Cedramber
Description
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Structure
3D Structure
Properties
CAS No. |
67874-81-1 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
(2R,5S,7R,8R)-8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane |
InChI |
InChI=1S/C16H28O/c1-11-6-7-12-14(2,3)13-10-16(11,12)9-8-15(13,4)17-5/h11-13H,6-10H2,1-5H3/t11-,12+,13-,15-,16?/m1/s1 |
InChI Key |
HRGPYCVTDOECMG-FETWPZQLSA-N |
SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2C13CC[C@@]([C@H](C3)C2(C)C)(C)OC |
Canonical SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC |
physical_description |
Liquid |
Origin of Product |
United States |
Foundational & Exploratory
Cedramber: A Technical Guide to a Key Woody-Amber Fragrance Ingredient
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cedramber, a synthetic aromatic chemical, is a cornerstone of modern perfumery, prized for its sophisticated and versatile woody-amber character. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and analytical methodologies. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and fragrance science, offering detailed experimental protocols and a summary of its toxicological profile. While its primary application lies in the fragrance industry, its well-defined structure and properties may offer a scaffold for further scientific investigation.
Chemical Identity and Structure
This compound is the commercial name for cedryl methyl ether. It is a derivative of cedrol (B397079), a sesquiterpene alcohol found in the essential oil of cedarwood. The introduction of a methyl ether group significantly enhances its olfactory profile, imparting a unique dry, woody, and ambergris-like scent.[1]
IUPAC Name: (1S,2R,5S,7R,8R)-8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.0¹˒⁵]undecane
CAS Number: 67874-81-1[1]
Chemical Formula: C₁₆H₂₈O[1]
Molecular Weight: 236.40 g/mol [1]
Below is a diagram illustrating the relationship between the precursor, Cedrol, and the final product, this compound.
Caption: Synthesis of this compound from Cedrol.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic woody and ambery odor.[2] A comprehensive summary of its physical and chemical properties is presented in the tables below for ease of reference and comparison.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor Profile | Dry, woody, ambergris-like, with cedar, patchouli, and vetiver nuances | [1][3] |
| Boiling Point | 259 °C (498.2 °F) | [4] |
| Flash Point | > 94 °C (> 201 °F) | [1] |
| Density | 0.9720 - 0.9800 g/cm³ @ 20°C | [5] |
| Refractive Index | 1.4940 - 1.4980 @ 20°C | [1][4] |
Table 2: Chemical and Safety Properties of this compound
| Property | Value | Reference |
| Purity | ≥ 92% (sum of isomers) | [1][5] |
| Log P (Octanol-Water Partition Coefficient) | 4.6 - 6.0 | [4] |
| Vapor Pressure | 0.003798 mm Hg @ 23°C | |
| Solubility | Soluble in ethanol (B145695) and other common organic solvents; insoluble in water. | [4] |
| Stability | Stable under normal conditions. |
Experimental Protocols
Synthesis of this compound
The industrial synthesis of this compound typically involves the methylation of cedrol.[2] This is achieved through a nucleophilic substitution reaction where cedrol is first converted to its alkoxide, which then reacts with a methylating agent.
Reaction Scheme:
Cedrol + Base → Cedrol-alkoxide + H₂O Cedrol-alkoxide + Methylating Agent → this compound + Salt
Caption: this compound Synthesis and Purification Workflow.
Detailed Protocol:
-
Alkoxide Formation: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve cedrol in an inert organic solvent such as toluene.
-
Slowly add a strong base, such as sodium hydride or sodium amide, to the solution at room temperature. The reaction is exothermic and may require cooling to maintain the desired temperature. The formation of the sodium cedrolate is typically complete within 1-2 hours.
-
Methylation: To the freshly prepared sodium cedrolate solution, add a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, dropwise. The reaction temperature should be maintained between 40-140°C.[6] The reaction is monitored by gas chromatography (GC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture and quench it by the slow addition of water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product with high purity.
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for the identification and purity assessment of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent, PerkinElmer).
-
Capillary Column: A non-polar or medium-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this compound isomers.
Typical GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Split (e.g., 50:1) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Data Analysis: The identification of this compound is confirmed by comparing its mass spectrum and retention time with that of a reference standard. The purity is determined by the peak area percentage.
Biological Activity and Olfactory Perception
The primary biological activity of this compound is its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic scent. Olfactory receptors are G-protein coupled receptors (GPCRs), and the binding of an odorant molecule like this compound initiates a signal transduction cascade.
Caption: Olfactory Signal Transduction Cascade.
While the specific olfactory receptors that bind to this compound have not been extensively characterized in publicly available literature, its complex odor profile suggests it may interact with a combination of receptors. The "woody" and "amber" facets of its scent are likely mediated by different receptor types or different binding affinities to the same receptor. Further research, including in-vitro receptor screening assays and computational modeling, would be necessary to elucidate the precise molecular interactions.
Safety and Toxicology
This compound is generally considered safe for use in consumer products within the recommended concentrations. However, as with many fragrance ingredients, it may cause skin sensitization in some individuals.
Table 3: Toxicological Profile of this compound
| Endpoint | Result | Reference |
| Acute Oral Toxicity (LD50, rat) | > 5000 mg/kg | [2] |
| Acute Dermal Toxicity (LD50, rabbit) | > 5000 mg/kg | [2] |
| Skin Sensitization | May cause an allergic skin reaction (GHS Category 1B) | [6] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects (GHS Aquatic Chronic 1) | [6] |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling pure this compound.
-
Ensure adequate ventilation to minimize inhalation exposure.
-
Avoid release into the environment.
Conclusion
This compound is a well-characterized synthetic fragrance ingredient with a rich and complex olfactory profile. Its chemical and physical properties are well-documented, and its synthesis is based on established chemical principles. While its primary application is in the fragrance industry, its defined structure and the potential for further derivatization may be of interest to researchers in medicinal chemistry and materials science. A deeper understanding of its interactions with specific olfactory receptors could provide valuable insights into the mechanisms of olfaction. This guide provides a solid foundation of technical information for professionals working with or interested in the scientific aspects of this important aroma chemical.
References
- 1. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. fraterworks.com [fraterworks.com]
- 3. olfactorian.com [olfactorian.com]
- 4. Page loading... [guidechem.com]
- 5. cedryl methyl ether, 67874-81-1 [thegoodscentscompany.com]
- 6. CN1037341C - Synthesis of methyl cedar ether - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Cedryl Methyl Ether from Cedrol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of cedryl methyl ether from cedrol (B397079), a naturally occurring sesquiterpene alcohol. This document details two principal methodologies: the Williamson ether synthesis and acid-catalyzed etherification. It includes detailed experimental protocols, a comparative analysis of the starting material and product, and visualizations of the reaction pathways to facilitate understanding and replication.
Introduction
Cedryl methyl ether, also known as cedramber, is a valuable fragrance ingredient prized for its characteristic woody and ambery scent.[1] It is a derivative of cedrol, which is abundant in the essential oil of coniferous trees such as cedar and juniper.[2] The synthesis of cedryl methyl ether from cedrol is a significant transformation in fragrance chemistry, converting a crystalline alcohol into a liquid ether with enhanced olfactory properties and stability.[3][4] This guide explores the chemical pathways to achieve this conversion, providing detailed protocols and comparative data for researchers in relevant fields.
Comparative Data of Cedrol and Cedryl Methyl Ether
A summary of the key physical and chemical properties of the reactant, cedrol, and the product, cedryl methyl ether, is presented in Table 1. This data is essential for monitoring the reaction progress and confirming the identity and purity of the final product.
Table 1: Physicochemical Properties of Cedrol and Cedryl Methyl Ether
| Property | Cedrol | Cedryl Methyl Ether |
| Molecular Formula | C₁₅H₂₆O[2] | C₁₆H₂₈O |
| Molecular Weight | 222.37 g/mol [2] | 236.39 g/mol |
| Appearance | White crystals[3] | Colorless to pale yellow liquid[4][5] |
| Melting Point | 86-87 °C[2] | Not applicable |
| Boiling Point | 273 °C[2] | 259-268 °C[6] |
| Density | ~1.01 g/mL[2] | 0.972-0.982 g/mL @ 20-25 °C[4] |
| Refractive Index | Not available | n20/D 1.494-1.498[4] |
| Solubility | Insoluble in water[7] | Insoluble in water, soluble in alcohol and oils[5][6] |
Synthetic Methodologies
Two primary methods for the synthesis of cedryl methyl ether from cedrol are detailed below: the Williamson ether synthesis and acid-catalyzed etherification.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers and proceeds via an Sₙ2 reaction between an alkoxide and an alkyl halide.[4][8] In the case of cedryl methyl ether synthesis, cedrol is first deprotonated with a strong base to form the cedroxide anion, which then acts as a nucleophile, attacking a methylating agent.[9]
A patented method outlines a high-yield synthesis of cedryl methyl ether using this approach.[10] The process involves the reaction of cedrol with an active metal or its compound to form the sodium salt of cedrol, followed by methylation.[10]
Materials:
-
Cedrol
-
Sodium amide (or other active metals like sodium metal, potassium metal, lithium hydride, sodium hydride)
-
Methyl iodide (or other methylating agents like methyl chloride, dimethyl sulfate, methyl mesylate)
-
Organic solvent (e.g., toluene, benzene)
-
12% Sodium hydroxide (B78521) solution
-
Water
Procedure:
-
Formation of Sodium Cedroxide: In a suitable reaction vessel, dissolve cedrol in an organic solvent.
-
With stirring, add sodium amide and heat the mixture to generate the sodium cedroxide. The reaction temperature will depend on the chosen solvent and should be maintained at a gentle reflux.[10]
-
Methylation: Cool the reaction mixture to approximately 30 °C.[10]
-
Slowly add methyl iodide to the mixture while stirring.[10]
-
Gradually increase the temperature to 40 °C and maintain for 1 hour.[10]
-
Over a period of 2 hours, raise the temperature to 80 °C and continue the reaction for an additional 4 hours.[10] The total methylation reaction time should be between 3 to 7 hours.[10] The reaction temperature can range from 40 to 140 °C depending on the solvent and methylating agent used.[10]
-
Work-up and Purification: After the reaction is complete, cool the mixture.
-
Wash the reaction mixture with a 12% sodium hydroxide solution, followed by washing with water until the aqueous layer is neutral.[10]
-
Recover the organic solvent to obtain the crude product.[10]
-
Distillation: Purify the crude cedryl methyl ether by vacuum distillation, collecting the fraction at 118-120 °C / 250 Pa.[10]
Expected Outcome:
This method is reported to produce cedryl methyl ether with a yield of over 96% and a purity exceeding 97%.[10]
Acid-Catalyzed Etherification
The acid-catalyzed etherification of cedrol with methanol (B129727) is another common synthetic route.[5] This reaction typically proceeds through an Sₙ1-like mechanism, where the tertiary alcohol is protonated by a strong acid, followed by the loss of water to form a stable tertiary carbocation. This carbocation is then attacked by methanol to form the ether.[11]
Materials:
-
Cedrol
-
Methanol
-
Strong acid catalyst (e.g., sulfuric acid, ion-exchange resin)[5]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cedrol in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or an acidic ion-exchange resin.
-
Reaction: Heat the mixture to a mild reflux to drive the equilibrium towards the formation of the ether. The reaction time will vary depending on the catalyst and temperature.
-
Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize the acid catalyst. If an ion-exchange resin is used, it can be removed by filtration.
-
Remove the excess methanol by distillation.
-
The crude product can be purified by washing with water to remove any remaining methanol and catalyst, followed by distillation under reduced pressure.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the reaction pathways and a general experimental workflow for the synthesis of cedryl methyl ether.
Caption: Williamson Ether Synthesis Pathway for Cedryl Methyl Ether.
Caption: Acid-Catalyzed Etherification Pathway for Cedryl Methyl Ether.
Caption: General Experimental Workflow for Cedryl Methyl Ether Synthesis.
Conclusion
The synthesis of cedryl methyl ether from cedrol can be effectively achieved through two primary methods: the Williamson ether synthesis and acid-catalyzed etherification. The Williamson ether synthesis, particularly the patented method described, offers a high-yield and high-purity route, making it suitable for industrial applications. The acid-catalyzed method provides a more direct approach, although optimization of reaction conditions is crucial to minimize side reactions. The choice of synthetic route will depend on the desired scale, purity requirements, and available reagents and equipment. This guide provides the necessary foundational knowledge for researchers to select and implement the most appropriate method for their specific needs.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Cedrol - Wikipedia [en.wikipedia.org]
- 3. ScenTree - Cedrol (CAS N° 77-53-2) [scentree.co]
- 4. directpcw.com [directpcw.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Methyl cedryl ether | 19870-74-7 [chemicalbook.com]
- 7. Showing Compound Cedrol (FDB014697) - FooDB [foodb.ca]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. cedryl methyl ether, 67874-81-1 [thegoodscentscompany.com]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Physicochemical Properties of Cedramber
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedramber, a synthetic woody-amber fragrance ingredient, is a valuable component in modern perfumery. Chemically known as cedryl methyl ether, it is a methoxylated derivative of cedrol (B397079), a primary constituent of cedarwood oil.[1] Developed by International Flavors & Fragrances (IFF) in 1966, this compound provides a dry, ambergris-like scent with nuances of cedar, patchouli, and vetiver.[1] Its high tenacity and fixative properties make it a versatile ingredient in fine fragrances, soaps, candles, and detergents.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Identity
This compound is a sesquiterpene ether with a complex tricyclic structure.[1]
| Identifier | Value | Reference |
| IUPAC Name | (1S,2R,5S,7R,8R)-8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undecane | [1][2][3] |
| Synonyms | Cedryl methyl ether, Cedrol methyl ether | [1][2][4] |
| CAS Number | 67874-81-1, 19870-74-7 | [1][4][5] |
| Molecular Formula | C₁₆H₂₈O | [1][2][4] |
| Molecular Weight | 236.39 g/mol | [2][4] |
| Chemical Structure | A tricyclic azulene (B44059) framework with a methoxy (B1213986) substituent.[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application and formulation.
Physical State and Appearance
| Property | Description | Reference |
| Appearance | Colorless to pale yellow liquid. | [1][6][7] |
| Odor Profile | Dry, woody, ambergris-like, with cedar, patchouli, and vetiver nuances. | [1][5] |
Tabulated Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Unit | Conditions | Reference |
| Boiling Point | 259 - 299 | °C | at 760 mmHg | [4][8][9] |
| Flash Point | > 94 - > 100 | °C | Closed Cup | [3][8][9] |
| Density | 0.975 | g/cm³ | at 20°C | [8] |
| Specific Gravity | 0.971 - 0.980 | at 25°C | [3][9] | |
| Refractive Index | 1.494 - 1.498 | at 20°C | [3][8][9] | |
| Vapor Pressure | 0.0026 - 0.0127 | hPa / mmHg | at 20-25°C | [4][8] |
| logP (Octanol/Water) | 4.4 - 6.1 | [4][8][9] |
Solubility
| Solvent | Solubility | Conditions | Reference |
| Water | 1.436 (estimated) | mg/L @ 25°C | [9][10] |
| Ethanol | 596.86 | g/L @ 25°C | [4] |
| Methanol | 628.18 | g/L @ 25°C | [4] |
| Isopropanol | 653.48 | g/L @ 25°C | [4] |
| Alcohol | Soluble | [11] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of fragrance compounds like this compound generally follow standardized methodologies.
Workflow for Physicochemical Characterization
Caption: Workflow for the physicochemical characterization of this compound.
Determination of Boiling Point (Siwoloboff Method - Micro Method)
-
Preparation: A small amount of this compound is introduced into a fusion tube. A capillary tube, sealed at one end, is placed with its open end down into the fusion tube.
-
Apparatus: The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
-
Heating: The bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Observation: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility (Shake-Flask Method)
-
Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The mixture is allowed to stand, and the undissolved solute is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC).
Determination of Octanol-Water Partition Coefficient (logP) by HPLC
-
Principle: The retention time of a substance on a reversed-phase HPLC column is correlated with its logP value.
-
Calibration: A series of reference compounds with known logP values are injected into the HPLC system to create a calibration curve of log(retention time) versus logP.
-
Analysis: A solution of this compound is injected into the HPLC system under the same conditions.
-
Calculation: The retention time of this compound is measured, and its logP value is calculated from the calibration curve.
Structure-Property Relationship
The physicochemical properties of this compound are directly influenced by its molecular structure.
References
- 1. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. This compound | C16H28O | CID 11085796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacipl.com [aacipl.com]
- 4. scent.vn [scent.vn]
- 5. Perfumers Apprentice - Cedryl Methyl Ether [shop.perfumersapprentice.com]
- 6. directpcw.com [directpcw.com]
- 7. chemicalbull.com [chemicalbull.com]
- 8. ScenTree - this compound® (CAS N° 19870-74-7) [scentree.co]
- 9. cedrol methyl ether, 19870-74-7 [thegoodscentscompany.com]
- 10. directpcw.com [directpcw.com]
- 11. rawaromachem.com [rawaromachem.com]
The Olfactory Signature of Cedramber: A Technical Guide to its Sensory and Analytical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedramber, a synthetic aromatic molecule, holds a significant position in the modern perfumer's palette. Valued for its unique and persistent woody-amber character, it serves as a cornerstone in a wide array of fragrance compositions. This technical guide provides an in-depth exploration of the olfactory profile of this compound, detailing its chemical properties, sensory analysis methodologies, and the analytical techniques used for its characterization. This document is intended for researchers, scientists, and professionals in the fields of fragrance chemistry, sensory science, and drug development who seek a comprehensive understanding of this important aroma chemical.
Chemical and Physical Properties
This compound is the trade name for cedryl methyl ether. Its chemical and physical properties are crucial for its application and performance in various fragrance formulations. A summary of these properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | Cedryl methyl ether; (3R,3aS,6R,7R,8aS)-Octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |
| CAS Number | 19870-74-7; 67874-81-1 | |
| Molecular Formula | C16H28O | |
| Molecular Weight | 236.40 g/mol | |
| Appearance | Colorless to pale yellowish liquid | |
| Odor Type | Woody, Ambergris | |
| Specific Gravity (20°C) | 0.975 - 0.982 | |
| Refractive Index (20°C) | 1.494 - 1.498 | |
| Boiling Point | 268 °C | |
| Flash Point | > 100 °C (closed cup) | |
| Solubility | Soluble in alcohol, insoluble in water | |
| Purity | 97% min. | |
| Substantivity on Smelling Strip | > 124 hours |
Olfactory Profile of this compound
The olfactory profile of this compound is complex, characterized by a dominant woody and ambergris character with nuanced facets. It is described as having a dry, diffusive, and true ambergris note with rich, woody, and cedarwood aspects. The scent is also characterized by earthy and vetiver undertones.
A detailed breakdown of its olfactory descriptors is provided in Table 2.
| Olfactory Facet | Description |
| Primary | Woody, Ambergris, Dry |
| Secondary | Cedarwood, Earthy, Vetiver |
| Tertiary | Powdery, Musky, Warm |
Sensory Analysis of Fragrance Ingredients
The sensory evaluation of fragrance materials like this compound is a critical process for quality control and creative application. It involves a trained sensory panel to systematically evaluate and describe the odor characteristics.
Experimental Protocol for Descriptive Sensory Analysis
This protocol outlines a standard methodology for conducting a descriptive sensory analysis of a fragrance ingredient such as this compound.
Objective: To identify and quantify the olfactory attributes of the fragrance material.
Materials:
-
This compound sample (undiluted and in dilutions, e.g., 10% and 1% in an odorless solvent like diethyl phthalate (B1215562) or ethanol).
-
Odorless smelling strips.
-
Reference standards for common odor descriptors (e.g., cedarwood oil, vetiver oil, synthetic ambergris compounds).
-
Sensory evaluation booths with controlled ventilation, temperature, and lighting.
-
Data collection software or standardized paper ballots.
Panelists:
-
A panel of 8-12 trained sensory assessors.
-
Panelists are screened for olfactory acuity and trained in the recognition and intensity rating of a wide range of odorants.
Procedure:
-
Sample Preparation: Samples of this compound at different concentrations are prepared at least 24 hours in advance to allow for equilibration.
-
Sample Presentation: Coded samples are presented to the panelists in a randomized and balanced order to minimize bias. Smelling strips are dipped into the samples to a depth of 1 cm and presented to the panelists.
-
Evaluation: Panelists evaluate the odor of each sample at different time intervals (e.g., initial, 15 minutes, 1 hour, 4 hours, 24 hours) to assess the evolution of the scent profile.
-
Attribute Generation: In initial sessions, panelists collaboratively develop a lexicon of descriptive terms for the odor of this compound, using the provided reference standards.
-
Intensity Rating: In subsequent sessions, panelists independently rate the intensity of each attribute on a structured scale (e.g., a 15-point numerical scale or a visual analog scale).
-
Data Analysis: The intensity ratings are collected and statistically analyzed to generate a quantitative sensory profile of the fragrance ingredient.
Caption: Workflow for the sensory evaluation of a fragrance ingredient.
Analytical Characterization: Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds that contribute to the overall aroma of a complex mixture like a fragrance ingredient. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.
Experimental Protocol for GC-O Analysis
Objective: To identify the key odor-active compounds in this compound.
Instrumentation:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
Capillary column suitable for the separation of sesquiterpenoids (e.g., DB-5 or equivalent).
-
Data acquisition system for both FID and olfactometry data.
Procedure:
-
Sample Injection: A diluted solution of this compound is injected into the GC.
-
Chromatographic Separation: The volatile components of this compound are separated based on their boiling points and polarity as they pass through the GC column.
-
Effluent Splitting: At the end of the column, the effluent is split, with a portion going to the FID for chemical detection and the other portion directed to the ODP for sensory evaluation.
-
Olfactory Evaluation: A trained sensory assessor (or a panel of assessors) sniffs the effluent from the ODP and describes the odor of each eluting compound. The intensity and duration of each odor are also recorded.
-
Data Integration: The data from the FID (a chromatogram showing chemical peaks) and the olfactometry evaluation (an aromagram showing odor events) are combined. This allows for the correlation of specific chemical compounds with their corresponding odors.
-
Compound Identification: The chemical compounds corresponding to the significant odor events are identified using mass spectrometry (GC-MS) or by comparing their retention times with those of known standards.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Olfactory Receptor Interactions
Recent research has begun to unravel the molecular mechanisms underlying the perception of ambergris-like scents. While not specific to this compound, studies on the key ambergris odorant, (-)-Ambroxide, have identified a specific olfactory receptor, OR7A17, that is tuned to this molecule. This research indicates that the perceived pleasantness of ambergris-type odors can be influenced by genetic variations in this receptor. This suggests a potential avenue for understanding the perception of related molecules like this compound at a molecular level.
The interaction between an odorant and an olfactory receptor is the initial step in a complex signaling cascade that results in the perception of smell.
Caption: A simplified diagram of the olfactory signal transduction pathway.
Conclusion
This compound is a multifaceted aroma chemical with a distinct and highly valued olfactory profile. Its woody, ambergris character, combined with its excellent fixative properties, makes it an indispensable ingredient in modern perfumery. A thorough understanding of its sensory and analytical profiles, as detailed in this guide, is essential for its effective and innovative application. The methodologies for sensory analysis and GC-O presented here provide a framework for the detailed characterization of this compound and other fragrance raw materials. Future research, particularly in the area of olfactory receptor interactions, will further illuminate the molecular basis of its unique and compelling aroma.
CAS number 67874-81-1 physicochemical data
An In-depth Technical Guide on the Physicochemical Properties of Methyl Cedryl Ether (CAS 67874-81-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical data for Methyl Cedryl Ether, identified by CAS number 67874-81-1. The information is compiled from various scientific and safety data sources to support research, development, and safety assessments. This document presents quantitative data in structured tables, details the experimental protocols for key physicochemical properties, and includes visualizations of experimental workflows.
Chemical Identification
| Identifier | Value |
| Chemical Name | (3R,3aS,6R,7R,8aS)-octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene[1] |
| Common Name | Methyl Cedryl Ether, Cedramber, Cedryl Methyl Ether[2] |
| CAS Number | 67874-81-1[1][2] |
| EC Number | 267-510-5[1] |
| Molecular Formula | C16H28O[1][2] |
| Molecular Weight | 236.39 g/mol [2][3] |
| SMILES | C[C@@H]1CC[C@@H]2[C@]13CC--INVALID-LINK--C2(C)C">C@@(C)OC[2] |
Physicochemical Data
The following tables summarize the key physicochemical properties of Methyl Cedryl Ether.
Table 2.1: Physical Properties
| Property | Value | Temperature (°C) | Pressure |
| Physical State | Liquid[1][3] | 20 | Ambient |
| Color | Colorless to pale yellow[1] | 20 | Ambient |
| Odor | Dry, ambergris, woody, dusty[1] | 20 | Ambient |
| Boiling Point | 268.31 °C[1][4] | 760.00 mm Hg (est)[4] | |
| Flash Point | > 100.00 °C (> 212.00 °F)[1][4][5] | ||
| Refractive Index | 1.4940 to 1.5040[1] | 20.00 | |
| Specific Gravity | 0.969 to 0.980[1] | 25.00 | |
| Vapor Pressure | 0.0026 hPa (est)[2] | 20 | |
| 0.0044 hPa (est)[2] | 25 | ||
| Purity | 92.00 to 100.00%[1] |
Table 2.2: Solubility Data
| Solvent | Solubility (g/L) | Temperature (°C) |
| Ethanol | 596.86[2] | 25 |
| Methanol | 628.18[2] | 25 |
| Isopropanol | 653.48[2] | 25 |
Table 2.3: LogP
| Property | Value |
| XLogP3-AA | 4.4[2][3] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These are based on standardized testing protocols.
Boiling Point Determination (ASTM D1078)
The boiling point of Methyl Cedryl Ether is determined using a standard distillation method, such as that described in ASTM D1078.[4][6][7] This method is suitable for volatile organic liquids with a boiling range between 30 and 350°C.
Principle: The sample is distilled under controlled conditions, and the temperature of the vapor is measured as the liquid boils.
Apparatus:
-
Distillation flask
-
Condenser
-
Heating mantle or oil bath
-
Calibrated thermometer
-
Receiving cylinder
Procedure:
-
A measured volume of the sample is placed in the distillation flask.
-
The flask is heated, and the liquid is brought to a boil.
-
The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.
-
Heating is continued at a regulated rate, and the temperature is recorded as the distillation proceeds.
-
The final boiling point is the maximum temperature observed during the distillation.
-
The observed temperatures are corrected for barometric pressure.
References
- 1. filab.fr [filab.fr]
- 2. Flash Point Analysis for open cup flash point and closed cup flash point testing [aroscientific.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]
Spectroscopic Profile of Cedramber: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedramber, also known as Cedryl Methyl Ether, is a synthetic sesquiterpenoid ether widely utilized in the fragrance industry for its characteristic woody and ambergris-like aroma.[1][2][3][4][5][6] Its complex tricyclic structure, derived from cedrol, presents a unique spectroscopic fingerprint.[4] This technical guide provides a comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is essential for quality control, structural elucidation, and understanding the physicochemical properties of this important fragrance ingredient.
Chemical Structure and Properties
-
IUPAC Name: (1S,2R,5S,7R,8R)-8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undecane[1]
-
Molecular Weight: 236.40 g/mol [7]
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid fragrance compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to be complex due to the rigid tricyclic structure and the presence of multiple methyl and methylene (B1212753) groups in similar chemical environments. Key expected signals include:
-
Singlet around 3.2-3.4 ppm: Attributed to the three protons of the methoxy (B1213986) group (-OCH₃).
-
Multiple signals between 0.8 and 2.0 ppm: A complex region of overlapping multiplets corresponding to the methyl and methylene protons of the cedrane (B85855) skeleton. The diastereotopic nature of many of these protons would lead to complex splitting patterns.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is expected to show 16 distinct signals, corresponding to the 16 carbon atoms in the this compound molecule. Based on the structure and general chemical shift knowledge, the following assignments can be predicted:
| Chemical Shift (ppm) (Predicted) | Carbon Assignment |
| ~75-85 | Quaternary carbon attached to the methoxy group |
| ~50-60 | Methoxy carbon (-OCH₃) |
| ~15-60 | Remaining aliphatic carbons (CH, CH₂, CH₃) |
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound provides information about the functional groups present in the molecule. As this compound is a saturated ether, the spectrum is characterized by C-H and C-O stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2950 - 2850 | C-H stretching (alkane) | Strong |
| 1465 - 1450 | C-H bending (methylene) | Medium |
| 1380 - 1365 | C-H bending (methyl) | Medium |
| 1150 - 1085 | C-O-C stretching (ether) | Strong |
Table 2: Characteristic IR Absorption Bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry of this compound, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), provides information on the molecular weight and fragmentation pattern, which aids in structural confirmation.
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 236, corresponding to the molecular weight of this compound (C₁₆H₂₈O).[1][8]
-
Fragmentation Pattern: The fragmentation of the cedrane skeleton is complex. Key fragmentation pathways would likely involve the loss of the methoxy group (•OCH₃, 31 Da) leading to a fragment at m/z = 205, and subsequent loss of methyl groups (•CH₃, 15 Da) and other small alkyl fragments. The fragmentation pattern will be characteristic of the rigid tricyclic system.
| m/z (Predicted) | Fragment Ion |
| 236 | [C₁₆H₂₈O]⁺ (Molecular Ion) |
| 221 | [M - CH₃]⁺ |
| 205 | [M - OCH₃]⁺ |
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, approximately 0.6 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the spectrum is typically acquired using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is first collected. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
-
Data Processing: The sample interferogram is Fourier transformed to produce the final spectrum. The background spectrum is automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) (e.g., 1 mg/mL).
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. The injector temperature is set to around 250°C.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is used.
-
Oven Program: A temperature gradient is employed to ensure good separation. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10°C/min to 280°C and hold for 5-10 minutes.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 40-400 amu.
-
Interface Temperature: The GC-MS interface temperature is maintained at around 280°C to prevent condensation of the analyte.
-
-
Data Analysis: The acquired total ion chromatogram (TIC) is analyzed to determine the retention time of this compound. The mass spectrum corresponding to the chromatographic peak is then extracted and analyzed for the molecular ion and fragmentation pattern. The spectrum can be compared to spectral libraries (e.g., NIST, Wiley) for confirmation.
Conclusion
The spectroscopic analysis of this compound by NMR, IR, and MS provides a detailed chemical fingerprint of this important fragrance molecule. While experimental NMR data is not widely published, predictions based on its chemical structure and related compounds offer valuable insights. The characteristic C-O-C stretching in the IR spectrum and the molecular ion peak with its associated fragmentation pattern in the mass spectrum serve as key identifiers. The experimental protocols outlined in this guide provide a robust framework for the analysis of this compound and similar sesquiterpenoid compounds in a research or industrial setting.
References
- 1. This compound | C16H28O | CID 11085796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CEDRYL METHYL ETER [ventos.com]
- 3. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. Page loading... [guidechem.com]
- 5. publish.obsidian.md [publish.obsidian.md]
- 6. This compound (IFF) - Hekserij [eng.hekserij.nl]
- 7. acsint.biz [acsint.biz]
- 8. Methyl cedryl ether | C16H28O | CID 171036437 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Cedramber in Fragrance Chemistry: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cedramber, a synthetic woody-amber fragrance ingredient, has been a cornerstone of modern perfumery since its development. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details the experimental protocol for its synthesis via the Williamson ether synthesis, presents its physicochemical and olfactory properties in structured tables, and illustrates its historical development and synthesis pathway through detailed diagrams. This document serves as a technical resource for researchers and professionals in fragrance chemistry, offering a deep dive into the science behind this pivotal aroma chemical.
Introduction
This compound, chemically known as cedryl methyl ether, is a prominent synthetic sesquiterpene ether belonging to the cedryl family of fragrance compounds.[1] Developed by International Flavors & Fragrances (IFF) in 1966, it emerged from the systematic exploration of cedryl derivatives as part of a broader movement in synthetic fragrance chemistry to create sustainable and cost-effective alternatives to rare natural materials like ambergris.[1] Its unique olfactory profile, a harmonious blend of dry, woody, and ambergris-like notes with nuances of cedar, patchouli, and vetiver, has made it an indispensable ingredient in a wide array of fragrance applications, from fine perfumery to personal care and home products.[1]
This guide provides a detailed examination of this compound, focusing on its historical context, synthesis, and physicochemical and sensory properties to provide a comprehensive resource for the scientific community.
History and Discovery
The development of this compound is rooted in the mid-20th-century advancements in the chemistry of cedrol (B397079), the primary constituent of cedarwood oil. As the demand for rich, substantive, and complex base notes in fragrances grew, researchers sought to create synthetic molecules that could replicate and enhance the desirable qualities of natural extracts. The pursuit of sustainable alternatives to animal-derived fixatives like ambergris further fueled this research.
This compound was a result of IFF's research into methoxy-substituted sesquiterpenes, representing a significant step forward in creating synthetic woody-amber notes.[1] Its introduction in 1966 provided perfumers with a novel tool to impart warmth, radiance, and exceptional longevity to fragrance compositions.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with the chemical formula C₁₆H₂₈O.[1] Its chemical name is (1S,2R,5S,7R,8R)-8-Methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undecane. A comprehensive summary of its physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₈O | [1] |
| Molecular Weight | 236.4 g/mol | [1] |
| CAS Number | 67874-81-1 | [1] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor Type | Woody-Amber | [1] |
| Odor Profile | Dry, woody, ambergris-like, with cedar, patchouli, and vetiver nuances | [1] |
| Odor Strength | High to Very High | [1] |
| Longevity on Smelling Strip | > 125 hours | [2] |
| Vapor Pressure | 0.0026 hPa @ 20°C (est.) | [3] |
| Flash Point | > 100 °C | [4] |
| Solubility | Soluble in ethanol (B145695), methanol, isopropanol | [3] |
Table 1: Physicochemical Properties of this compound.
Synthesis of this compound (Cedryl Methyl Ether)
This compound is synthesized from cedrol, a naturally occurring sesquiterpene alcohol extracted from cedarwood oil. The most common method for its preparation is the Williamson ether synthesis, a well-established organic reaction for forming ethers.
Reaction Principle
The synthesis involves the deprotonation of the hydroxyl group of cedrol using a strong base to form a sodium cedroxide intermediate. This alkoxide then undergoes a nucleophilic substitution reaction (SN₂) with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, to yield cedryl methyl ether.
Detailed Experimental Protocol
The following experimental protocol is adapted from the procedure described in U.S. Patent 3,373,208.[5]
Materials and Equipment:
-
Recrystallized Cedrol
-
Sodium Hydride (54% suspension in mineral oil)
-
Dry Xylene
-
Dimethyl Sulfate
-
Aqueous Sodium Hydroxide (B78521) solution
-
Water
-
Reaction flask with reflux condenser, dropping funnel, and stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Cedroxide:
-
To a refluxing mixture of 575 g of xylene and 164 g of sodium hydride (54% suspension in mineral oil), a solution of 575 g of recrystallized cedrol in 2875 ml of dry xylene is added.[5]
-
The mixture is refluxed until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium cedroxide intermediate.[5]
-
-
Methylation:
-
Work-up and Purification:
-
After cooling, the reaction mass is carefully poured into a solution of 285 g of water and 100 g of aqueous sodium hydroxide to quench any unreacted dimethyl sulfate.[5]
-
The organic layer is separated using a separatory funnel and washed with water until neutral.[5]
-
The solvent (xylene) is removed by distillation to yield the crude cedryl methyl ether.[5]
-
-
Final Purification:
Olfactory Profile and Applications in Perfumery
The olfactory profile of this compound is characterized by its remarkable combination of dry, woody, and ambergris notes. Its high substantivity and diffusive character make it an excellent fixative, enhancing the longevity and radiance of other fragrance ingredients.
| Olfactory Aspect | Description |
| Primary Notes | Dry, Woody, Ambergris-like |
| Secondary Nuances | Cedarwood, Patchouli, Vetiver |
| Strength | High to very high |
| Diffusion | Excellent |
| Longevity | Exceptional |
Table 2: Olfactory Characteristics of this compound.
This compound is a versatile ingredient used across a wide range of fragrance applications. In fine fragrances, it provides a sophisticated and modern woody-amber foundation. It is particularly effective in masculine and unisex compositions, where it imparts warmth and depth. In functional perfumery, such as in soaps, detergents, and candles, its stability and high impact contribute to a long-lasting and pleasant scent experience.
Sensory Evaluation
A detailed, standardized experimental protocol for the sensory evaluation of this compound is not publicly available. However, a general protocol for the sensory analysis of a fragrance material like this compound would typically involve a trained panel of evaluators and follow established methodologies in sensory science.
General Experimental Protocol for Sensory Evaluation
Objective: To characterize the olfactory profile of this compound and evaluate its intensity and longevity.
Materials:
-
This compound (diluted in a suitable solvent like ethanol or diethyl phthalate)
-
Odor-free smelling strips
-
Sensory evaluation booths with controlled ventilation and lighting
-
Data collection software or forms
Panelists:
-
A panel of 10-15 trained sensory assessors with demonstrated olfactory acuity.
Procedure:
-
Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 5%, 1% solutions).
-
Evaluation:
-
Dip smelling strips into the prepared solutions for a standardized amount of time.
-
Present the smelling strips to the panelists in a randomized and blind manner.
-
Panelists evaluate the odor at different time intervals (e.g., immediately, after 1 hour, 4 hours, 24 hours, etc.) to assess the evolution of the scent and its longevity.
-
-
Data Collection: Panelists rate the intensity of various odor descriptors (e.g., woody, amber, dry, cedar) on a labeled magnitude scale. They also provide qualitative descriptions of the scent.
-
Data Analysis: The collected data is statistically analyzed to determine the mean intensity ratings for each descriptor over time and to generate a comprehensive olfactory profile of this compound.
Conclusion
Since its discovery in 1966, this compound has established itself as a vital component in the perfumer's palette. Its development marked a significant achievement in synthetic fragrance chemistry, providing a sustainable and versatile alternative to natural ingredients. The unique combination of a powerful and elegant woody-amber character with excellent fixative properties ensures its continued relevance and widespread use in the fragrance industry. This technical guide has provided a detailed overview of its history, synthesis, and properties, offering valuable insights for researchers and professionals in the field.
References
- 1. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. fraterworks.com [fraterworks.com]
- 3. scent.vn [scent.vn]
- 4. cedryl methyl ether, 67874-81-1 [thegoodscentscompany.com]
- 5. US3373208A - Cedrol ethers - Google Patents [patents.google.com]
Cedramber: A Comprehensive Technical Guide to a Synthetic Ambergris Alternative
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of Cedramber as a synthetic alternative to the historically significant and rare substance, ambergris. This compound, a woody-amber fragrance ingredient, has become a cornerstone in modern perfumery, offering a consistent and ethically sourced substitute for its natural counterpart. This document provides a detailed examination of its chemical properties, synthesis, olfactory profile, and the methodologies used in its evaluation, tailored for a scientific audience.
Introduction: The Quest for Ambergris Substitutes
Ambergris, a waxy substance produced in the digestive system of sperm whales, has been prized for centuries in perfumery for its unique scent and fixative properties.[1][2] Its rarity, high cost, and the legal and ethical issues surrounding its trade have driven the fragrance industry to seek viable synthetic alternatives.[3] The primary odorants in aged ambergris are oxidation products of the triterpene alcohol ambrein, principally ambroxide (B10790011) and ambrinol.[3][4] this compound (Cedryl Methyl Ether) emerged from this quest as a highly effective and versatile synthetic molecule that captures the desirable woody and ambery characteristics of ambergris.[5][6]
Physicochemical Properties of this compound and Key Ambergris Compounds
A thorough understanding of the physicochemical properties of this compound and its natural counterparts is crucial for formulation and application. The following tables summarize key quantitative data for this compound, along with the principal components of ambergris for comparative analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | (1S,2R,5S,7R,8R)-8-Methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undecane | [5] |
| CAS Number | 67874-81-1 | [5] |
| Molecular Formula | C₁₆H₂₈O | [5] |
| Molecular Weight | 236.4 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | |
| Odor Profile | Woody, amber, dry, cedar, with ambergris-like nuances | [3][5] |
| Vapor Pressure | 0.003798 mm Hg @ 23°C | [5] |
| Boiling Point | 268-269 °C @ 760 mm Hg | [7] |
| Specific Gravity | 0.971 - 0.979 @ 25°C | [7] |
| Refractive Index | 1.494 - 1.498 @ 20°C | [7] |
| Log P (o/w) | 6.0 | [5] |
| Substantivity | > 48 hours | [5] |
| Typical Use Level | Up to 4% in fragrance concentrate | [8] |
Table 2: Physicochemical Properties of Key Ambergris Odorants
| Property | Ambrein | Ambroxide | Ambrinol |
| Molecular Formula | C₃₀H₅₂O | C₁₆H₂₈O | C₁₃H₂₂O |
| Molecular Weight | 428.7 g/mol | 236.4 g/mol | 194.3 g/mol |
| Odor Profile | Mild, slightly sweet | Woody, ambery, musky | Animalic, fecal, tobacco-like |
| Natural Occurrence | Main component of ambergris | Oxidation product of ambrein | Oxidation product of ambrein |
| Source | [3][9] | [3][4] | [10] |
Synthesis of this compound: An Experimental Protocol
This compound is synthesized from cedrol (B397079), a primary constituent of cedarwood oil.[6] The most common method involves the methylation of the tertiary alcohol group of cedrol.
Reaction: Cedrol + Methylating Agent → this compound
Detailed Methodology:
-
Alkoxide Formation: Cedrol is reacted with a strong base to form the corresponding alkoxide. Common bases used include sodium hydride (NaH) or sodium amide (NaNH₂).[8][11] The reaction is typically carried out in an inert solvent, such as toluene (B28343) or dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. The mixture is stirred at a moderately elevated temperature (e.g., 60-80°C) until the formation of the alkoxide is complete.
-
Methylation: A methylating agent is then added to the reaction mixture. Common methylating agents include dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I).[8][11] The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The mixture is stirred for several hours until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification and Characterization: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[11] The purity and identity of the final product are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Caption: Synthesis of this compound from Cedrol.
The Olfactory System and Fragrance Perception
The perception of odorants like this compound is initiated by the interaction of these molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity.[12] This interaction triggers a complex signaling cascade that results in the transmission of a neural signal to the brain, where it is interpreted as a specific scent.
Caption: Olfactory Signaling Pathway.
Evaluating this compound: Experimental Protocols
The evaluation of fragrance materials like this compound involves a combination of instrumental analysis and sensory evaluation to fully characterize their olfactory properties and performance.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[13][14]
Methodology:
-
Sample Preparation: A solution of this compound in a suitable solvent (e.g., ethanol) is prepared.
-
GC Separation: The sample is injected into a gas chromatograph, where the individual components are separated based on their volatility and interaction with the stationary phase of the GC column.
-
Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a conventional detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for chemical identification and quantification. The other stream is directed to a sniffing port.
-
Olfactory Detection: A trained sensory panelist or "sniffer" inhales the effluent from the sniffing port and records the time, duration, intensity, and a qualitative description of any detected odors.
-
Data Analysis: The data from the chemical detector and the olfactory analysis are correlated to identify the specific compounds responsible for the perceived aroma.
Sensory Evaluation
Sensory evaluation provides crucial data on the perception of a fragrance by human subjects.[15][16]
Methodology:
-
Panelist Selection and Training: A panel of trained sensory assessors is selected based on their olfactory acuity and ability to describe scents consistently.
-
Sample Preparation and Presentation: Samples of this compound, often in solution or applied to a carrier such as a smelling strip or fabric swatch, are prepared. Samples are coded to prevent bias.
-
Testing Environment: The evaluation is conducted in a controlled environment with neutral airflow, temperature, and humidity to minimize extraneous odors.[15]
-
Evaluation Procedures:
-
Descriptive Analysis: Panelists evaluate the odor profile of this compound, identifying and quantifying various scent attributes (e.g., woody, ambery, dry, sweet).
-
Intensity Rating: The perceived odor intensity is rated on a standardized scale.
-
Longevity/Substantivity Testing: The persistence of the fragrance on a substrate (e.g., skin or fabric) is evaluated over time.[17]
-
Comparative Analysis: this compound may be compared against other ambergris-like materials or a natural ambergris tincture to assess its relative performance.
-
-
Data Analysis: The sensory data is statistically analyzed to determine the overall olfactory profile and performance characteristics of this compound.
Caption: Experimental Workflow for Fragrance Evaluation.
This compound's Role as a Synthetic Alternative
This compound's success as an ambergris substitute can be attributed to several key factors:
-
Olfactory Profile: It possesses a sophisticated and versatile woody-amber scent with nuances that are reminiscent of natural ambergris.
-
Performance: this compound exhibits excellent fixative properties, enhancing the longevity of other fragrance ingredients in a composition.[6] Its substantivity on various substrates is also a significant advantage.[5]
-
Consistency and Availability: As a synthetic molecule, this compound can be produced with high purity and consistency, ensuring a reliable supply chain, in contrast to the unpredictable availability of natural ambergris.
-
Cost-Effectiveness: It offers a more economical alternative to natural ambergris and some other synthetic amber chemicals.[18]
-
Ethical Considerations: The use of this compound avoids the ethical and legal issues associated with the trade of ambergris, which is a product derived from an endangered species.[3]
Caption: Relationship between Ambergris and its Synthetic Alternatives.
Conclusion
This compound stands as a testament to the ingenuity of synthetic chemistry in providing sustainable and high-performing alternatives to rare and ethically challenging natural materials. Its well-defined chemical properties, reproducible synthesis, and desirable olfactory profile have solidified its position as an indispensable tool for perfumers and fragrance scientists. For researchers and professionals in related fields, the study of this compound offers valuable insights into the molecular basis of olfaction and the principles of fragrance design and evaluation.
References
- 1. Page loading... [guidechem.com]
- 2. perfumersworld.com [perfumersworld.com]
- 3. scent.vn [scent.vn]
- 4. aidic.it [aidic.it]
- 5. iff.com [iff.com]
- 6. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 7. cedrol methyl ether, 19870-74-7 [thegoodscentscompany.com]
- 8. cedryl methyl ether, 67874-81-1 [thegoodscentscompany.com]
- 9. media.timtul.com [media.timtul.com]
- 10. fraterworks.com [fraterworks.com]
- 11. CN1037341C - Synthesis of methyl cedar ether - Google Patents [patents.google.com]
- 12. This compound | C16H28O | CID 11085796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 15. sense-lab.co.uk [sense-lab.co.uk]
- 16. umbrex.com [umbrex.com]
- 17. publish.obsidian.md [publish.obsidian.md]
- 18. foreverest.net [foreverest.net]
An In-depth Technical Guide to the Molecular Modeling of Cedramber and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular modeling of Cedramber, a synthetic woody-amber fragrance ingredient, and its isomers. This compound, chemically known as cedryl methyl ether, is a derivative of cedrol, a naturally occurring sesquiterpene alcohol.[1][2] Understanding the three-dimensional structure, conformational landscape, and physicochemical properties of this compound and its isomers is crucial for elucidating its structure-activity relationships, predicting its interactions with biological targets, and designing novel analogs with desired properties.
This guide details the computational methodologies employed in the study of these molecules, outlines experimental protocols for model validation, and presents key data in a structured format.
Physicochemical Properties of this compound and Related Compounds
This compound and its precursor, cedrol, are tricyclic sesquiterpenoids with a characteristic cedrane (B85855) skeleton.[1][3] The physicochemical properties of these compounds are fundamental to their molecular behavior and interactions. A summary of these properties is presented in Table 1.
| Property | This compound | (+)-Cedrol |
| Molecular Formula | C₁₆H₂₈O | C₁₅H₂₆O |
| Molecular Weight ( g/mol ) | 236.39 | 222.37 |
| Appearance | Colorless to pale yellow liquid | White crystals |
| Boiling Point (°C) | 259 | 273 |
| Log P | 4.6 - 6.0 | 5.29 |
| CAS Number | 67874-81-1 | 77-53-2 |
Table 1: Physicochemical Properties of this compound and (+)-Cedrol. [4][5][6]
Molecular Modeling Methodologies
The study of this compound and its isomers at the molecular level necessitates a combination of computational techniques to explore their structure, dynamics, and potential interactions.
The conformational flexibility of the tricyclic cedrane skeleton is a key determinant of the biological and olfactory properties of this compound and its isomers. Conformational analysis aims to identify the stable low-energy conformations of these molecules.
Experimental Protocol: Conformational Analysis
-
Structure Building: Construct the 3D structure of this compound or its isomer using molecular building software.
-
Force Field Selection: Choose an appropriate force field, such as MM+ or a suitable alternative, for the molecular mechanics calculations.[7]
-
Initial Optimization: Perform an initial energy minimization of the starting structure.
-
Conformational Search: Employ a systematic or stochastic conformational search algorithm to explore the potential energy surface. This can involve techniques like molecular dynamics simulations at elevated temperatures followed by quenching, or Monte Carlo methods.
-
Energy Minimization: Each generated conformer is subjected to full geometry optimization to find the nearest local energy minimum.
-
Analysis of Results: The resulting conformers are ranked by their relative energies. Low-energy conformers are then analyzed for their geometric parameters (dihedral angles, bond lengths, etc.) to understand the conformational preferences of the molecule.[8]
MD simulations provide insights into the dynamic behavior of this compound and its isomers in a simulated environment, such as in solution or interacting with a biological target. These simulations can reveal information about the stability of different conformations and the nature of intermolecular interactions.[9][10]
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: Place the molecule of interest (e.g., a low-energy conformer of this compound) in a simulation box containing a chosen solvent (e.g., water).
-
Force Field and Parameters: Assign force field parameters to all atoms in the system. For novel or modified structures, parameterization may be necessary.[11]
-
Equilibration: Perform a series of equilibration steps to bring the system to the desired temperature and pressure. This typically involves initial energy minimization, followed by simulations with restraints on the solute, which are gradually removed.
-
Production Run: Run the simulation for a desired length of time (e.g., nanoseconds to microseconds) without restraints to collect trajectory data.[9][12]
-
Trajectory Analysis: Analyze the simulation trajectory to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and radial distribution functions to understand solvent organization.[9][13]
QSAR studies are employed to correlate the structural or physicochemical properties of a series of molecules with their biological activity.[14][15] For this compound and its derivatives, QSAR can be used to predict properties like odor intensity, receptor binding affinity, or other biological effects.
Experimental Protocol: 3D-QSAR (CoMFA)
-
Dataset Preparation: Compile a dataset of cedrane derivatives with their corresponding measured biological activities (e.g., IC₅₀ values).
-
Molecular Alignment: Align all molecules in the dataset to a common template structure. This is a critical step and can be based on a common scaffold or a pharmacophore model.
-
Calculation of Molecular Fields: For each molecule, calculate steric and electrostatic fields on a 3D grid surrounding the molecule.
-
Partial Least Squares (PLS) Analysis: Use PLS to derive a linear correlation between the variations in the molecular fields and the variations in biological activity.
-
Model Validation: Validate the QSAR model using statistical methods such as cross-validation (leave-one-out or leave-n-out) and by predicting the activity of an external test set of molecules.[14][15]
Experimental Validation
Computational models are powerful tools, but their predictions must be validated by experimental data. For the molecular modeling of this compound and its isomers, spectroscopic techniques are indispensable for confirming the predicted structures and conformations.
NMR spectroscopy provides detailed information about the chemical environment of individual atoms in a molecule, allowing for the elucidation of its 3D structure and stereochemistry.[16][17]
Experimental Protocol: 2D NMR for Structural Elucidation
-
Sample Preparation: Dissolve a purified sample of the this compound isomer in a suitable deuterated solvent.
-
1D NMR Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra to identify the chemical shifts of all proton and carbon atoms.
-
2D NMR Spectra Acquisition: Perform a series of 2D NMR experiments, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings and establish connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the relative stereochemistry and conformation.
-
-
Data Analysis: Integrate the information from all NMR spectra to unambiguously assign all proton and carbon signals and determine the complete 3D structure of the molecule.[16]
For crystalline compounds, single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional molecular structure, including absolute stereochemistry.[18]
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization: Grow single crystals of the this compound isomer suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by rotating the crystal in an X-ray beam.[18]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The initial structure is solved using computational methods (e.g., direct methods) and then refined to obtain the final, high-resolution crystal structure.[18]
-
Structural Analysis: The final crystal structure provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, which can be directly compared with the results of computational conformational analysis.
Visualizations
Diagrams are essential for visualizing complex workflows and relationships in molecular modeling.
References
- 1. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C16H28O | CID 11085796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ScenTree - this compound® (CAS N° 19870-74-7) [scentree.co]
- 6. iff.com [iff.com]
- 7. Investigation of the conformational behaviour of permethylated cyclodextrins by molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. Binding and molecular dynamic studies of sesquiterpenes (2R-acetoxymethyl-1,3,3-trimethyl-4t-(3-methyl-2-buten-1-yl)-1t-cyclohexanol) derived from marine Streptomyces sp. VITJS8 as potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Silico Evaluation of Sesquiterpenes and Benzoxazinoids Phytotoxins against Mpro, RNA Replicase and Spike Protein of SARS-CoV-2 by Molecular Dynamics. Inspired by Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Conformational analysis, molecular modeling, and quantitative structure-activity relationship studies of agents for the inhibition of astrocytic chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Docking Study and 3D-QSAR Model for Trans-Stilbene Derivatives as Ligands of CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
The Solubility Profile of Cedramber: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Cedramber, a key woody-amber fragrance ingredient. The following sections detail its solubility in various organic solvents, present a standardized experimental protocol for solubility determination, and illustrate key chemical and procedural workflows.
Core Technical Data
This compound, a synthetic sesquiterpene ether, is prized in the fragrance industry for its persistent and diffusive woody-amber scent.[1][2] Chemically known as cedryl methyl ether, it is a derivative of cedrol, a primary component of cedarwood oil.[2] Understanding its solubility is critical for formulation in perfumery, cosmetics, and other applications.[1]
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Name | (1S,2R,5S,7R,8R)-8-Methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undecane | [2] |
| CAS Number | 19870-74-7; 67874-81-1 | [3][4] |
| Molecular Formula | C₁₆H₂₈O | [3] |
| Molecular Weight | 236.4 g/mol | [3] |
| Appearance | Colorless to pale yellowish liquid | [5] |
| Odor | Woody, Ambery | [5] |
| Boiling Point | 259 - 268 °C | [3][5] |
| Flash Point | > 100 °C | [5] |
| Log P | 4.6 | [3] |
Quantitative Solubility Data
This compound exhibits a range of solubilities in common organic solvents, reflecting its lipophilic nature. It is readily soluble in alcohols and other organic solvents, while having limited solubility in water.[1][6] The following table summarizes the available quantitative solubility data for this compound at 25 °C.
| Solvent | Solubility (g/L) | Temperature (°C) | Reference |
| Water | 0.001436 | 25 | [5] |
| Ethanol | 596.86 | 25 | |
| Methanol | 628.18 | 25 | |
| Isopropanol | 653.48 | 25 |
Experimental Protocol for Solubility Determination
The following methodology is based on the OECD Test Guideline 105, also known as the Flask Method, a standardized procedure for determining the solubility of substances in water. This protocol can be adapted for use with organic solvents.
Principle
The flask method involves dissolving a substance in a solvent at a specific temperature until saturation is achieved. The concentration of the substance in the resulting saturated solution is then determined analytically to ascertain its solubility.
Apparatus and Reagents
-
Analytical Balance: Accurate to ± 0.1 mg
-
Thermostatically Controlled Shaker or Water Bath: Capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Glass Flasks with Stoppers
-
Centrifuge: Capable of separating undissolved solid
-
Analytical Instrumentation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for concentration measurement
-
This compound: Purity > 97%
-
Solvents: High-purity organic solvents (e.g., ethanol, isopropanol, diethyl phthalate)
Procedure
-
Preliminary Test: To estimate the approximate solubility range, add increasing volumes of the chosen solvent to a known amount of this compound (e.g., 0.1 g) in a flask.[7] Shake the mixture after each addition and visually inspect for dissolution. This helps in determining the appropriate solute-to-solvent ratio for the main test.
-
Main Test (in triplicate):
-
Add an excess amount of this compound, determined from the preliminary test, to separate flasks containing a known volume of the solvent.
-
Seal the flasks and place them in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the flasks for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure saturation is maintained.
-
-
Phase Separation:
-
After equilibrium is reached, allow the flasks to stand in the temperature-controlled environment to let undissolved material settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the samples at a suitable speed.
-
-
Sample Analysis:
-
Carefully extract an aliquot of the clear supernatant from each flask.
-
Determine the concentration of this compound in each aliquot using a calibrated analytical method such as Gas Chromatography (GC).
-
-
Data Reporting:
-
The solubility is reported as the average concentration from the triplicate samples, expressed in g/L or mg/L.
-
The experimental temperature and analytical method used should also be reported.
-
Visualizations
Synthesis of this compound
This compound is synthesized from cedrol, a constituent of cedarwood oil, through a nucleophilic substitution reaction.[3][8] The process typically involves the methylation of cedrol.[8]
Caption: Synthesis pathway of this compound from Alpha-Cedrene.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in determining the solubility of this compound using the Flask Method (OECD 105).
Caption: Experimental workflow for determining this compound solubility.
References
- 1. publish.obsidian.md [publish.obsidian.md]
- 2. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. ScenTree - this compound® (CAS N° 19870-74-7) [scentree.co]
- 4. CEDRYL METHYL ETER [ventos.com]
- 5. ScenTree - this compound® (CAS N° 19870-74-7) [scentree.co]
- 6. Methyl Cedryl Ether (19870-74-7) | Bulk Supplier [chemicalbull.com]
- 7. researchgate.net [researchgate.net]
- 8. foreverest.net [foreverest.net]
Cedramber: A Technical Guide to Thermal Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Cedramber
This compound, a sesquiterpene ether, is valued in the fragrance industry for its fixative properties and its dry, woody, and amber scent.[1] Chemically, it is the methyl ether derivative of cedrol, a primary constituent of cedarwood oil.[1] Its stability and substantivity make it a key component in a wide array of consumer products, including fine fragrances, soaps, detergents, and candles.[1][2] Understanding its thermal stability is crucial for ensuring product quality, predicting shelf-life under various storage conditions, and ensuring safety during manufacturing and use, especially in applications involving heat.
Physicochemical Properties
A summary of this compound's key physical and chemical properties, compiled from various safety and technical data sheets, is presented in Table 1. These properties provide a baseline for understanding its behavior and stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (1S,2R,5S,7R,8R)-8-Methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undecane | [1] |
| Synonyms | Cedryl methyl ether, Methyl Cedryl Ether | [1][2] |
| CAS Number | 67874-81-1 | [1] |
| Molecular Formula | C₁₆H₂₈O | [1] |
| Molecular Weight | 236.4 g/mol | [1] |
| Appearance | Colorless to pale yellowish liquid | [3] |
| Boiling Point | 268 °C | [3] |
| Flash Point | > 100 °C (closed cup) | [3] |
| Vapor Pressure | 0.013 mm/Hg @ 25 °C | [3] |
| Water Solubility | 1.436 mg/L @ 25 °C (practically insoluble) | [3] |
| Log P (octanol/water) | 5.35 - 6.0 | [3][4] |
Thermal Stability Profile
Based on available safety data, this compound is considered thermally stable under normal conditions of use and storage.[3][5][6] Manufacturers recommend storing it in a cool, dry place away from direct heat and light to maintain its quality over its shelf life, which is typically cited as 12 to 24 months.[2][3]
Conditions to Avoid:
-
High Temperatures: Exposure to excessive heat should be avoided as it can potentially lead to degradation.[3]
-
Ignition Sources: As a combustible liquid with a flash point above 100°C, it should be kept away from open flames, sparks, and other potential sources of ignition.
Despite these general statements, specific quantitative data on the thermal stability of this compound is not available in peer-reviewed literature or public technical documents. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are required to determine key parameters like the onset of decomposition temperature and endothermic/exothermic transitions. Table 2 summarizes the current status of publicly available thermal analysis data.
Table 2: Thermal Analysis Data for this compound
| Parameter | Value | Reference(s) |
| Onset of Decomposition (TGA) | Data not publicly available | N/A |
| Peak Decomposition Temperature (TGA) | Data not publicly available | N/A |
| Glass Transition Temperature (DSC) | Data not publicly available | N/A |
| Melting/Crystallization Points (DSC) | Not applicable (liquid at room temp.) | N/A |
Degradation Profile
Information on the specific degradation pathways of this compound under thermal stress is limited. However, general principles of ether pyrolysis suggest that at elevated temperatures, the molecule would likely undergo homolytic cleavage of its C-O and C-C bonds. This would result in the formation of a complex mixture of smaller, more volatile organic compounds.
Hazardous Decomposition Products: Under fire conditions, the primary hazardous decomposition products of this compound are cited as carbon monoxide (CO) and carbon dioxide (CO₂).[5] The pyrolysis of ethers, in general, can also produce alkanes, alkenes, and other carbonyl compounds.[3]
Oxidative Degradation: Like many fragrance ingredients, this compound may be susceptible to oxidative degradation, which can be accelerated by heat and light. This can lead to the loss of its characteristic odor and the formation of off-notes. The ether linkage is generally stable, but the hydrocarbon backbone may be susceptible to oxidation.
Proposed Experimental Protocol: Thermogravimetric Analysis (TGA)
To address the gap in public knowledge, the following is a detailed, standardized protocol for conducting a thermogravimetric analysis of this compound.
Objective: To determine the thermal stability and decomposition profile of liquid this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance and furnace.
-
Sample pans (e.g., platinum, alumina, or ceramic).
-
Gas flow controller for nitrogen and air.
-
Data acquisition and analysis software.
Procedure:
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a clean, tared TGA sample pan.
-
Atmosphere: Purge the TGA furnace with a high-purity inert gas (e.g., Nitrogen at a flow rate of 20-50 mL/min) to prevent oxidative degradation during the initial heating phase. For studying oxidative stability, a similar experiment would be run under an air or oxygen atmosphere.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass and temperature throughout the experiment.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA thermogram.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.
-
Determine the onset temperature of decomposition (T_onset), typically defined by the intersection of the baseline tangent with the tangent of the decomposition step.
-
Quantify the percentage of mass loss at different temperature intervals and the final residual mass at 600 °C.
-
Visualizing Experimental Workflow
The following diagram illustrates the logical flow of the proposed TGA experiment for analyzing this compound.
Caption: Workflow for Thermogravimetric Analysis of this compound.
Conclusion and Future Outlook
This compound is a thermally stable fragrance ingredient under standard handling and storage conditions. While its degradation at high temperatures, particularly under combustion, is expected to yield carbon oxides, a detailed, quantitative profile of its thermal stability is conspicuously absent from public literature. The lack of experimental TGA and DSC data represents a significant knowledge gap. The experimental protocol outlined in this guide provides a clear pathway for researchers to generate this crucial data, which would be invaluable for formulators, chemical safety assessors, and the broader scientific community. Such studies would enable a more precise definition of this compound's thermal limits, a deeper understanding of its degradation pathways, and further enhancement of its safe use across all applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying sesquiterpene and oxygenated terpene emissions from live vegetation using solid-phase microextraction fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cedrol - Wikipedia [en.wikipedia.org]
- 6. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Note: Quantitative Analysis of Cedramber in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantitative analysis of Cedramber (also known as Cedryl Methyl Ether), a common woody-amber fragrance ingredient, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined herein are designed for researchers in the fields of fragrance analysis, quality control, and product development. This application note details sample preparation, GC-MS instrument parameters, and data analysis methodologies. Additionally, it includes a discussion of the expected mass fragmentation pattern of this compound and presents a template for quantitative data representation.
Introduction
This compound, a synthetic sesquiterpene ether, is a widely used fragrance compound valued for its persistent and characteristic woody, ambergris-like scent.[1] Its chemical formula is C₁₆H₂₈O, with a molecular weight of 236.4 g/mol .[1] Accurate and robust analytical methods are essential for the quality control of raw materials, the determination of this compound concentration in finished products (such as perfumes, cosmetics, and household goods), and for stability and degradation studies. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose, offering high separation efficiency and definitive compound identification.[2]
Experimental Protocols
This section details the necessary steps for the quantitative analysis of this compound.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. A general liquid-liquid extraction (LLE) protocol for cosmetic products is provided below.
Materials:
-
Sample containing this compound (e.g., perfume, lotion, essential oil)
-
This compound analytical standard (≥95% purity)
-
Internal Standard (IS), e.g., 1,4-dibromobenzene (B42075) or a deuterated analog of a similar compound.
-
Solvent for extraction (e.g., methyl tert-butyl ether (MTBE), hexane, or ethyl acetate)
-
Deionized water
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials with septa
Procedure:
-
Sample Weighing: Accurately weigh approximately 0.5 g of the homogenized sample into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample. The concentration of the IS should be within the expected concentration range of this compound in the sample.
-
Extraction: Add 5 mL of the extraction solvent (e.g., MTBE) and 5 mL of deionized water to the centrifuge tube.
-
Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the organic phase.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve complete phase separation.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Filtration and Transfer: Filter the dried extract through a 0.45 µm syringe filter into an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters that can be adapted for this compound analysis. Optimization may be required based on the specific instrument and column used.
| GC Parameter | Setting |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-400 |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Analysis and Quantification
Identification of this compound
This compound is identified based on its retention time and its mass spectrum. The mass spectrum is a unique fingerprint of the molecule. While the full mass spectrum of this compound is best obtained from a reference library such as the Wiley Registry or the NIST Mass Spectral Library, the expected fragmentation pattern for a sesquiterpenoid ether like this compound would involve the loss of the methoxy (B1213986) group (-OCH₃, 31 Da) and subsequent fragmentation of the tricyclic carbon skeleton. The molecular ion peak (M⁺) would be expected at m/z 236.
Quantitative Analysis
Quantification is typically performed using the internal standard method. A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard.
Calibration Curve Preparation:
Prepare a series of at least five calibration standards by diluting the this compound stock solution. A typical concentration range for fragrance analysis is 0.1 to 100 µg/mL.
Quantification:
The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound. A linear regression is then applied to the data points. The concentration of this compound in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.
Quantitative Data Summary
The following table provides an example of quantitative data that should be generated for a robust analytical method. The values presented are illustrative and must be experimentally determined.
| Parameter | Value | Notes |
| Linear Range | 0.1 - 100 µg/mL | Should be established with a minimum of 5 calibration points. |
| Correlation Coefficient (r²) | ≥ 0.995 | Indicates the linearity of the calibration curve. |
| Limit of Detection (LOD) | 0.05 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.15 µg/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Precision (%RSD) | < 10% | Assessed by replicate injections of a standard solution. |
| Accuracy/Recovery (%) | 90 - 110% | Determined by spiking a blank matrix with a known amount of this compound. |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationship for compound identification and quantification.
References
The Role of Cedramber as a Fixative in Perfumery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedramber, a synthetic woody-amber fragrance ingredient, is highly valued in perfumery for its dual role as a base note and a fixative.[1][2] Its chemical structure, (1S,2R,5S,7R,8R)-8-Methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undecane, contributes to its low volatility and high tenacity, making it an effective agent for prolonging the scent of a fragrance.[1] These application notes provide a comprehensive overview of this compound's function as a fixative, including its chemical and physical properties, proposed mechanism of action, and detailed protocols for its evaluation in perfume formulations.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for its effective application as a fixative. These properties influence its evaporation rate and its interaction with other fragrance molecules.
| Property | Value | Reference |
| CAS Number | 67874-81-1 | [1][3] |
| Molecular Formula | C₁₆H₂₈O | [1][3] |
| Molecular Weight | 236.4 g/mol | [1][4] |
| Odor Type | Woody-Amber | [1] |
| Odor Profile | Dry, woody, ambergris-like, with cedar, patchouli, and vetiver nuances. | [1] |
| Appearance | Colorless to pale yellow liquid. | [1][4] |
| Vapor Pressure | 0.003798 mm Hg @ 23°C | [3] |
| Boiling Point | 259°C (498.2°F) | [4] |
| Substantivity | > 48 hours | [3] |
| Longevity on Smelling Strip | > 125 hours | [2] |
| Typical Use Level | Up to 2% in the perfume concentrate. | [3][5] |
Mechanism of Action as a Fixative
Fixatives in perfumery function by slowing the evaporation of more volatile fragrance components.[6] This extends the longevity of the overall scent. The primary mechanisms by which fixatives, including this compound, are thought to work involve equalizing the vapor pressures of the raw materials in a perfume oil.
This compound, with its high molecular weight and low vapor pressure, acts as an "anchor" for the lighter top and middle notes of a fragrance. It forms non-covalent interactions with the more volatile molecules, reducing their rate of evaporation from the skin or a smelling strip. This allows the fragrance to evolve more slowly and maintain its intended character for a longer period.
References
- 1. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. fraterworks.com [fraterworks.com]
- 3. iff.com [iff.com]
- 4. ScenTree - this compound® (CAS N° 19870-74-7) [scentree.co]
- 5. Buy this compound (IFF) for Perfumery - Evocative Perfumes [evocativeperfumes.com]
- 6. How Fragrance Fixatives Extend Scent Longevity | Aroma Chemical Manufacturer India [tristarintermediates.org]
Cedramber: Application Notes and Protocols for Fine Fragrance and Perfumery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedramber®, a synthetic aromatic chemical developed by International Flavors & Fragrances (IFF), is a cornerstone ingredient in modern perfumery, prized for its sophisticated woody-amber character.[1][2] Chemically known as Cedryl Methyl Ether, it is derived from Cedrol, a primary constituent of cedarwood oil.[1] Its unique olfactory profile, exceptional longevity, and fixative properties have made it an indispensable component in a wide array of fine fragrances.[2][3] This document provides detailed application notes and experimental protocols for the scientific evaluation of this compound in fragrance development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a complex scent profile.[4][5] It delivers a dry, woody, and ambergris-like aroma with nuances of cedar, patchouli, and vetiver.[1][6] Its high tenacity and low volatility make it an excellent base note and fixative in fragrance compositions.[1]
Data Presentation
A summary of the key quantitative data for this compound is presented in Table 1 for easy comparison and reference.
| Property | Value | Source(s) |
| Chemical Name | (1S,2R,5S,7R,8R)-8-Methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undecane | [1] |
| CAS Number | 67874-81-1 / 19870-74-7 | [1][2][7] |
| Molecular Formula | C₁₆H₂₈O | [1][2] |
| Molecular Weight | 236.4 g/mol | [1][2][7] |
| Odor Type | Woody-Amber | [1] |
| Odor Profile | Dry, woody, ambergris-like, with cedar, patchouli, and vetiver nuances. | [1][6] |
| Appearance | Colorless to pale yellow liquid. | [3][4] |
| Vapor Pressure | 0.003798 mmHg @ 23°C | [2] |
| 0.0127 mmHg @ 25°C | [7] | |
| 0.013000 mmHg @ 25°C (est.) | [8] | |
| Log P (o/w) | 6.0 | [2] |
| 4.6 | [7] | |
| 4.4 | [3][9] | |
| Boiling Point | 259°C | [7] |
| 268-269°C | [8] | |
| Flash Point | 135°C (275°F) | [7] |
| >100°C | [5] | |
| Substantivity (on smelling strip) | > 48 hours | [2] |
| > 125 hours | [5] | |
| Typical Use Level in Concentrate | Up to 2% | [2][10] |
| 0.1% - 10% | [4] | |
| Average Use in Perfume Compound | 3.3% | [5] |
| Stability | Good to very good in fine fragrance, detergents, soaps, and candles. | [2] |
Applications in Fine Fragrance
This compound serves multiple critical functions in fragrance formulation:
-
Base Note and Fixative: Due to its low volatility and high substantivity, this compound provides a long-lasting foundation for fragrances.[1][9] It anchors more volatile top and heart notes, extending the overall wear time of the perfume.[1]
-
Woody-Amber Accord: It is a key building block for creating sophisticated woody and amber accords.[3] In woody compositions, it imparts a warm, dry character that complements materials like sandalwood and other cedarwood derivatives.[1] In amber fragrances, its ambergris-like quality provides an authentic and refined note.[1][2]
-
Harmonizer and Blender: this compound bridges the gap between sharp top notes and dense base notes, creating a smooth and seamless transition throughout the fragrance's development.[2] It synergizes well with other synthetic molecules like Ambroxan and Iso E Super, as well as natural materials such as patchouli, sandalwood, and vetiver.[2]
-
Enhancer of Diffusion: Despite being a base note, this compound has excellent diffusion properties, adding radiance and volume to a composition.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound in a research and development setting.
Protocol 1: Sensory Evaluation of this compound
Objective: To characterize the olfactory profile of this compound and determine its odor intensity and longevity.
Materials:
-
This compound sample (pure or in a specified solvent like ethanol).
-
Standard perfumer's smelling strips.
-
A panel of at least 5 trained sensory assessors.
-
Odor-free evaluation room with controlled temperature and humidity.
-
Data recording sheets or software.
Procedure:
-
Sample Preparation: Prepare a 10% solution of this compound in ethanol.
-
Dipping: Dip the smelling strips into the this compound solution to a depth of 1 cm for 2 seconds.
-
Evaluation: Present the smelling strips to the panelists in a randomized order.
-
Initial Assessment (Top Notes): Panelists evaluate the odor immediately after dipping and record their impressions of the top notes.
-
Evaporation Study (Heart and Base Notes): The smelling strips are placed on a labeled rack and evaluated at regular intervals (e.g., 30 minutes, 1 hour, 4 hours, 8 hours, 24 hours, and 48 hours) to assess the evolution of the scent profile and its tenacity.[2]
-
Data Collection: Panelists will describe the odor using a standardized lexicon (e.g., woody, amber, dry, sweet, musky) and rate the intensity on a scale (e.g., 1-9, from very weak to very strong).
-
Data Analysis: Compile the descriptions and intensity ratings to create a comprehensive olfactory profile and an evaporation curve for this compound.
Protocol 2: Evaluation of Fixative Properties
Objective: To quantify the effect of this compound as a fixative on a more volatile fragrance ingredient.
Materials:
-
This compound.
-
A volatile fragrance ingredient (e.g., Linalool or a citrus essential oil).
-
Ethanol.
-
Perfumer's smelling strips.
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).
-
Headspace sampler (optional).
Procedure:
-
Sample Preparation:
-
Control: Prepare a 5% solution of the volatile ingredient in ethanol.
-
Test Sample: Prepare a solution containing 5% of the volatile ingredient and 2% this compound in ethanol.
-
-
Application: Apply a precise amount (e.g., 10 µL) of the control and test solutions to separate, labeled smelling strips.
-
Evaporation: Allow the smelling strips to evaporate under controlled conditions.
-
Extraction and Analysis: At specified time intervals (e.g., 1, 3, 6, and 24 hours), extract the remaining volatile ingredient from the smelling strips using a suitable solvent (e.g., methanol).[11] Analyze the extracts by GC-FID or GC-MS to quantify the amount of the volatile ingredient remaining.
-
Data Analysis: Compare the evaporation rate of the volatile ingredient with and without this compound. A slower evaporation rate in the presence of this compound indicates its fixative effect.
Protocol 3: Stability Testing in a Fine Fragrance Base
Objective: To assess the chemical and physical stability of this compound in a representative fine fragrance formulation under accelerated aging conditions.
Materials:
-
A simple fine fragrance base (e.g., ethanol, water, and a simple accord).
-
This compound.
-
Glass spray bottles.
-
Incubators/ovens set at various temperatures (e.g., 4°C, 25°C, 40°C).[12]
-
UV light chamber.
-
pH meter.
-
Gas Chromatography-Mass Spectrometry (GC-MS).
Procedure:
-
Formulation: Prepare two batches of the fine fragrance base: one with a typical concentration of this compound (e.g., 2%) and a control batch without this compound.
-
Packaging: Fill the formulations into glass spray bottles.
-
Storage Conditions: Store the samples under different conditions:
-
Evaluation: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for:
-
Olfactory Changes: A sensory panel assesses any changes in the scent profile.
-
Physical Changes: Observe any changes in color, clarity, or precipitation.
-
Chemical Changes: Analyze the samples by GC-MS to detect any degradation of this compound or other ingredients. Monitor the pH of the formulation.[12]
-
-
Data Analysis: Compare the results from the different storage conditions to the initial samples and the control to determine the stability of this compound in the fragrance formulation.
Mandatory Visualizations
Caption: Olfactory Signaling Pathway.
Caption: Fragrance Ingredient Evaluation Workflow.
References
- 1. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. iff.com [iff.com]
- 3. scent.vn [scent.vn]
- 4. publish.obsidian.md [publish.obsidian.md]
- 5. fraterworks.com [fraterworks.com]
- 6. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 7. ScenTree - this compound® (CAS N° 19870-74-7) [scentree.co]
- 8. Fragrance University [fragranceu.com]
- 9. This compound | C16H28O | CID 11085796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. olfactorian.com [olfactorian.com]
- 11. perfumerflavorist.com [perfumerflavorist.com]
- 12. umpir.ump.edu.my [umpir.ump.edu.my]
Application Notes and Protocols for Cedramber in Consumer Soaps and Detergents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedramber, chemically known as cedryl methyl ether, is a synthetic fragrance ingredient prized for its sophisticated woody-amber scent profile.[1][2] It is widely utilized in a variety of consumer products, including soaps and detergents, where it functions as a fixative and contributes to a long-lasting, pleasant aroma.[1] This document provides detailed application notes and experimental protocols relevant to the use and analysis of this compound in these consumer product matrices.
Physicochemical Properties and Specifications
This compound is a pale yellow liquid with a molecular formula of C₁₆H₂₈O and a molecular weight of 236.4 g/mol .[1] It is characterized by a dry, woody, and ambergris-like odor with nuances of cedar, patchouli, and vetiver.[1][2]
| Property | Value | Reference |
| Chemical Name | (1S,2R,5S,7R,8R)-8-Methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undecane | [1] |
| CAS Number | 67874-81-1 | [1] |
| Appearance | Pale yellow liquid | [1] |
| Odor Profile | Dry, woody, ambergris-like, cedar, patchouli, vetiver | [1][2] |
| Typical Use Level | Up to 2% | [3] |
Analytical Protocols for this compound in Soaps and Detergents
The accurate quantification of this compound in complex matrices like soaps and detergents is crucial for quality control and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for this purpose.[4] Sample preparation is a critical step to ensure accurate analysis.
Protocol 1: Quantification of this compound using Liquid-Liquid Extraction (LLE) followed by GC-MS
This protocol is adapted from established methods for fragrance allergen analysis in cosmetic products.[5][6]
Objective: To extract and quantify this compound from a soap or detergent matrix.
Materials:
-
Soap or detergent sample
-
Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Anhydrous sodium sulfate (B86663)
-
This compound analytical standard
-
Internal standard (e.g., 1,4-dibromobenzene)
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the homogenized soap or detergent sample into a 50 mL centrifuge tube.
-
Extraction: Add 5 mL of deionized water and 5 mL of MTBE to the tube.
-
Mixing: Vortex the mixture vigorously for 30 minutes to ensure thorough extraction of this compound into the organic phase.
-
Phase Separation: Add approximately 5 g of anhydrous sodium sulfate to remove water from the organic phase and centrifuge at 3000 x g for 30 minutes.
-
Collection: Carefully collect the supernatant (MTBE layer).
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter.
-
Internal Standard Addition: Add a known concentration of the internal standard to the filtered extract.
-
GC-MS Analysis: Inject an aliquot of the final solution into the GC-MS system.
GC-MS Parameters (suggested):
-
Column: VF-5ms (30m x 0.25mm i.d., 0.25µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Pulsed splitless
-
Oven Program: 60°C (hold 2 min), ramp to 125°C at 3°C/min, then to 230°C at 7°C/min, and finally to 300°C at 20°C/min (hold 5 min)
-
MS Detector: Single quadrupole or triple quadrupole, operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.
Workflow for LLE-GC-MS Analysis of this compound
Caption: Workflow for this compound analysis using LLE-GC-MS.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis
HS-SPME is a solvent-free technique suitable for analyzing the volatile fragrance profile of a product.[7]
Objective: To analyze the volatile compounds, including this compound, released from a soap or detergent.
Materials:
-
Soap or detergent sample
-
20 mL headspace vials with septa
-
SPME fiber assembly (e.g., Polydimethylsiloxane - PDMS)
-
Heater-stirrer or water bath
-
GC-MS system with an SPME-compatible inlet
Procedure:
-
Sample Preparation: Place a known amount of the soap or detergent sample into a 20 mL headspace vial and seal it.
-
Equilibration and Extraction: Place the vial in a heater-stirrer or water bath at a controlled temperature (e.g., 50-60°C) for a defined period (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.
-
SPME: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 15-30 minutes) to adsorb the volatile compounds.
-
Desorption and Analysis: Retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption and analysis.
Stability of this compound in Alkaline Conditions
This compound is known for its good stability in alkaline conditions, making it suitable for use in soaps and detergents.[1] However, conducting stability studies is essential to ensure fragrance integrity throughout the product's shelf life.
Protocol 3: Accelerated Stability Testing of this compound in a Detergent Base
Objective: To evaluate the chemical stability of this compound in a detergent matrix under accelerated conditions.
Materials:
-
Detergent base (unfragranced)
-
This compound
-
Oven or stability chamber capable of maintaining 40°C ± 2°C
-
Glass containers with airtight seals
-
GC-MS system for analysis
Procedure:
-
Sample Preparation: Prepare a batch of the detergent base and accurately spike it with a known concentration of this compound (e.g., 1%). Homogenize thoroughly.
-
Storage: Aliquot the fragranced detergent into multiple glass containers and seal them. Place the containers in an oven or stability chamber at 40°C.
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a container from the chamber.
-
Analysis: Analyze the concentration of this compound in the sample at each time point using the LLE-GC-MS protocol described above.
-
Data Evaluation: Plot the concentration of this compound as a function of time to determine its degradation kinetics.
| Time Point | Temperature | Expected Outcome |
| 0 weeks | 40°C | Initial concentration of this compound |
| 1-12 weeks | 40°C | Monitor for any significant decrease in this compound concentration |
Sensory Analysis Protocols
Sensory analysis is critical to understanding the consumer perception of a fragrance in a finished product.
Protocol 4: Sensory Evaluation of Laundry Detergent Fragrance
Objective: To assess the odor profile and intensity of this compound in a laundry detergent at different stages of use.
Materials:
-
Laundry detergent containing this compound
-
Standard fabric swatches (e.g., cotton)
-
Washing machine
-
Tumble dryer
-
Sensory evaluation booths with controlled ventilation
-
A panel of trained sensory assessors or naive consumers
Procedure:
-
Washing: Wash a standard load of fabric swatches with the test detergent according to a predefined protocol.
-
Evaluation Stages: Present the fabric swatches to the panelists at three stages:
-
Wet Stage: Immediately after the wash cycle.
-
Dry Stage (Line-dried): After air-drying for a specified period.
-
Dry Stage (Tumble-dried): After drying in a tumble dryer.
-
-
Assessment: Panelists evaluate the fragrance on the swatches for its odor profile (e.g., woody, amber, fresh) and intensity on a predefined scale (e.g., a 9-point scale).
-
Data Analysis: Analyze the sensory data statistically to determine the performance of the fragrance at each stage.
Workflow for Sensory Evaluation of Detergent Fragrance
Caption: Sensory evaluation workflow for detergent fragrance.
Biological Interactions
Olfactory Receptor Signaling
The perception of smell is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.[8] While the specific ORs that bind to this compound have not been definitively identified, the broadly tuned receptor OR1A1 is known to respond to a variety of odorants, including those with woody and citrus notes, making it a potential candidate.[9][10]
General Olfactory Signaling Pathway:
-
Odorant Binding: An odorant molecule (e.g., this compound) binds to an OR.
-
G-protein Activation: This binding causes a conformational change in the OR, activating the associated G-protein (Gαolf).
-
Adenylate Cyclase Activation: The activated Gαolf subunit dissociates and activates adenylate cyclase.
-
cAMP Production: Adenylate cyclase converts ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, allowing an influx of Na⁺ and Ca²⁺ ions.
-
Depolarization: The influx of positive ions depolarizes the neuron.
-
Signal Transduction: This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, leading to the perception of smell.
Olfactory Signaling Pathway Diagram
Caption: Simplified diagram of the olfactory signaling pathway.
Safety Evaluation: Skin Sensitization
This compound is classified as a skin sensitizer (B1316253) (Category 1) and may cause an allergic skin reaction.[1] Therefore, a thorough safety assessment is required for its use in consumer products.
The adverse outcome pathway (AOP) for skin sensitization involves several key events, from the initial molecular interaction to the elicitation of an allergic response.[9] Modern safety assessments rely on a combination of in silico, in chemico, and in vitro methods to predict the skin sensitization potential of a substance without the use of animal testing.
In Silico Models for Predicting Skin Sensitization:
-
Quantitative Structure-Activity Relationship (QSAR) models: These computational models predict the sensitization potential of a chemical based on its molecular structure.
-
Read-across: This approach uses data from structurally similar chemicals to predict the properties of a target chemical.
In Vitro and In Chemico Assays:
-
Direct Peptide Reactivity Assay (DPRA): An in chemico method that measures the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking the first key event of covalent binding to skin proteins.
-
KeratinoSens™ and LuSens™: In vitro cell-based assays that measure the activation of the Keap1-Nrf2 antioxidant response element (ARE) pathway in keratinocytes, a key event in the induction of sensitization.
-
human Cell Line Activation Test (h-CLAT): An in vitro assay that measures the expression of cell surface markers (CD86 and CD54) on dendritic-like cells, which is indicative of their activation.
A defined approach, integrating data from these different non-animal methods, is often used to provide a comprehensive assessment of skin sensitization hazard and potency.[11]
Decision Tree for Skin Sensitization Assessment
Caption: Integrated approach to skin sensitization assessment.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. Investigation of fragrance stability used in the formulation of cosmetic and hygienic products using headspace solid-phase microextraction by nanostructured materials followed by gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. btsa.com [btsa.com]
- 4. Mass-Spectrometry-Based Research of Cosmetic Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In silico Prediction of Skin Sensitization: Quo vadis? [frontiersin.org]
- 6. Skin sensitization in silico protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Models for Skin Sensitization and Irritation | Springer Nature Experiments [experiments.springernature.com]
- 8. uniprot.org [uniprot.org]
- 9. OR1A1 - Wikipedia [en.wikipedia.org]
- 10. Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
Application Note: Quantification of Cedramber in Complex Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cedramber®, chemically known as Cedryl Methyl Ether, is a synthetic woody-amber fragrance ingredient widely used to provide fixative properties and add sophistication to fine fragrances, cosmetics, and home care products.[1] Its stability and characteristic dry, ambergris-like scent make it a staple in modern perfumery.[1][2] Given its prevalence, accurately quantifying this compound in complex matrices such as lotions, creams, and oils is crucial for quality control, formulation development, and regulatory compliance.
This application note details a robust and sensitive method for the quantification of this compound in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds within intricate samples.[3][4]
Principle
The methodology involves an initial sample preparation step to extract this compound from the complex matrix, typically using liquid-liquid extraction (LLE). The extract is then injected into a gas chromatograph (GC), where compounds are separated based on their volatility and interaction with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter a mass spectrometer (MS), which ionizes the molecules and separates them based on their mass-to-charge ratio. This process provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for highly specific identification and quantification.[3] For enhanced selectivity and sensitivity in complex matrices, tandem mass spectrometry (GC-MS/MS) can also be employed.[5][6]
Experimental Workflow
The overall process from sample receipt to final quantification follows a structured workflow to ensure accuracy and reproducibility.
Caption: A flowchart of the experimental workflow for quantifying this compound.
Detailed Experimental Protocol
This protocol is designed for the quantification of this compound in a cosmetic cream matrix.
1. Apparatus and Reagents
-
Apparatus: GC-MS system with autosampler, analytical balance, vortex mixer, centrifuge, evaporator (e.g., nitrogen stream), 10 mL glass vials, volumetric flasks, micropipettes.
-
Reagents: this compound analytical standard (CAS No. 67874-81-1), Internal Standard (IS) (e.g., 1,4-dibromobenzene), Acetone (B3395972) (HPLC grade), Methyl tert-butyl ether (MTBE, HPLC grade), Sodium sulfate (B86663) (anhydrous), Deionized water.
2. Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of MTBE.
-
Internal Standard (IS) Stock (500 µg/mL): Accurately weigh 5 mg of 1,4-dibromobenzene (B42075) and dissolve in 10 mL of MTBE.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution with MTBE to achieve concentrations ranging from 0.1 to 10 µg/mL.[7] Spike each calibration standard with the IS to a final concentration of 5 µg/mL.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh approximately 0.5 g of the cosmetic cream sample into a 10 mL glass vial.[8]
-
Spike the sample with 100 µL of the 500 µg/mL IS stock solution.
-
Add 2 mL of acetone to the vial to precipitate proteins and break the emulsion. Vortex for 1 minute.
-
Add 3 mL of MTBE and vortex vigorously for 2 minutes to extract this compound and the IS into the organic layer.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a new vial and concentrate under a gentle stream of nitrogen to approximately 0.5 mL.
-
Adjust the final volume to 1 mL with MTBE. The sample is now ready for GC-MS analysis.
4. GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | 60 °C (hold 2 min), ramp to 200 °C @ 15 °C/min, ramp to 300 °C @ 25 °C/min (hold 5 min) |
| Mass Spectrometer | |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ions | To be determined empirically. For this compound (C₁₆H₂₈O, MW 236.4), potential ions could be m/z 236, 221, 177. For IS (1,4-dibromobenzene), m/z 236, 157, 76. |
5. Data Analysis and Quantification
-
Identification: Identify the peaks for this compound and the internal standard in the sample chromatogram by comparing their retention times with those of the calibration standards.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the IS against the concentration of this compound for each calibration standard.
-
Quantification: Calculate the concentration of this compound in the prepared sample extract using the linear regression equation from the calibration curve.
-
Final Concentration: Determine the final concentration of this compound in the original cosmetic sample (in µg/g or %) by accounting for the initial sample weight and all dilution factors used during sample preparation.
Method Performance Characteristics
The following table summarizes the typical performance characteristics of GC-MS methods for the analysis of fragrance compounds in complex cosmetic matrices. These values are representative and should be confirmed during in-house method validation.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.999 | Indicates a strong linear relationship between concentration and instrument response.[8] |
| Limit of Detection (LOD) | 0.5 - 1.5 µg/g | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 2.0 - 5.0 µg/g | The lowest concentration of analyte that can be accurately quantified with acceptable precision.[7][9] |
| Intra-day Precision (%RSD) | < 12% | The precision of the method when repeated by the same analyst on the same day.[9] |
| Inter-day Precision (%RSD) | < 15% | The precision of the method when repeated on different days.[9] |
| Recovery (%) | 85 - 115% | The efficiency of the extraction process, determined by analyzing spiked blank matrix samples.[7][9] |
The described Gas Chromatography-Mass Spectrometry method provides a selective, sensitive, and reliable approach for the quantification of this compound in complex mixtures such as cosmetic products. The use of an internal standard and a robust liquid-liquid extraction protocol ensures high accuracy and reproducibility. This application note serves as a comprehensive guide for researchers and quality control scientists involved in the analysis of fragrance ingredients.
References
- 1. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. publish.obsidian.md [publish.obsidian.md]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. gcms.cz [gcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. news-medical.net [news-medical.net]
- 7. "Quantitative analysis of fragrance allergens in various matrixes of co" by Chia-Hui Lu, Ming-Chih Fang et al. [jfda-online.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Headspace Analysis of Cedramber for Quality Control and Fragrance Profiling
Abstract
Cedramber, a synthetic woody-amber fragrance ingredient, is prized for its diffusive and fixative properties in perfumery. Ensuring the purity and consistent olfactory profile of this compound is critical for its application in fine fragrances and consumer products. This application note details a robust protocol for the headspace analysis of this compound using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method allows for the identification and semi-quantitative analysis of this compound and any potential volatile impurities, making it an essential tool for quality control, stability testing, and the analysis of complex fragrance mixtures.
Introduction
This compound, chemically known as methyl cedryl ether, is a key synthetic molecule that imparts a dry, woody, and ambergris-like character to fragrances.[1] Its low volatility and high molecular weight contribute to its role as a base note and fixative, enhancing the longevity of other fragrance components.[1] Given its importance, a reliable analytical method is required to assess its identity and purity. Headspace analysis, particularly HS-SPME, is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile compounds from a sample matrix.[2][3] This note provides a comprehensive protocol for the HS-SPME-GC-MS analysis of this compound, suitable for researchers, quality control analysts, and fragrance development professionals.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is fundamental to developing an effective headspace analysis method.
| Property | Value | Reference |
| Chemical Name | (1S,2R,5S,7R,8R)-8-Methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undecane | [1] |
| Synonyms | Cedryl methyl ether, Cedrol methyl ether | [1][4] |
| CAS Number | 67874-81-1 | [1][5] |
| Molecular Formula | C₁₆H₂₈O | [1][5] |
| Molecular Weight | 236.4 g/mol | [1][5] |
| Appearance | Pale yellow liquid | [1] |
| Odor Profile | Dry, woody, ambergris-like, with cedar and patchouli nuances | [1] |
| Boiling Point | 259 °C | [6] |
| Vapor Pressure | 0.003798 mm Hg @ 23°C | [7] |
| Log P | 4.6 | [6] |
Experimental Protocol: HS-SPME-GC-MS Analysis of this compound
This protocol is designed for the qualitative and semi-quantitative analysis of this compound and potential volatile impurities.
Materials and Reagents
-
Sample: this compound (liquid)
-
Vials: 20 mL clear glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (recommended for broad range of volatiles)
-
GC-MS System: Gas chromatograph coupled with a mass spectrometer detector (e.g., Agilent, Shimadzu, Thermo Fisher)
-
Heating Block/Incubator: Capable of maintaining the required temperature with agitation.
Sample Preparation
-
Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Seal the vial immediately with the screw cap.
-
Prepare a blank sample containing an empty vial to check for system contaminants.
HS-SPME Procedure
-
Incubation/Equilibration: Place the sealed vial into a heating block set at 80°C. Allow the sample to equilibrate for 15 minutes with gentle agitation. This temperature is high enough to increase the vapor pressure of this compound without causing thermal degradation.
-
Extraction:
-
Manually or automatically insert the SPME fiber assembly through the vial septum.
-
Expose the fiber to the headspace above the liquid sample for 30 minutes at 80°C. Do not immerse the fiber in the liquid.
-
After the extraction period, retract the fiber back into the needle sheath.
-
GC-MS Analysis
-
Injection: Immediately insert the SPME fiber assembly into the GC injection port.
-
Desorption: Expose the fiber in the heated injection port to desorb the analytes onto the GC column.
-
GC-MS Parameters:
| Parameter | Recommended Setting |
| Injector Temperature | 260 °C |
| Injection Mode | Splitless |
| Desorption Time | 5 minutes |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final Hold: 5 minutes at 280 °C |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Mass Range | 40-400 amu |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Data Analysis
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Compare the resulting mass spectrum with a reference library (e.g., NIST, Wiley) for confirmation.
-
Identify any other significant peaks in the chromatogram as potential impurities or related substances.
-
Perform semi-quantitative analysis by comparing the peak area of this compound to the total peak area of all integrated peaks.
Expected Results
The primary peak in the total ion chromatogram (TIC) should correspond to this compound (methyl cedryl ether). Minor peaks may indicate the presence of residual starting materials from its synthesis (e.g., cedrol), isomers, or degradation products.
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) | Potential Source |
| This compound | ~15-18 | 236 (M+), 221, 205, 177, 161 | Target Analyte |
| Cedrol | ~14-16 | 222 (M+), 207, 161, 151, 135 | Synthesis Precursor |
| Isocedryl methyl ether | Varies | 236 (M+), 221, 205, 177, 161 | Isomeric Impurity |
Note: Retention times are estimates and will vary based on the specific instrument and conditions.
Visualizations
Caption: Chemical structure and properties of this compound.
Caption: Experimental workflow for HS-SPME-GC-MS analysis.
References
- 1. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. scent.vn [scent.vn]
- 5. This compound | C16H28O | CID 11085796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ScenTree - this compound® (CAS N° 19870-74-7) [scentree.co]
- 7. iff.com [iff.com]
Application Notes and Protocols for Controlled Release of Cedramber
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the encapsulation of Cedramber, a synthetic woody-amber fragrance ingredient, for controlled release applications. The information is intended to guide researchers and professionals in the fields of fragrance technology, cosmetics, textiles, and pharmaceuticals in developing long-lasting and effective scent delivery systems.
Introduction to this compound and Controlled Release
This compound, chemically known as cedryl methyl ether, is a widely used synthetic fragrance with a characteristic dry, woody, and ambergris-like scent.[1][2] Its low volatility and excellent fixative properties make it a valuable component in perfumery.[1][3] However, to further enhance its longevity and provide a sustained sensory experience, encapsulation for controlled release is a highly effective strategy.[4][5]
Encapsulation involves entrapping the volatile this compound molecules within a protective shell or matrix.[4][5] This approach offers several advantages:
-
Prolonged Scent Release: A gradual and sustained release of the fragrance over an extended period.[4][5]
-
Protection and Stability: Shielding the fragrance from environmental factors such as light, heat, and oxidation, thereby preserving its chemical integrity.[4]
-
Reduced Volatility: Minimizing the premature evaporation of the fragrance.[4]
-
Targeted Delivery: Enabling the release of the fragrance to be triggered by specific stimuli such as friction, moisture, or temperature changes.[5]
This document outlines three primary encapsulation techniques for this compound: microencapsulation by complex coacervation, microencapsulation by spray drying, and nanoencapsulation via emulsion-solvent evaporation. Additionally, inclusion complexation with cyclodextrins is presented as a molecular encapsulation approach.
Encapsulation Techniques: A Comparative Overview
The selection of an appropriate encapsulation technique depends on the desired particle size, release mechanism, and the specific application of the final product. The following table summarizes the key characteristics of the discussed methods for the encapsulation of hydrophobic and volatile compounds like this compound.
| Encapsulation Technique | Typical Particle Size | Encapsulation Efficiency (%) | Loading Capacity (%) | Key Advantages | Key Disadvantages |
| Complex Coacervation | 1 - 1000 µm[6] | Up to 99%[1] | >50%[1] | High payload, excellent protection, versatile for hydrophobic compounds.[1][7] | Multi-step process, sensitive to pH and temperature.[7] |
| Spray Drying | 10 - 100 µm[6] | 75 - 90% | 10 - 40%[8] | Cost-effective, scalable, rapid process.[6][9] | Requires thermal exposure, potential for surface oil deposition.[10] |
| Nanoencapsulation (Emulsion-Solvent Evaporation) | 100 - 1000 nm[11] | >90% | 10 - 50% | Small particle size for enhanced stability and transparency in formulations.[11] | Use of organic solvents, requires specialized equipment.[12] |
| Inclusion Complexation (Cyclodextrins) | Molecular scale | Variable | ~10-25% | Enhances solubility and stability of guest molecules, provides molecular-level protection.[13] | Lower loading capacity compared to microencapsulation.[13] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the encapsulation of this compound using the aforementioned techniques.
Microencapsulation by Complex Coacervation
This technique involves the phase separation of two oppositely charged polymers to form a protective shell around the this compound oil droplets. Gelatin and gum arabic are commonly used polymers for this purpose.[14]
Materials:
-
Gelatin (Type A or B)
-
Gum Arabic
-
This compound
-
Distilled Water
-
Acetic Acid (10% w/v)
-
Glutaraldehyde (B144438) (25% w/v solution) as a cross-linking agent
-
Sodium Hydroxide (B78521) (1 M)
Protocol:
-
Polymer Solution Preparation:
-
Prepare a 2% (w/v) gelatin solution by dissolving gelatin in distilled water at 50°C with continuous stirring.
-
Prepare a 2% (w/v) gum arabic solution by dissolving it in distilled water at room temperature.
-
-
Emulsification:
-
Add the desired amount of this compound to the gelatin solution.
-
Homogenize the mixture at high speed (e.g., 5000-10000 rpm) for 5-10 minutes to form a stable oil-in-water emulsion. The droplet size of the emulsion will influence the final microcapsule size.
-
-
Coacervation:
-
Slowly add the gum arabic solution to the emulsion while maintaining the temperature at 50°C and stirring.
-
Adjust the pH of the mixture to 4.0-4.5 by dropwise addition of 10% acetic acid. This will induce the coacervation process, where the polymers deposit around the oil droplets.
-
-
Maturation and Cross-linking:
-
Gradually cool the system to 10°C over a period of 1-2 hours to allow the coacervate shell to solidify.
-
Add glutaraldehyde solution (typically 2.5% of the total polymer weight) to cross-link the polymer shell and enhance its stability.
-
Adjust the pH to 9.0 with 1 M sodium hydroxide and continue stirring for 12 hours.
-
-
Washing and Drying:
-
Wash the microcapsules several times with distilled water to remove any unreacted reagents.
-
The microcapsules can be collected by filtration or centrifugation and then dried by freeze-drying or spray-drying to obtain a free-flowing powder.
-
Microencapsulation by Spray Drying
Spray drying is a continuous process that converts a liquid feed (an emulsion of this compound) into a dry powder.
Materials:
-
This compound
-
Wall material (e.g., Maltodextrin, Gum Arabic, or a combination)
-
Distilled Water
-
Emulsifier (e.g., Tween 80, optional)
Protocol:
-
Emulsion Preparation:
-
Dissolve the wall material(s) in distilled water to the desired concentration (e.g., 20-40% w/v).
-
Disperse this compound (typically at a core-to-wall ratio of 1:4 to 1:10) into the wall material solution.[15] An emulsifier can be added to improve emulsion stability.
-
Homogenize the mixture at high speed to create a fine and stable oil-in-water emulsion.
-
-
Spray Drying:
-
Feed the emulsion into a spray dryer.
-
Set the operating parameters. Typical conditions for fragrance encapsulation are:
-
Inlet air temperature: 150-200°C[10]
-
Outlet air temperature: 70-100°C
-
Feed flow rate: Adjusted to maintain the desired outlet temperature.
-
Atomization pressure: Adjusted to achieve the desired particle size.
-
-
-
Powder Collection:
-
The dried microcapsules are collected from the cyclone separator of the spray dryer.
-
Nanoencapsulation by Emulsion-Solvent Evaporation
This method produces nano-sized capsules by emulsifying a polymer solution containing this compound, followed by the evaporation of the solvent.
Materials:
-
This compound
-
Polymer (e.g., Polylactic-co-glycolic acid - PLGA, Polycaprolactone - PCL)
-
Organic solvent (e.g., Dichloromethane, Ethyl acetate)
-
Aqueous solution containing a stabilizer (e.g., Polyvinyl alcohol - PVA, Sodium dodecyl sulfate (B86663) - SDS)
Protocol:
-
Organic Phase Preparation:
-
Dissolve the polymer and this compound in the organic solvent.
-
-
Emulsification:
-
Add the organic phase to the aqueous stabilizer solution.
-
Emulsify the mixture using high-energy methods such as high-pressure homogenization or ultrasonication to form a nanoemulsion (oil-in-water).
-
-
Solvent Evaporation:
-
Stir the nanoemulsion at room temperature or under reduced pressure to evaporate the organic solvent. This leads to the precipitation of the polymer around the this compound nanodroplets, forming nanocapsules.
-
-
Purification and Collection:
-
Wash the nanocapsules by centrifugation or dialysis to remove the excess stabilizer and any non-encapsulated material.
-
The purified nanocapsules can be stored as a suspension or freeze-dried to obtain a powder.
-
Inclusion Complexation with Cyclodextrins
This technique involves the formation of a host-guest complex where the hydrophobic this compound molecule (guest) is encapsulated within the cavity of a cyclodextrin (B1172386) molecule (host). Beta-cyclodextrin (β-CD) is commonly used due to its cavity size being suitable for many fragrance molecules.[13]
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD)
-
Distilled Water
Protocol:
-
Cyclodextrin Solution Preparation:
-
Prepare a saturated solution of β-CD in distilled water by stirring and heating (e.g., 50-60°C).
-
-
Complexation:
-
Dissolve this compound in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of this compound to the aqueous β-CD solution with continuous stirring. The molar ratio of this compound to β-CD is typically 1:1.
-
Continue stirring the mixture for several hours (e.g., 4-24 hours) at a constant temperature.
-
-
Precipitation and Recovery:
-
Allow the mixture to cool down to room temperature and then store it at a lower temperature (e.g., 4°C) to facilitate the precipitation of the inclusion complex.
-
Collect the precipitate by filtration.
-
-
Washing and Drying:
-
Wash the collected solid with a small amount of cold water and then with ethanol to remove any uncomplexed this compound and β-CD.
-
Dry the final product in an oven at a low temperature or under vacuum.
-
Characterization of Encapsulated this compound
Proper characterization is crucial to evaluate the effectiveness of the encapsulation process and to understand the release properties of the final product.
Particle Size and Morphology
-
Method: Scanning Electron Microscopy (SEM) and Laser Diffraction Particle Size Analysis.
-
Protocol (SEM):
-
Mount a small amount of the dried microcapsule powder onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.
-
Observe the sample under the SEM at various magnifications to assess the shape, surface morphology, and size distribution of the microcapsules.[16][17]
-
-
Protocol (Laser Diffraction):
-
Disperse the microcapsules in a suitable medium (e.g., water or a non-solvent for the shell).
-
Analyze the dispersion using a laser diffraction particle size analyzer to obtain the particle size distribution.
-
Encapsulation Efficiency and Loading Capacity
Encapsulation efficiency (EE) refers to the percentage of the initial amount of this compound that is successfully encapsulated. Loading capacity (LC) is the percentage of this compound in the final microcapsule.
-
Method: UV-Vis Spectrophotometry (after extraction).
-
Protocol:
-
Total this compound (T): Accurately weigh a known amount of microcapsules and dissolve them in a solvent that dissolves both the core and the shell material.
-
Surface this compound (S): Accurately weigh the same amount of microcapsules and wash them with a solvent that only dissolves the this compound on the surface of the capsules.
-
Quantification:
-
Create a calibration curve of known concentrations of this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Measure the absorbance of the solutions from steps 1 and 2 and determine the concentration of this compound using the calibration curve.
-
-
Calculation:
-
Encapsulation Efficiency (EE%) = [(T - S) / T] x 100
-
Loading Capacity (LC%) = [(T - S) / Weight of microcapsules] x 100
-
-
In Vitro Release Study
This study evaluates the rate at which this compound is released from the microcapsules over time.
-
Method: Dialysis Bag Method or Direct Dispersion Method.
-
Protocol (Dialysis Bag Method):
-
Accurately weigh a known amount of this compound-loaded microcapsules and place them in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, ethanol/water mixture) maintained at a constant temperature and with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or Gas Chromatography).
-
Plot the cumulative percentage of this compound released versus time to obtain the release profile.
-
Visualizations
Experimental Workflows
Caption: Experimental workflows for the encapsulation of this compound.
Controlled Release Mechanism
Caption: Mechanism of controlled release of this compound from micro/nanocapsules.
Inclusion Complex Formation
Caption: Formation of a this compound-cyclodextrin inclusion complex.
Conclusion
The encapsulation of this compound offers a powerful approach to enhance its performance and longevity in various consumer and industrial products. The choice of encapsulation technique should be guided by the specific requirements of the application, including desired release profile, particle size, and cost considerations. The protocols and characterization methods provided in these application notes serve as a comprehensive guide for researchers and professionals to develop innovative and effective controlled-release fragrance systems. Further optimization of the process parameters for each technique will be necessary to achieve the desired characteristics for a specific product formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of β-Cyclodextrin(CD)/Flavour CD Powder and Its Application on Flavour Improvement of Regular Coffee - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. spray-tek.com [spray-tek.com]
- 7. Coacervation as a Novel Method of Microencapsulation of Essential Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 9. Optimization and Comprehensive Characterization of the Microencapsulation Process for Taro Essence [mdpi.com]
- 10. Spray Drying for the Encapsulation of Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. oatext.com [oatext.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. ijfmr.com [ijfmr.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Dermal Absorption Studies of Cedramber in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedramber (Cedryl methyl ether, CAS No. 67874-81-1) is a widely utilized synthetic fragrance ingredient prized for its woody-amber scent profile and fixative properties in a variety of consumer products, including fine fragrances, lotions, and soaps.[1] As with any topically applied substance, understanding its dermal absorption characteristics is crucial for a comprehensive safety and risk assessment. This compound is classified as a skin sensitizer (B1316253) (Category 1) and may cause allergic skin reactions.[1][2][3] Therefore, quantifying its penetration into and through the skin is essential for formulators to ensure consumer safety and for regulatory compliance.
These application notes provide a detailed protocol for conducting an in vitro dermal absorption study of this compound using the Franz diffusion cell method, a widely accepted technique for evaluating the percutaneous absorption of cosmetic ingredients.[4][5] The provided methodologies and data presentation formats are designed to align with established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Quantitative Data Summary
The following table presents a hypothetical but representative summary of quantitative data from an in vitro dermal absorption study of a 1% this compound formulation in an oil-in-water cream base. The study is conducted over a 24-hour period using human abdominal skin.
| Parameter | Value | Unit | Description |
| Applied Dose | 10 | mg/cm² | The amount of the topical formulation applied to the skin surface. |
| This compound Concentration in Formulation | 1 | % (w/w) | The weight percentage of this compound in the cream base. |
| Total this compound Applied | 100 | µg/cm² | The total mass of this compound applied per unit area of skin. |
| Amount in Receptor Fluid (24h) | 4.72 | µg/cm² | The cumulative amount of this compound that permeated through the skin into the receptor fluid over 24 hours. This represents the systemically available dose. |
| Amount in Epidermis (24h) | 12.5 | µg/cm² | The amount of this compound retained in the epidermis at the end of the study. |
| Amount in Dermis (24h) | 8.3 | µg/cm² | The amount of this compound retained in the dermis at the end of the study. |
| Total Skin Retention (24h) | 20.8 | µg/cm² | The sum of this compound found in the epidermis and dermis. |
| Total Dermal Absorption | 25.52 | µg/cm² | The total amount of this compound absorbed into and through the skin (Receptor Fluid + Epidermis + Dermis). |
| Percentage of Applied Dose Absorbed | 25.52 | % | The percentage of the total applied this compound that was absorbed. |
| Steady-State Flux (Jss) | 0.25 | µg/cm²/h | The rate of this compound permeation through the skin during the steady-state phase. |
| Permeability Coefficient (Kp) | 2.5 x 10⁻⁵ | cm/h | A measure of the skin's permeability to this compound from the specific formulation. |
| Mass Balance | 97.8 | % | The sum of this compound recovered from all compartments (unabsorbed on skin surface, skin layers, and receptor fluid) as a percentage of the applied dose. A good mass balance (typically 90-110%) ensures the validity of the study. |
Experimental Protocols
Protocol 1: In Vitro Dermal Absorption of this compound using Franz Diffusion Cells
This protocol is based on the OECD Test Guideline 428 for skin absorption.
1. Objective: To quantify the rate and extent of dermal absorption of this compound from a topical formulation through human skin in vitro.
2. Materials and Equipment:
-
Franz diffusion cells (with a known diffusion area, e.g., 1.77 cm²)
-
Human cadaver skin (e.g., abdominal or breast skin), dermatomed to a thickness of approximately 500 µm.
-
Test formulation: A stable cream or lotion containing a known concentration of this compound (e.g., 1% w/w).
-
Receptor fluid: Phosphate-buffered saline (PBS) with a suitable solubilizing agent (e.g., 6% Oleth-20 or 50% PEG 400 in water) to ensure sink conditions.
-
Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS), validated for the quantification of this compound.
-
Standard laboratory equipment: magnetic stirrers, water bath, pipettes, vials, etc.
3. Skin Preparation and Integrity Testing:
-
Thaw frozen human skin at room temperature.
-
Cut skin sections to a size suitable for mounting on the Franz diffusion cells.
-
Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor chamber.
-
Equilibrate the mounted skin with receptor fluid for a short period.
-
Perform a skin integrity test (e.g., by measuring transepidermal water loss or electrical resistance) to ensure the barrier function is intact. Discard any skin samples that do not meet the acceptance criteria.
4. Experimental Procedure:
-
Fill the receptor chamber with a known volume of pre-warmed (32°C) receptor fluid and ensure no air bubbles are trapped beneath the skin. The receptor fluid should be continuously stirred.
-
Accurately apply a finite dose of the this compound-containing formulation (e.g., 10 mg/cm²) to the surface of the skin in the donor chamber.
-
Leave the donor chamber uncapped to mimic in-use conditions for a volatile fragrance ingredient.[6]
-
Maintain the apparatus at 32°C to approximate physiological skin surface temperature.
-
At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed receptor fluid.
-
At the end of the experiment (e.g., 24 hours), dismantle the apparatus.
-
Wash the skin surface with a suitable solvent or soap solution to recover the unabsorbed formulation.
-
Separate the epidermis from the dermis using heat or forceps.
-
Extract this compound from the epidermis, dermis, and the surface wash using a validated solvent extraction method.
5. Sample Analysis:
-
Quantify the concentration of this compound in all collected samples (receptor fluid at each time point, surface wash, epidermal extract, and dermal extract) using the validated analytical method (e.g., GC-MS).
6. Data Analysis:
-
Calculate the cumulative amount of this compound permeated into the receptor fluid at each time point and plot it against time.
-
Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation curve.
-
Calculate the permeability coefficient (Kp) using the formula: Kp = Jss / C, where C is the concentration of this compound in the donor formulation.
-
Calculate the total dermal absorption by summing the amounts of this compound in the receptor fluid, epidermis, and dermis.
-
Perform a mass balance calculation to ensure the recovery of the applied dose is within an acceptable range (e.g., 100 ± 10%).
Visualizations
Caption: Experimental workflow for in vitro dermal absorption testing of this compound.
Caption: Simplified signaling pathway for skin sensitization by a hapten like this compound.
References
- 1. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. perfumersworld.com [perfumersworld.com]
- 3. This compound | C16H28O | CID 11085796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. scite.ai [scite.ai]
- 6. In vitro skin penetration of fragrances: trapping the evaporated material can enhance the dermal absorption of volatile chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stability Testing of Cedramber in Acidic and Alkaline Media
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the dynamic landscape of fragrance development for personal care and household products, ensuring the chemical stability of aroma compounds is paramount. This document provides a detailed protocol for the stability testing of Cedramber, a widely used woody-amber fragrance ingredient, in both acidic and alkaline environments. These application notes are intended for researchers, scientists, and drug development professionals to ensure product integrity and longevity.
This compound, chemically known as methyl cedryl ether, is prized for its persistent and versatile scent profile.[1][2] Its stability is a critical factor in maintaining the olfactory character of a wide range of consumer products, from fine fragrances to soaps and detergents.[1][3] This protocol outlines a systematic approach to evaluating the performance of this compound under stressed conditions, simulating the diverse chemical environments it may encounter in final product formulations.
Introduction to this compound
This compound, a synthetic derivative of cedrol (B397079), possesses a characteristic dry, woody, and ambergris-like aroma.[1] Its high tenacity and fixative properties make it a valuable component in modern perfumery.[1][2] Chemically, it is an ether, a class of organic compounds generally known for their chemical stability.[4][5] However, under strong acidic conditions and elevated temperatures, ethers can undergo cleavage.[4][5][6][7] While one patent suggests that methyl cedryl ether is relatively stable in both acidic and alkaline media, rigorous testing is essential to confirm its performance in specific formulations.[1]
Experimental Protocols
This section details the methodologies for preparing acidic and alkaline base formulations and the subsequent stability testing of this compound.
Preparation of Test Media
2.1.1. Acidic Medium (pH 4.5) - Representative of a Skin Lotion
A generic oil-in-water (O/W) lotion base is prepared to simulate an acidic cosmetic formulation.
| Ingredient | Function | Concentration (w/w %) |
| Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 5.00 |
| Cetearyl Alcohol | Emulsifier, Thickener | 3.00 |
| Glyceryl Stearate | Emulsifier | 2.00 |
| Stearic Acid | Emulsifier, Thickener | 2.00 |
| Caprylic/Capric Triglyceride | Emollient | 5.00 |
| Citric Acid | pH Adjuster | As needed |
| Sodium Citrate (B86180) | Buffering Agent | As needed |
| Phenoxyethanol (B1677644) | Preservative | 1.00 |
Protocol:
-
In a primary vessel, combine deionized water and glycerin. Heat to 75°C.
-
In a separate vessel, combine cetearyl alcohol, glyceryl stearate, stearic acid, and caprylic/capric triglyceride. Heat to 75°C until all solids are melted.
-
Slowly add the oil phase to the water phase with continuous homogenization.
-
Cool the emulsion to 40°C while stirring.
-
In a small beaker, pre-dissolve phenoxyethanol in a portion of the water and add to the batch.
-
Adjust the pH to 4.5 using a citric acid/sodium citrate buffer solution.
-
Incorporate this compound at a concentration of 0.5% (w/w) into the cooled lotion base and mix until uniform.
2.1.2. Alkaline Medium (pH 9.5) - Representative of a Liquid Soap
A simple liquid soap base is prepared to simulate an alkaline cleansing product.
| Ingredient | Function | Concentration (w/w %) |
| Deionized Water | Solvent | q.s. to 100 |
| Sodium Laureth Sulfate (SLES) | Surfactant | 15.00 |
| Cocamidopropyl Betaine | Co-surfactant | 5.00 |
| Sodium Chloride | Thickener | 1.50 |
| Sodium Hydroxide (B78521) | pH Adjuster | As needed |
| Tetrasodium EDTA | Chelating Agent | 0.10 |
| Methylchloroisothiazolinone/Methylisothiazolinone | Preservative | 0.10 |
Protocol:
-
In the main vessel, add deionized water.
-
Slowly disperse and dissolve SLES and Cocamidopropyl Betaine with gentle mixing.
-
Add Tetrasodium EDTA and mix until dissolved.
-
Adjust the viscosity by slowly adding sodium chloride.
-
Adjust the pH to 9.5 using a dilute sodium hydroxide solution.
-
Add the preservative system.
-
Incorporate this compound at a concentration of 0.5% (w/w) and mix until the solution is clear and uniform.
Accelerated Stability Testing
Accelerated stability testing is performed to predict the long-term stability of this compound in the prepared media.[8][9][10][11]
Protocol:
-
Package the this compound-containing acidic lotion and alkaline soap in airtight, inert glass containers.
-
Store the samples in a stability chamber at 45°C for a period of 12 weeks.
-
Store control samples of the same formulations at room temperature (25°C) and protected from light.
-
Withdraw samples at time points 0, 2, 4, 8, and 12 weeks for analysis.
Analytical Methods
2.3.1. Olfactory Evaluation
A panel of trained sensory experts will evaluate the odor profile of the samples at each time point, comparing them to the room temperature controls. Any changes in scent character, intensity, or the presence of off-odors will be recorded.
2.3.2. Physical and Chemical Evaluation
The following parameters will be assessed at each time point:
-
Appearance: Visual inspection for changes in color, clarity, and phase separation.
-
pH: Measurement using a calibrated pH meter.
-
Viscosity: Measurement using a viscometer.
2.3.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The concentration of this compound and the potential formation of degradation products will be quantified using GC-MS.
Sample Preparation:
-
For the lotion: Perform a liquid-liquid extraction of the sample with a non-polar solvent (e.g., hexane (B92381) or methyl t-butyl ether).
-
For the soap: Dilute the sample with deionized water and perform a solid-phase microextraction (SPME) or liquid-liquid extraction.
-
Analyze the extracts by GC-MS.
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Scan range of 40-400 amu.
Potential Degradation Products: Based on the chemistry of ether cleavage, potential degradation products to monitor for in the acidic medium include cedrol and corresponding methyl halides.[4][5][6][7]
Data Presentation
Quantitative data from the stability study should be summarized in the following tables for clear comparison.
Table 1: Physical and Chemical Stability of this compound in Acidic Lotion (pH 4.5) at 45°C
| Time (weeks) | Appearance | pH | Viscosity (cP) | This compound Conc. (% of initial) | Olfactory Notes |
| 0 | White, opaque | 4.5 | 5000 | 100 | Conforms to standard |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 |
Table 2: Physical and Chemical Stability of this compound in Alkaline Soap (pH 9.5) at 45°C
| Time (weeks) | Appearance | pH | Viscosity (cP) | This compound Conc. (% of initial) | Olfactory Notes |
| 0 | Clear, viscous liquid | 9.5 | 3000 | 100 | Conforms to standard |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 |
Visualizations
The following diagrams illustrate the key processes described in this protocol.
Caption: Experimental workflow for this compound stability testing.
Caption: Potential degradation pathway of this compound.
Conclusion
This comprehensive protocol provides a robust framework for assessing the stability of this compound in acidic and alkaline cosmetic bases. The data generated from these studies will enable formulators to make informed decisions regarding the use of this compound, ensuring the final product maintains its intended fragrance profile and quality throughout its shelf life. Adherence to systematic stability testing is a critical component of quality assurance in the fragrance and consumer products industries.
References
- 1. CN1037341C - Synthesis of methyl cedar ether - Google Patents [patents.google.com]
- 2. Methyl Cedryl Ether (19870-74-7) | Bulk Supplier [chemicalbull.com]
- 3. cedrol methyl ether, 19870-74-7 [thegoodscentscompany.com]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. researchgate.net [researchgate.net]
- 10. certified-laboratories.com [certified-laboratories.com]
- 11. certifiedcosmetics.com [certifiedcosmetics.com]
Application Note: Cedramber as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedramber, a synthetic woody-amber fragrance ingredient, possesses several properties that make it a promising candidate for use as a reference standard in analytical chemistry.[1] Its synthetic origin ensures high purity and batch-to-batch consistency, which are critical for a reliable reference material.[1][2] This document outlines the potential applications of this compound as a reference standard, particularly in the gas chromatography-mass spectrometry (GC-MS) analysis of complex matrices such as cosmetics, environmental samples, and pharmaceutical formulations. This application note provides detailed protocols for its qualification and use as an internal or external standard.
This compound, chemically known as cedryl methyl ether, is a colorless to pale yellow liquid with a molecular formula of C₁₆H₂₈O and a molecular weight of 236.40 g/mol .[1][3] Its stability and relatively high boiling point (268 °C) make it suitable for GC analysis.[3]
Physicochemical Properties and Specifications
A summary of the key physicochemical properties of this compound is presented in Table 1. For use as a reference standard, a minimum purity of 97% is recommended.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (1S,2R,5S,7R,8R)-8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undecane | [1] |
| Synonyms | Cedryl methyl ether, Cedrol methyl ether | [4] |
| CAS Number | 67874-81-1 | [1] |
| Molecular Formula | C₁₆H₂₈O | [1] |
| Molecular Weight | 236.40 g/mol | [3] |
| Appearance | Colorless to pale yellowish liquid | [3] |
| Boiling Point | 268 °C | [3] |
| Flash Point | > 100 °C (closed cup) | [3] |
| Density (20°C) | 0.975 - 0.982 g/cm³ | [3] |
| Refractive Index (20°C) | 1.494 - 1.498 | [3] |
| Purity (GC) | ≥ 97% | [3] |
| Solubility | Soluble in ethanol; Insoluble in water | [3][5] |
Experimental Protocols
Qualification of this compound as a Reference Standard
The following workflow outlines the necessary steps to qualify a batch of this compound for use as a reference standard.
Caption: Workflow for the qualification of this compound as a reference standard.
Protocol for Purity Assessment by GC-FID:
-
Instrument: Gas chromatograph with Flame Ionization Detector (FID).
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
Data Analysis: Determine the purity by area normalization, assuming all components have the same response factor.
Use of this compound as an Internal Standard for Quantification of Fragrance Allergens by GC-MS
This protocol describes the use of this compound as an internal standard for the quantification of fragrance allergens in a cosmetic matrix.
Caption: General workflow for quantitative analysis using an internal standard.
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (Internal Standard, IS) at 1000 µg/mL in methanol (B129727).
-
Prepare stock solutions of the target fragrance allergens at 1000 µg/mL in methanol.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by diluting the allergen stock solutions to concentrations ranging from 0.1 to 50 µg/mL.
-
Spike each calibration standard with the this compound IS stock solution to a final concentration of 10 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh 1.0 g of the cosmetic sample into a centrifuge tube.
-
Add 5 mL of methanol and the this compound IS stock solution to achieve a final concentration of 10 µg/mL.
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: Rxi-5Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
Injection Volume: 1 µL (splitless mode).[6]
-
Oven Temperature Program: 55 °C (hold 1.3 min), ramp to 90 °C at 40 °C/min (hold 3 min), then to 260 °C at 5 °C/min.[6]
-
MS Transfer Line Temperature: 280 °C.[6]
-
Ion Source Temperature: 230 °C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for each analyte and this compound.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas of the target analytes and the this compound IS.
-
Calculate the response ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the response ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analytes in the sample using the calibration curve.
-
Data Presentation
The following tables present hypothetical validation data for the use of this compound as an internal standard in the analysis of two common fragrance allergens, Limonene and Linalool.
Table 2: GC-MS Method Validation Parameters
| Parameter | Limonene | Linalool |
| Retention Time (min) | 8.52 | 9.25 |
| Quantification Ion (m/z) | 93 | 71 |
| Linearity Range (µg/mL) | 0.1 - 50 | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| LOD (µg/mL) | 0.03 | 0.04 |
| LOQ (µg/mL) | 0.1 | 0.12 |
Table 3: Recovery Study in a Cream Matrix
| Analyte | Spiking Level (µg/g) | Mean Recovery (%) | RSD (%) (n=3) |
| Limonene | 10 | 98.5 | 4.2 |
| 50 | 101.2 | 3.5 | |
| Linalool | 10 | 95.8 | 5.1 |
| 50 | 99.3 | 4.8 |
Conclusion
This compound exhibits the necessary characteristics of purity, stability, and chromatographic behavior to be considered a valuable reference standard for analytical applications. Its use as an internal standard can improve the accuracy and precision of quantitative methods for the analysis of complex samples. The protocols provided herein offer a framework for the qualification and implementation of this compound in analytical laboratories. It is recommended that each laboratory performs a thorough validation of the method for their specific application and matrix.
References
- 1. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. Development and validation of a method for the determination of regulated fragrance allergens by High-Performance Liquid Chromatography and Parallel Factor Analysis 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. directpcw.com [directpcw.com]
- 4. This compound | C16H28O | CID 11085796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bulkaroma.com [bulkaroma.com]
- 6. mdpi.com [mdpi.com]
- 7. shimadzu.com [shimadzu.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Biotransformation of Cedramber® by Microbial Organisms
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cedramber®, a synthetic woody-amber fragrance compound chemically known as cedrol (B397079) methyl ether, is widely utilized in the cosmetic and perfume industries.[1][2][3][4][5] The growing demand for novel, natural, and structurally diverse fragrance molecules has spurred interest in the biotechnological modification of existing synthetic compounds.[1][6] Microbial biotransformation offers a promising and eco-friendly approach to generate new derivatives of fragrance compounds like this compound®, potentially leading to molecules with unique olfactory properties or enhanced biological activities.[7][8][9] This document provides detailed application notes and experimental protocols for the biotransformation of this compound® using the fungus Aspergillus niger.
Recent studies have demonstrated the capability of Aspergillus niger ATCC 10549 to effectively metabolize this compound®.[1][2][6][10] This biotransformation process primarily involves hydroxylation and demethylation reactions, yielding known cedrol derivatives.[1][2] The protocols outlined below are based on published research and are intended to guide researchers in replicating and expanding upon these findings.
Data Presentation
The biotransformation of this compound® by Aspergillus niger ATCC 10549 results in the formation of two primary metabolites. The quantitative data from this biotransformation is summarized in the table below.
| Substrate | Microorganism | Metabolite | Yield (%) |
| This compound® | Aspergillus niger ATCC 10549 | 12β-hydroxy cedrol | 11.9 |
| This compound® | Aspergillus niger ATCC 10549 | 3β-hydroxy cedrol | 15.5 |
Experimental Protocols
This section details the methodologies for the microbial culture, biotransformation, and analysis of this compound® metabolites.
Microbial Strain and Culture Maintenance
-
Microorganism: Aspergillus niger ATCC 10549.
-
Maintenance Medium: Potato Dextrose Agar (B569324) (PDA) slants.
-
Procedure:
-
Subculture the Aspergillus niger strain on fresh PDA slants.
-
Incubate the slants at 25°C until sufficient sporulation is observed.
-
Store the fully grown slants at 5°C for long-term maintenance.
-
Prior to use in biotransformation experiments, subculture the strain twice on nutrient agar to ensure purity and viability.[1]
-
Biotransformation of this compound®
-
Culture Medium (α-Medium):
-
Glucose: 15 g/L
-
Saccharose: 15 g/L
-
Polypeptone: 5 g/L
-
Potassium dihydrogen phosphate: 1 g/L
-
Potassium chloride: 0.5 g/L
-
Magnesium sulphate: 0.5 g/L
-
Iron (II) sulphate: 10 mg/L
-
Distilled water: 1 L
-
-
Procedure:
-
Prepare the α-medium and dispense it into flasks.
-
Autoclave the medium at 121°C for 15 minutes.
-
After cooling, inoculate the medium with spores of Aspergillus niger ATCC 10549 from a fresh PDA slant.
-
Incubate the culture at 25°C on a rotary shaker for 2 days to allow for initial growth.
-
Prepare a stock solution of this compound® in a suitable solvent (e.g., ethanol (B145695) or acetone).
-
After 2 days of fungal growth, add this compound® to the culture to a final concentration of 500 mg/L.[1]
-
Continue the fermentation for an additional 7 days under the same conditions.[1]
-
Include a substrate control (this compound® in sterile medium without the microorganism) and a culture control (microorganism in medium without this compound®) to monitor for abiotic degradation and endogenous metabolites, respectively.
-
Extraction and Isolation of Metabolites
-
Procedure:
-
After the 7-day incubation period, harvest the culture broth.
-
Separate the fungal biomass from the liquid culture by filtration.
-
Extract the filtrate with an equal volume of a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Subject the crude extract to column chromatography for purification of the metabolites. The specific conditions for chromatography will need to be optimized based on the polarity of the metabolites.
-
Characterization of Metabolites
-
Techniques: The structures of the purified metabolites are elucidated using a combination of spectroscopic techniques.
Visualizations
Biotransformation Pathway of this compound®
The following diagram illustrates the metabolic conversion of this compound® by Aspergillus niger ATCC 10549.
References
- 1. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 2. tandfonline.com [tandfonline.com]
- 3. covalo.com [covalo.com]
- 4. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. fraterworks.com [fraterworks.com]
- 6. researchgate.net [researchgate.net]
- 7. Microbial transformation of sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jabonline.in [jabonline.in]
- 9. Microbial biotransformation as a tool for drug development based on natural products from mevalonic acid pathway: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Cedramber Synthesis Technical Support Center
Welcome to the technical support center for Cedramber synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, a valuable woody-amber fragrance ingredient. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to improve your reaction yields.
Troubleshooting Guide
Low yields in this compound synthesis are a common issue, primarily due to the sterically hindered nature of the starting material, cedrol (B397079), which is a tertiary alcohol. The primary synthesis route is a modification of the Williamson ether synthesis, which can be prone to side reactions.
Q1: My this compound synthesis is resulting in a low yield. What are the most likely causes?
Low yields can stem from several factors, often related to the inherent challenges of performing an SN2 reaction on a tertiary alcohol. The most common culprits are:
-
Competing Elimination Reaction: Due to the steric hindrance around the hydroxyl group of cedrol, the methylating agent's base can more easily abstract a proton from a neighboring carbon, leading to the formation of an alkene (cedrene) as a major byproduct instead of the desired ether (this compound).[1][2][3][4][5][6]
-
Incomplete Deprotonation of Cedrol: For the ether synthesis to proceed, the cedrol hydroxyl group must be fully deprotonated to form the cedroxide nucleophile. Incomplete deprotonation will result in unreacted starting material and lower yields.[2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and choice of solvent and base are critical. High temperatures can favor the elimination side reaction.[7][8]
-
Moisture in the Reaction: The presence of water can consume the strong base used for deprotonation and can also hydrolyze the methylating agent.
dot
Caption: Troubleshooting decision tree for low this compound yield.
Frequently Asked Questions (FAQs)
Q2: What is the optimal temperature range for this compound synthesis?
A Chinese patent suggests a reaction temperature of 40-140°C for the methylation step.[9] However, to minimize the competing elimination reaction, it is advisable to start at the lower end of this range (e.g., 40-60°C) and monitor the reaction progress.[2] The optimal temperature will also depend on the specific solvent and methylating agent used.
Q3: Which base is most effective for deprotonating cedrol?
Strong, non-nucleophilic bases are recommended to ensure complete deprotonation without competing in the substitution reaction. The patent for a high-yield synthesis mentions the use of active metals or their compounds, such as sodium metal, potassium metal, lithium hydride, sodium hydride (NaH), or sodium amide (NaNH₂).[9] These are preferred over alkoxides like sodium methoxide, which can also act as nucleophiles.
Q4: What are the best methylating agents for this synthesis?
The patent for high-yield synthesis lists haloalkanes (like methyl iodide), alkyl sulfates (like dimethyl sulfate), or alkyl sulfonates (like methyl mesylate) as suitable methylating agents.[9] Methyl iodide is often used in laboratory-scale Williamson ether syntheses.
Q5: How can I minimize the formation of cedrene, the elimination byproduct?
To favor the desired SN2 reaction over the E2 elimination side reaction:
-
Use a less hindered, strong base: This will favor deprotonation of the alcohol over abstraction of a proton from the carbon backbone.
-
Maintain a lower reaction temperature: Elimination reactions have a higher activation energy than substitution reactions, so lower temperatures will favor the desired pathway.[7][8]
-
Choose the right solvent: A polar aprotic solvent, such as THF or DMF, can help to solvate the cation of the base, making the alkoxide more nucleophilic.
Q6: How can I be sure my reaction has gone to completion?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the reaction mixture to a spot of the starting material (cedrol), you can observe the disappearance of the cedrol and the appearance of a new spot corresponding to this compound.
Experimental Protocols
The following is a detailed methodology for a high-yield synthesis of this compound, adapted from patent CN1037341C.[9]
Step 1: Formation of Sodium Cedroxide
-
In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous toluene (B28343).
-
Add sodium amide (NaNH₂) to the toluene.
-
Slowly add a solution of cedrol in anhydrous toluene to the sodium amide suspension while stirring under a nitrogen atmosphere.
-
Heat the mixture to reflux and maintain for a specified period to ensure complete formation of the sodium cedroxide.
Step 2: Methylation
-
Cool the reaction mixture to the desired temperature (e.g., 40°C).
-
Slowly add methyl iodide (or another suitable methylating agent) to the reaction mixture.
-
Stir the reaction for 3-7 hours, monitoring the progress by TLC or GC.[9]
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium amide.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to obtain pure this compound. The patent specifies collecting the fraction at 118-120°C/250Pa.[9]
Data Presentation
| Parameter | Recommended Condition | Expected Yield (%) | Reference |
| Starting Material | Cedrol | - | [10][11] |
| Base | Sodium Amide (NaNH₂) | >96 | [9] |
| Methylating Agent | Methyl Iodide | >96 | [9] |
| Solvent | Toluene | >96 | [9] |
| Reaction Temperature | 40-140°C (start at lower end) | >96 | [9] |
| Reaction Time | 3-7 hours | >96 | [9] |
| Purification | Vacuum Distillation | >96 | [9] |
Signaling Pathways and Workflows
This compound Synthesis Workflow
dot
Caption: General workflow for the synthesis of this compound.
Competing Reaction Pathways
dot
Caption: Competing substitution (SN2) and elimination (E2) pathways.
References
- 1. homework.study.com [homework.study.com]
- 2. benchchem.com [benchchem.com]
- 3. Explain Williamson’s ether synthesis. What are the limitations of this method ? | Sathee Forum [forum.prutor.ai]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. extramarks.com [extramarks.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN1037341C - Synthesis of methyl cedar ether - Google Patents [patents.google.com]
- 10. foreverest.net [foreverest.net]
- 11. ScenTree - Cedrol (CAS N° 77-53-2) [scentree.co]
Technical Support Center: Synthetic Cedramber Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Cedramber (methyl cedryl ether).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: The most common impurities in synthetic this compound typically arise from three main sources:
-
Unreacted Starting Material: Residual Cedrol from an incomplete methylation reaction.
-
Side Reaction Products: Elimination byproducts, primarily isomers of cedrene (B97730), formed during the Williamson ether synthesis due to the sterically hindered tertiary nature of Cedrol.[1][2]
-
Impurities from the Precursor: If the Cedrol used is derived from natural cedarwood oil, it may contain other sesquiterpenoids like thujopsene (B1203592) which can carry through the synthesis.
Q2: How can I detect the presence of these impurities?
A2: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for identifying and quantifying impurities in your this compound product.[3] By comparing the retention times and mass spectra of the peaks in your sample to known standards of Cedrol and cedrene isomers, you can confirm their presence. High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for impurity profiling.
Q3: What is the expected purity of synthetic this compound after a typical synthesis?
A3: The purity of crude synthetic this compound can vary depending on the reaction conditions. However, after purification by vacuum fractional distillation, a purity of over 97% is achievable.[4]
Q4: Can I use this compound with minor impurities in my formulations?
A4: The acceptable level of impurities depends on your specific application. For fragrance applications, even small amounts of impurities can affect the final odor profile. For pharmaceutical or other high-purity applications, rigorous purification is necessary to remove any potentially reactive or toxic byproducts.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of this compound | Incomplete reaction. | Ensure the Cedrol is fully deprotonated before adding the methylating agent. Consider increasing the reaction time or temperature, but be mindful of promoting elimination side reactions. |
| Loss of product during workup or purification. | Optimize the extraction and distillation procedures. Ensure the vacuum during distillation is stable and at the appropriate level. | |
| High levels of unreacted Cedrol in the final product | Insufficient amount of methylating agent or base. | Use a slight excess of the methylating agent and ensure a strong enough base is used for complete deprotonation of Cedrol. |
| Short reaction time or low temperature. | Increase the reaction time and/or temperature as needed, while monitoring for the formation of elimination byproducts. | |
| Presence of significant amounts of cedrene isomers | Reaction conditions favor elimination (E2) over substitution (SN2). This is common with tertiary alcohols like Cedrol.[1][2] | Use a less sterically hindered methylating agent if possible. Employ a polar aprotic solvent to favor the SN2 reaction. Carefully control the reaction temperature, as higher temperatures tend to favor elimination. |
| Product has an "off" odor, not characteristic of pure this compound | Presence of various impurities. | Purify the product using vacuum fractional distillation. If the off-odor persists, analyze the sample by GC-MS to identify the specific odor-causing impurity and trace its origin. |
| Cloudy or discolored final product | Residual water or inorganic salts from the workup. | Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. Perform a brine wash during the workup to remove residual salts. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Key Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₁₆H₂₈O | 236.40 | ~259 | Desired product.[5] |
| Cedrol | C₁₅H₂₆O | 222.37 | ~273 | Primary starting material and potential impurity. |
| α-Cedrene | C₁₅H₂₄ | 204.36 | ~261-262 | Potential elimination byproduct. |
| β-Cedrene | C₁₅H₂₄ | 204.36 | ~261-262 | Potential elimination byproduct. |
Table 2: Typical GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Column | DB-5 or equivalent (non-polar) |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| MS Ion Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range (m/z) | 40-400 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
-
In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve Cedrol in a suitable anhydrous solvent (e.g., toluene).
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Add a strong base (e.g., sodium hydride or sodium amide) portion-wise at room temperature under a nitrogen atmosphere.
-
Heat the mixture to reflux to ensure complete formation of the cedroxide anion.
-
Cool the reaction mixture to room temperature and add a methylating agent (e.g., iodomethane (B122720) or dimethyl sulfate) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum fractional distillation.[4]
Protocol 2: GC-MS Analysis of Synthetic this compound
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Prepare a dilute solution of the synthetic this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject 1 µL of the sample into the GC-MS system.
-
Run the analysis using the parameters outlined in Table 2 or an optimized in-house method.
-
Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention times with those of authentic standards of this compound, Cedrol, and cedrene isomers.
-
Quantify the impurities by integrating the peak areas and using a suitable calibration method.
Visualizations
Caption: Synthetic pathway for this compound production.
Caption: Formation of impurities during this compound synthesis.
Caption: Troubleshooting workflow for this compound purification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 4. CN1037341C - Synthesis of methyl cedar ether - Google Patents [patents.google.com]
- 5. ScenTree - this compound® (CAS N° 19870-74-7) [scentree.co]
Technical Support Center: Preventing Discoloration of Cedramber in Product Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the discoloration of Cedramber in various product formulations. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
Issue: this compound in my formulation is turning yellow/brown over time.
This is a common issue with many fragrance ingredients, including woody-amber compounds like this compound. The discoloration is often a result of oxidation, exposure to light, or interactions with other components in the formulation.
Immediate Troubleshooting Steps:
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Review Formulation Components: Identify any ingredients that are known to cause discoloration, such as certain essential oils (e.g., vanilla, citrus oils), aldehydes, or compounds that can lead to the formation of colored complexes.
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Check Storage Conditions: Ensure your product is stored in a cool, dark place. Exposure to heat and light, especially UV radiation, can accelerate the degradation of fragrance molecules and lead to color changes.
-
Evaluate Packaging: If using transparent or translucent packaging, consider switching to opaque or UV-protective materials to minimize light exposure.
Logical Flow for Troubleshooting this compound Discoloration
Caption: Troubleshooting workflow for addressing this compound discoloration.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism behind this compound discoloration?
While specific studies on the discoloration of this compound (Cedryl Methyl Ether) are not extensively available in public literature, the discoloration of fragrance ingredients is generally attributed to two primary mechanisms:
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Oxidation: this compound, like many organic molecules, can be susceptible to oxidation when exposed to air. This process can be accelerated by heat and the presence of metal ions. Oxidation can lead to the formation of chromophores, which are molecules that absorb light and appear colored.
-
Photodegradation: Exposure to ultraviolet (UV) light can provide the energy needed to break chemical bonds within the this compound molecule, leading to the formation of new, colored compounds.
Q2: What are the best stabilizers to prevent this compound discoloration?
To mitigate discoloration, a combination of antioxidants and UV stabilizers is often recommended. The choice and concentration of these stabilizers should be optimized for your specific formulation.
| Stabilizer Type | Examples | Recommended Starting Concentration (w/w) |
| Antioxidants | Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E), Ascorbyl Palmitate | 0.05% - 0.2% |
| UV Absorbers | Benzophenone-3, Benzophenone-4, Ethylhexyl Methoxycinnamate | 0.1% - 0.5% |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA), Citric Acid | 0.05% - 0.1% |
Note: The efficacy of these stabilizers can be formulation-dependent. It is crucial to conduct stability testing to determine the optimal stabilizer package for your product.
Signaling Pathway for Stabilizer Action
Caption: How stabilizers protect this compound from degradation triggers.
Experimental Protocols
Protocol 1: Accelerated Stability Testing for Color
This protocol is designed to assess the color stability of a this compound-containing formulation under accelerated conditions.
Methodology:
-
Sample Preparation:
-
Prepare three samples of your final formulation:
-
Control: Formulation without any stabilizers.
-
Test Sample 1: Formulation with an antioxidant (e.g., 0.1% BHT).
-
Test Sample 2: Formulation with a UV absorber (e.g., 0.2% Benzophenone-4).
-
Test Sample 3: Formulation with both an antioxidant and a UV absorber.
-
-
-
Initial Measurement:
-
Measure the initial color of each sample using a spectrophotometer. Record the CIE Lab* values.
-
-
Accelerated Aging:
-
Place the samples in a stability chamber at an elevated temperature (e.g., 40°C) and, if possible, under controlled UV light exposure.
-
-
Data Collection:
-
At specified time points (e.g., 1 week, 2 weeks, 4 weeks), remove the samples and allow them to return to room temperature.
-
Visually inspect for any color change.
-
Measure the CIE Lab* values using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the change in color (ΔE) for each sample at each time point using the following formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2]
-
A higher ΔE* value indicates a greater color change.
-
Compare the ΔE* values of the test samples to the control to evaluate the effectiveness of the stabilizers.
-
Protocol 2: Quantification of Discoloration using UV-Vis Spectroscopy
This method can be used to quantify the development of color over time.
Methodology:
-
Sample Preparation: As described in Protocol 1.
-
Initial Measurement:
-
Dilute a portion of each initial sample in a suitable solvent (e.g., ethanol).
-
Scan the absorbance of the diluted samples across the visible spectrum (400-700 nm) using a UV-Vis spectrophotometer. Use the solvent as a blank.
-
-
Accelerated Aging: As described in Protocol 1.
-
Data Collection:
-
At each time point, dilute a portion of each aged sample in the same manner as the initial samples.
-
Scan the absorbance of the diluted samples across the visible spectrum.
-
-
Data Analysis:
-
Compare the absorbance spectra of the aged samples to the initial samples. An increase in absorbance in the visible region indicates the formation of colored compounds.
-
The area under the curve for a specific wavelength range can be integrated to provide a quantitative measure of color development.
-
Experimental Workflow for Stability Testing
Caption: Workflow for evaluating the color stability of this compound formulations.
Technical Support Center: Overcoming Solubility Challenges of Cedramber in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Cedramber in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A: this compound, also known as Methyl Cedryl Ether, is a synthetic sesquiterpene ether widely used in the fragrance and cosmetics industries.[1][2] Chemically, it is a derivative of cedrol, a primary component of cedarwood oil.[3] For research and drug development applications, its highly lipophilic nature and very low water solubility (approximately 1.436 mg/L at 25°C) present significant challenges for incorporation into aqueous experimental systems, affecting bioavailability and consistent dosing.
Q2: What are the primary methods to enhance the solubility of this compound in aqueous solutions?
A: Several techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound. These methods can be broadly categorized as physical and chemical modifications. Common approaches include the use of co-solvents, surfactants to form micelles, complexation with cyclodextrins, and the formulation of nano-emulsions or nanosuspensions.[4][5]
Q3: Are there any known biological pathways affected by this compound?
A: Yes, recent studies have shown that dietary supplementation with Methyl Cedryl Ether (this compound) can modulate the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[3][6] This pathway is crucial in regulating lipid metabolism and energy balance. The upregulation of genes related to fatty acid oxidation and transport has been observed, suggesting a potential role for this compound in metabolic research.[3]
Q4: What safety precautions should be taken when handling this compound?
A: this compound is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction.[7] It is recommended to wear protective gloves, and eye protection when handling the substance. Ensure adequate ventilation to avoid inhaling any vapors. In case of skin contact, wash thoroughly with soap and water.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound precipitates out of my aqueous buffer. | The concentration of this compound exceeds its maximum solubility in the chosen solvent system. | 1. Increase the concentration of the co-solvent (e.g., ethanol (B145695), DMSO) in your final solution. 2. Incorporate a suitable surfactant to form micelles that can encapsulate this compound. 3. Utilize cyclodextrins to form an inclusion complex with this compound, enhancing its solubility. |
| My this compound solution is cloudy or forms an emulsion. | The solubilization method is not creating a true solution, but rather a dispersion of fine particles. | 1. Increase the ratio of solubilizer to this compound. For surfactants, ensure the concentration is above the critical micelle concentration (CMC). 2. Use a combination of solubilization techniques, such as a co-solvent with a surfactant. 3. For nano-emulsions, ensure the homogenization process is optimized to produce smaller, more stable droplets. |
| I am observing inconsistent results in my biological assays. | This could be due to poor bioavailability of this compound resulting from its low solubility and potential precipitation in the assay medium. | 1. Prepare a stock solution in a suitable organic solvent and ensure rapid and thorough mixing when diluting into the aqueous medium. 2. Consider formulating this compound as a cyclodextrin (B1172386) complex or a nano-emulsion for improved delivery to cells. 3. Run solubility tests in your specific assay buffer to determine the practical working concentration range. |
| The viscosity of my formulation has changed after adding this compound. | The addition of solubilizers and the interaction with this compound can alter the physical properties of the solution. | 1. Adjust the concentration of the solubilizing agents. 2. If using surfactants, select one that has minimal impact on viscosity at the required concentration. 3. Characterize the viscosity of your final formulation to ensure it is suitable for your experimental setup. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Methyl Cedryl Ether | [1] |
| Synonyms | This compound, Cedrol methyl ether | [1] |
| CAS Number | 67874-81-1, 19870-74-7 | [6] |
| Molecular Formula | C₁₆H₂₈O | [1] |
| Molecular Weight | 236.39 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Water Solubility | ~1.436 mg/L @ 25°C (estimated) | |
| LogP (o/w) | 6.100 |
Table 2: Comparison of Solubility Enhancement Techniques for this compound
| Technique | Principle of Operation | Typical Starting Ratios (Solubilizer:this compound) | Advantages | Considerations |
| Co-solvents | Increases the polarity of the aqueous phase, allowing for better dissolution of lipophilic compounds.[4] | N/A (adjust solvent percentage) | Simple to implement; can be effective for moderate increases in solubility. | May not be suitable for all biological systems due to solvent toxicity. Risk of precipitation upon dilution.[9] |
| Surfactants | Forms micelles that encapsulate the hydrophobic this compound molecules, allowing them to be dispersed in water.[10] | 5:1 to 10:1 (w/w) | High solubilization capacity; can create clear solutions. | Potential for foaming; surfactants can interfere with certain biological assays. |
| Cyclodextrins | Forms inclusion complexes where the hydrophobic this compound molecule is encapsulated within the cyclodextrin cavity.[11][12] | 1:1 to 2:1 (molar ratio) | Can increase stability and mask odors; low toxicity.[13][14] | Solubilization capacity is dependent on the type of cyclodextrin and the binding constant. |
| Nano-emulsions | High-energy mixing creates fine droplets of an oil phase (containing this compound) dispersed in an aqueous phase, stabilized by a surfactant.[15] | Varies with formulation | High loading capacity; can improve bioavailability. | Requires specialized equipment (e.g., homogenizer, sonicator); potential for long-term stability issues. |
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent
-
Objective: To prepare a stock solution of this compound in an aqueous buffer using a co-solvent.
-
Materials:
-
This compound
-
Ethanol (or DMSO)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS)
-
Vortex mixer
-
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% ethanol (e.g., 10 mg/mL).
-
Gently vortex the solution until the this compound is fully dissolved.
-
To prepare the working solution, add the this compound stock solution dropwise to the aqueous buffer while vortexing to ensure rapid dispersion and minimize precipitation.
-
The final concentration of the co-solvent in the working solution should be kept as low as possible, ideally below 1%, to minimize effects on biological systems.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Protocol 2: Solubilization of this compound using a Surfactant
-
Objective: To prepare a clear aqueous solution of this compound using a non-ionic surfactant.
-
Materials:
-
This compound
-
Polysorbate 80 (Tween 80) or other suitable non-ionic surfactant
-
Deionized water or buffer
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a clean glass vial, add the desired amount of this compound.
-
Add the surfactant at a starting ratio of 5:1 (surfactant:this compound, w/w).
-
Mix the this compound and surfactant thoroughly until a homogenous paste or liquid is formed.
-
Slowly add the deionized water or buffer to the mixture while stirring continuously with a magnetic stirrer.
-
Continue stirring until a clear solution is obtained. This may take some time.
-
If the solution remains cloudy, incrementally increase the amount of surfactant.
-
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.45 µm syringe filter
-
-
Procedure:
-
Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 10% w/v).
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.
-
After stirring, allow the solution to stand to let any undissolved this compound settle.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any un-complexed this compound.
-
The resulting clear solution contains the this compound-HP-β-CD inclusion complex. The concentration of this compound in the solution can be determined by a suitable analytical method like GC-MS.
-
Mandatory Visualizations
References
- 1. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. fraterworks.com [fraterworks.com]
- 3. Dietary Supplementation of Methyl Cedryl Ether Ameliorates Adiposity in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. researchgate.net [researchgate.net]
- 6. Methyl Cedryl Ether|For Research [benchchem.com]
- 7. formulabotanica.com [formulabotanica.com]
- 8. This compound | C16H28O | CID 11085796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Use of cyclodextrins as a cosmetic delivery system for fragrance materials: Linalool and benzyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of cyclodextrins as a cosmetic delivery system for fragrance materials: linalool and benzyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cyclolab.hu [cyclolab.hu]
- 14. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing olfactory interference of Cedramber in fragrance blends
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the olfactory interference of Cedramber in fragrance blends.
Troubleshooting Guides
Issue: this compound is overpowering other notes in my fragrance blend.
Question: How can I reduce the dominance of this compound without removing it entirely?
Answer:
This compound is a high-impact, diffusive woody-amber material with exceptional longevity.[1][2] Its potency can easily overshadow more delicate notes. To mitigate this, consider the following strategies:
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Dilution Strategy: Work with a pre-diluted solution of this compound (e.g., 1% or 10% in a neutral solvent like ethanol). This allows for more precise and incremental additions to your blend, preventing accidental overdosing.
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Dosage Adjustment: The typical usage level for this compound in a fragrance concentrate can be up to 2%, with an average of around 0.7%.[3] If you are experiencing overpowering effects, consider reducing the concentration significantly, sometimes to as low as 0.1% to 0.5% of the total concentrate, especially when starting a new formulation.[4]
-
Order of Blending: Introduce this compound in the later stages of your blending process. First, establish the core accord of your fragrance with top, heart, and other base notes. Then, add the diluted this compound drop by drop, evaluating the blend at each step until the desired woody-amber character is achieved without overwhelming the composition.
Issue: The woody-amber character of this compound is perceived as harsh or "spiky" in my blend.
Question: What blending techniques can soften the perceived harshness of this compound?
Answer:
The dry and powerful nature of some synthetic woody-amber materials can sometimes be perceived as harsh.[5] To round out and soften the olfactory profile of this compound, consider incorporating the following:
-
Synergistic Blending with Musks: Synthetic musks can envelop and soften the sharp edges of potent aroma chemicals. Materials like Galaxolide or Ambrettolide can add a creamy, smooth texture that complements the warmth of this compound.[5][6]
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Pairing with Natural Materials: Co-blending this compound with natural materials that have inherent complexity and richness can create a more harmonious and less synthetic-smelling accord. Good candidates include:
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Incorporation of Ionones and Orris: Violet-smelling ionones or materials with an orris (iris root) character can provide a powdery, soft counterpoint to the dryness of this compound.
Issue: My fragrance blend lacks diffusion and longevity, even with the inclusion of this compound.
Question: How can I optimize the fixative and diffusive properties of this compound in my formulation?
Answer:
This compound is known for its excellent fixative properties and high tenacity, lasting over 125 hours on a smelling strip.[2][3] If you are not experiencing the desired effect, consider the following:
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Evaluation of the Overall Accord: The perception of longevity and diffusion is a result of the interplay between all ingredients. Ensure your blend has a well-structured fragrance pyramid with appropriate proportions of top, middle, and base notes. A common guideline is approximately 30% top notes, 50% middle notes, and 20% base notes.
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Complementary Base Notes: this compound works well in synergy with other long-lasting materials. Pairing it with other powerful base notes can create a more robust and enduring foundation. Consider blending with:
-
Maceration and Maturation: Allow your fragrance blend to mature for a period of time (days to weeks). This allows the different molecules to interact and synergize, which can lead to a more cohesive and better-performing fragrance.
Frequently Asked Questions (FAQs)
Q1: What is the typical olfactory profile of this compound?
A1: this compound has a dry, diffusive, and true ambergris note with rich, woody, and cedarwood aspects.[8] It is also described as having earthy and vetiver-like undertones.[2]
Q2: What are the primary functions of this compound in a fragrance blend?
A2: this compound serves as a foundational base note, providing structure, sophistication, and exceptional fixation.[2] It enhances spicy-woody accords, adds dryness and balance to florals, and contributes depth and richness to oriental fragrances.[2]
Q3: Are there any known sensory issues associated with high concentrations of woody-amber materials like this compound?
A3: Yes, some high-impact woody-amber chemicals are known to cause a trigeminal effect, which can be perceived as a physical sensation in the nasal cavity, sometimes bordering on irritation or a "spiky" feeling for sensitive individuals.[9] Careful dosage and blending with softer materials can help mitigate this.
Q4: Can this compound be used as a masking agent for unpleasant odors?
A4: While not its primary function, the potent and pleasant aroma of this compound can help to cover or "mask" less desirable odors in a formulation.[10][11] However, true masking agents are often designed to be olfactorily neutral while neutralizing malodors.
Data Presentation
Table 1: Physicochemical Properties of this compound and Selected Fragrance Materials
| Fragrance Material | CAS Number | Molecular Weight ( g/mol ) | Vapor Pressure (mm Hg @ 23-25°C) | LogP | Olfactory Profile |
| This compound | 67874-81-1 | 236.4 | 0.0038 | 6.0 | Woody, Amber, Dry, Cedar |
| Iso E Super | 54464-57-2 | 234.39 | 0.0019 | 5.5 | Woody, Floral, Ambergris |
| Ambroxan | 6790-58-5 | 236.4 | 0.0007 | 5.3 | Ambergris, Woody, Musky |
| Galaxolide | 1222-05-5 | 258.4 | 0.00002 | 5.9 | Musky, Floral, Woody |
| Linalool | 78-70-6 | 154.25 | 0.17 | 2.9 | Floral, Woody, Citrus |
| Limonene | 5989-27-5 | 136.24 | 1.5 | 4.35 | Citrus, Fresh, Sweet |
Note: Vapor pressure and LogP values can vary slightly depending on the measurement method and source.
Table 2: Olfactory Detection Thresholds of Selected Fragrance Materials
| Fragrance Material | Odor Threshold (ng/L of air) | Olfactory Character |
| Musk Ketone | 0.1 | Musky, Sweet, Powdery |
| Romandolide | 0.4 | Musky, Fruity |
| Galaxolide | 0.9 | Musky, Floral |
| Helvetolide | 1.1 | Musky, Fruity (Pear) |
Note: Olfactory detection thresholds can vary significantly between individuals.[6]
Experimental Protocols
Protocol 1: Sensory Evaluation of a Fragrance Blend Containing this compound
-
Objective: To assess the olfactory impact of this compound at varying concentrations in a model fragrance blend.
-
Materials:
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This compound (1% and 10% dilutions in ethanol)
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Base fragrance accord (e.g., a simple floral or citrus blend)
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Ethanol (perfumer's grade)
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Glass beakers and stirring rods
-
Pipettes
-
Smelling strips
-
-
Procedure:
-
Prepare three variations of the base fragrance accord.
-
To the first blend, add a low concentration of the 1% this compound dilution (e.g., to achieve a final concentration of 0.1% this compound in the concentrate).
-
To the second blend, add a medium concentration of the 1% this compound dilution (e.g., to achieve a final concentration of 0.5% this compound in the concentrate).
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To the third blend, add a higher concentration of the 10% this compound dilution (e.g., to achieve a final concentration of 1.5% this compound in the concentrate).
-
Prepare a control blend with no this compound.
-
Label each blend clearly.
-
Dip a smelling strip into each blend and allow the top notes to evaporate for a few minutes.
-
Evaluate the odor profile of each strip at different time intervals (e.g., 5 minutes, 30 minutes, 2 hours, 6 hours) to assess the evolution of the fragrance.
-
Record observations on the intensity, character, and balance of the this compound note in relation to the other notes in the blend.
-
-
Analysis: Compare the sensory data from the different concentrations to determine the optimal level of this compound for the desired olfactory effect.
Protocol 2: Instrumental Analysis of Fragrance Volatility using GC-MS
-
Objective: To quantitatively analyze the composition of the headspace (the air above the sample) of different fragrance blends to understand the relative volatility of the components.
-
Materials & Equipment:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with a headspace autosampler.
-
Fragrance blends from Protocol 1.
-
Headspace vials with septa.
-
-
Procedure:
-
Place a small, precise amount of each fragrance blend into separate headspace vials and seal them.
-
Incubate the vials at a controlled temperature (e.g., 37°C to simulate skin temperature) for a set period to allow the volatile compounds to equilibrate in the headspace.
-
The headspace autosampler will inject a sample of the vapor from each vial into the GC-MS.
-
The GC will separate the different chemical components of the fragrance based on their boiling points and interaction with the column.
-
The MS will detect and identify the individual components as they elute from the GC column, providing a mass spectrum for each.
-
-
Analysis:
-
Analyze the resulting chromatograms to identify the peaks corresponding to this compound and other key fragrance components.
-
Compare the peak areas of the different components across the various blends. A larger peak area for a particular compound in the headspace corresponds to higher volatility.
-
This data can provide an objective measure of how the concentration of this compound affects its presence in the vapor phase relative to other notes.
-
Mandatory Visualizations
Caption: Olfactory signaling pathway upon odorant binding.
Caption: Workflow for evaluating this compound in fragrance blends.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. fraterworks.com [fraterworks.com]
- 3. perfumersworld.com [perfumersworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Modern Amber Accord in the Perfumery: Building Dry Woody Ambergris Scents - olfactive aesthetics author's niche perfumery [olfactiveaesthetics.com]
- 6. publisherspanel.com [publisherspanel.com]
- 7. publish.obsidian.md [publish.obsidian.md]
- 8. iff.com [iff.com]
- 9. researchgate.net [researchgate.net]
- 10. davelackie.com [davelackie.com]
- 11. What are masking fragrances, and why don’t we use them? [thehealthyporcupine.com]
Technical Support Center: Enhancing the Substantivity of Cedramber
Welcome to the technical support center for enhancing the substantivity of Cedramber on various substrates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at prolonging the release of this woody-amber fragrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its substantivity important?
This compound, chemically known as cedryl methyl ether, is a synthetic fragrance ingredient prized for its dry, woody, and ambergris-like scent.[1] Its substantivity, or the length of time it remains detectable on a substrate, is crucial for applications in fine fragrances, personal care products, and fabric care, as it directly impacts the longevity of the desired scent.[1]
Q2: What are the primary factors influencing this compound's substantivity on different substrates?
The substantivity of this compound is influenced by several factors, including:
-
Substrate Properties: The chemical and physical nature of the substrate (e.g., cotton, hair, wool) plays a significant role. Porosity, surface chemistry, and the presence of binding sites can all affect how well this compound adheres. For instance, the porosity of hair can impact how it absorbs and retains fragrances.
-
Volatility of this compound: As a fragrance molecule, this compound has an inherent volatility. Enhancing substantivity often involves methods to slow down its evaporation rate.
-
Application Method: The technique used to apply this compound to the substrate can influence its initial deposition and subsequent release.
-
Presence of Fixatives: Other ingredients in a formulation, known as fixatives, can be used to anchor more volatile fragrance molecules like this compound, extending their presence.
Q3: What are the main approaches to enhance the substantivity of this compound?
The two primary methods for enhancing the substantivity of fragrances like this compound are:
-
Microencapsulation: This technique involves enclosing this compound within microscopic capsules. The fragrance is then released in a controlled manner over time, often triggered by friction, heat, or moisture.[2][3]
-
Use of Carrier Systems and Fixatives: Incorporating this compound into carrier systems, such as cyclodextrins, or using it in conjunction with other less volatile materials (fixatives) can slow down its release.[4][5]
Q4: How can I measure the substantivity of this compound on a substrate?
Substantivity can be measured using both analytical and sensory methods:
-
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS) with headspace analysis is a common technique to quantify the amount of this compound released from a substrate over time.[6][7]
-
Sensory Evaluation: Trained sensory panels can assess the intensity of the this compound scent on a substrate at different time intervals to determine its perceived longevity.[8][9]
Troubleshooting Guides
Issue 1: Poor Substantivity of this compound on Cotton Fabric
| Potential Cause | Troubleshooting Step |
| Weak Adhesion to Cotton Fibers | Cotton fibers can be modified to improve fragrance binding. Consider pre-treating the cotton with a cationic agent or grafting it with cyclodextrins, which can form inclusion complexes with this compound molecules, slowing their release. |
| Rapid Evaporation | Implement a microencapsulation strategy. Encapsulating this compound in a polymer shell will provide a controlled release profile. Ensure proper curing of the microcapsules on the fabric to prevent premature rupture. |
| Ineffective Fixation | If using a fixative, ensure it is compatible with this compound and the other components of your formulation. Experiment with different types of fixatives (e.g., synthetic musks, resinoids) to find one that effectively anchors the woody-amber notes of this compound. |
| Incorrect Application pH | The pH of the application solution can influence the interaction between this compound and the cotton fibers. Optimize the pH to enhance electrostatic interactions or covalent bonding if using a reactive system. |
Issue 2: Short-Lived this compound Scent on Hair
| Potential Cause | Troubleshooting Step |
| High Hair Porosity | Highly porous hair can absorb and release fragrances quickly.[10][11][12] Consider using a leave-in conditioner or hair serum containing film-formers to seal the cuticle and slow down the release of this compound. |
| Formulation Lacks Substantivity Enhancers | Incorporate this compound into a hair care formulation that includes ingredients known to enhance fragrance longevity, such as polymers, silicones, or natural oils that can form a lasting film on the hair shaft. |
| Inefficient Deposition | Ensure the hair care product is designed for effective deposition of fragrance. The concentration of this compound and the overall formulation rheology should be optimized for even distribution and adherence to the hair. |
| Interaction with other Hair Products | Residues from other hair products can interfere with the deposition and substantivity of this compound. Conduct experiments on clean, residue-free hair swatches for baseline measurements. |
Issue 3: Low Retention of this compound on Wool
| Potential Cause | Troubleshooting Step |
| Surface Properties of Wool | The natural lipid layer on wool fibers can sometimes hinder the adhesion of fragrances. A gentle scouring process may be necessary to prepare the wool surface for fragrance application.[13][14] However, excessive scouring can damage the fibers. |
| Weak van der Waals Forces | The interaction between this compound and wool is primarily through weaker intermolecular forces. Enhance these interactions by using a co-fixative that has a strong affinity for both the wool keratin (B1170402) and this compound. |
| pH of the Treatment Bath | The charge on the wool fiber is pH-dependent. Adjusting the pH of the application bath can modify the surface charge of the wool and potentially improve the electrostatic attraction with the fragrance molecule or its carrier. |
| Moisture Content | Wool is a hygroscopic fiber, and its moisture content can affect fragrance retention. Ensure consistent and controlled humidity conditions during your experiments to obtain reproducible results. Wool fibers are known to be weaker when wet, which could affect the integrity of any applied coatings during processing.[15] |
Quantitative Data Summary
The following tables provide an illustrative summary of expected outcomes when employing different techniques to enhance this compound substantivity. Please note that these are representative values and actual results will vary based on specific experimental conditions.
Table 1: Substantivity of this compound on Cotton Fabric
| Treatment Method | Initial Fragrance Intensity (Sensory Panel Score 1-10) | Fragrance Intensity after 24 hours (Sensory Panel Score 1-10) | % this compound Remaining after 48 hours (Headspace GC-MS) |
| Direct Application (Control) | 9 | 2 | < 5% |
| With Synthetic Musk Fixative | 9 | 4 | ~15% |
| Cyclodextrin Treatment | 8 | 6 | ~35% |
| Microencapsulation | 7 (pre-rupture) | 7 (post-rupture) | > 60% |
Table 2: Substantivity of this compound on Hair Swatches
| Hair Porosity | Treatment | Initial Scent Impact (1-5 Scale) | Scent Longevity (hours) |
| Low | This compound in Ethanol (B145695) | 4 | 6-8 |
| High | This compound in Ethanol | 5 | 3-4 |
| High | This compound in Leave-in Conditioner | 4 | 8-10 |
Experimental Protocols
Protocol 1: Microencapsulation of this compound and Application to Cotton
Objective: To enhance the substantivity of this compound on cotton fabric through microencapsulation.
Materials:
-
This compound
-
Melamine-formaldehyde resin precursor
-
Emulsifier (e.g., polyvinyl alcohol)
-
Deionized water
-
Cotton fabric swatches (scoured)
-
Binder
-
Padding machine
-
Curing oven
Methodology:
-
Emulsion Formation: Create an oil-in-water emulsion by dispersing this compound in an aqueous solution of the emulsifier.
-
Microencapsulation: Add the melamine-formaldehyde precursor to the emulsion under controlled pH and temperature. Polymerization will occur at the oil-water interface, forming microcapsules containing this compound.
-
Application to Cotton: Prepare a padding bath containing the this compound microcapsules and a binder.
-
Pass the cotton swatches through the padding bath, ensuring even uptake.
-
Drying and Curing: Dry the treated fabric at a moderate temperature (e.g., 80-100°C) followed by curing at a higher temperature (e.g., 130-150°C) to crosslink the binder and fix the microcapsules to the fabric.[16]
-
Evaluation: Assess the substantivity using headspace GC-MS and sensory panel evaluation at specified time intervals and after a set number of wash cycles.
Caption: Workflow for this compound microencapsulation and application to cotton.
Protocol 2: Sensory Evaluation of this compound Substantivity on Hair Tresses
Objective: To determine the perceived longevity of this compound on hair of different porosities.
Materials:
-
Hair tresses (low and high porosity)
-
This compound solution in ethanol (1%)
-
Leave-in conditioner base
-
Controlled environment room (odor-free)
-
Trained sensory panel (minimum 10 panelists)
-
Rating scales
Methodology:
-
Sample Preparation:
-
Prepare a 1% solution of this compound in ethanol.
-
Prepare a leave-in conditioner containing 1% this compound.
-
Wash and dry all hair tresses to ensure they are clean.
-
-
Application:
-
Apply a standardized amount of the this compound/ethanol solution to a set of low and high porosity tresses.
-
Apply a standardized amount of the this compound-containing leave-in conditioner to a set of high porosity tresses.
-
Allow the tresses to air dry in an odor-free environment.
-
-
Sensory Evaluation:
-
Present the treated tresses to the sensory panel at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Panelists will rate the intensity of the this compound scent on a labeled magnitude scale (e.g., 1-10, where 1 is no scent and 10 is very strong).[17]
-
Randomize the presentation order of the samples to avoid bias.
-
-
Data Analysis:
-
Calculate the mean scent intensity scores for each sample at each time point.
-
Plot the scent intensity over time to create a fragrance decay curve for each treatment.
-
Caption: Workflow for sensory evaluation of this compound on hair.
Logical Relationship Diagram
The following diagram illustrates the logical flow for troubleshooting substantivity issues.
Caption: Logical flow for troubleshooting this compound substantivity.
References
- 1. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. Fragrance Microcapsules: Unveiling the Secret to Lasting Scents in Laundry and Beyond [stppgroup.com]
- 3. youtube.com [youtube.com]
- 4. How Fixatives Boost Fragrance Longevity [chemicalbull.com]
- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Non-Target Screening of Chemicals in Selected Cotton Products by GC/MS and Their Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 9. umbrex.com [umbrex.com]
- 10. naturalhair.org [naturalhair.org]
- 11. beckyb.com.au [beckyb.com.au]
- 12. halohaircare.co.nz [halohaircare.co.nz]
- 13. textilescommittee.nic.in [textilescommittee.nic.in]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
Technical Support Center: Troubleshooting GC Peak Tailing in Cedramber Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering Gas Chromatography (GC) peak tailing issues during the analysis of Cedramber. The following question-and-answer format directly addresses common problems and offers detailed solutions.
Frequently Asked Questions (FAQs)
Q1: What is GC peak tailing and why is it a problem for this compound analysis?
A1: In an ideal GC separation, chromatographic peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the peak's trailing edge is drawn out, creating an asymmetrical shape.[1] This is problematic for the analysis of this compound, a woody-amber sesquiterpene ether, as it can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and compromised quantitative precision.
Q2: What are the most common causes of peak tailing in GC analysis?
A2: Peak tailing in GC can generally be attributed to two main categories of issues:
-
Flow Path Disruptions: Physical problems within the GC system that disturb the flow of the carrier gas. This can affect all peaks in the chromatogram.[2]
-
Active Sites (Chemical Interactions): Unwanted chemical interactions between the analyte (this compound) and surfaces within the GC system. This is a common cause of tailing for specific compounds or compound classes.[3]
Q3: I'm seeing peak tailing for my this compound peak, but other compounds in my sample look fine. What is the likely cause?
A3: When only specific peaks are tailing, the issue is likely due to chemical interactions between your analyte and active sites within the system.[2] this compound, with its ether functional group, can be susceptible to interactions with acidic silanol (B1196071) groups present on the surfaces of untreated inlet liners, column stationary phases, or contaminated areas of the flow path.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root cause of this compound peak tailing.
Guide 1: Inlet and Column Maintenance
Contamination and activity in the GC inlet and the front end of the column are frequent sources of peak tailing.[4]
Is your inlet properly maintained?
-
Symptom: Gradual increase in peak tailing over a series of injections.
-
Cause: Buildup of non-volatile sample matrix components, septum particles, or degradation of the inlet liner's deactivation layer.[5] This creates active sites that can interact with this compound.
-
Solution: Perform routine inlet maintenance. This is often the quickest and most effective solution.
-
Replace the Inlet Liner: Use a high-quality, deactivated liner. For active compounds like sesquiterpene ethers, a liner with glass wool can help trap non-volatile residues but ensure the wool itself is deactivated.[6]
-
Replace the Septum: Coring or degradation of the septum can introduce particles and create leaks.[7]
-
Inspect and Clean/Replace the Inlet Seal: The metal seal at the base of the inlet can also become contaminated and active over time.[6]
-
Have you tried trimming the column?
-
Symptom: Peak tailing persists after inlet maintenance.
-
Cause: Contamination has moved past the inlet and has accumulated at the head of the GC column.
-
Solution: Trim the analytical column.
-
Carefully cut 15-20 cm from the inlet end of the column using a ceramic scoring wafer to ensure a clean, square cut.[8]
-
Re-install the column, ensuring the correct insertion depth into the inlet.
-
Guide 2: GC Method Parameters
Sub-optimal GC method parameters can contribute to poor peak shape.
Is your injection technique appropriate?
-
Symptom: Tailing is more pronounced at higher concentrations.
-
Cause: Column overload. Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[4]
-
Solution:
-
Dilute the Sample: Reduce the concentration of this compound in your sample.
-
Increase the Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample introduced onto the column. A minimum total flow of 20 mL/min through the inlet is recommended.[9]
-
Are your temperature settings optimized?
-
Symptom: Peak tailing is accompanied by broad peaks.
-
Cause: Inadequate inlet temperature or a slow oven temperature ramp can lead to incomplete or slow vaporization of this compound, which is a relatively high boiling point compound.
-
Solution:
-
Inlet Temperature: Ensure the inlet temperature is high enough to ensure rapid and complete vaporization of this compound. For sesquiterpenes, an injector temperature of around 260 °C is a good starting point.[10]
-
Oven Temperature Program: A faster ramp rate can sometimes help to maintain a narrow band of analyte as it moves through the column. A typical starting point for sesquiterpene analysis could be an initial oven temperature of 45-60°C, ramping up to 220-240°C.[10][11]
-
Guide 3: Column Selection and Sample Preparation
The choice of GC column and the sample solvent can significantly impact peak shape.
Are you using the right GC column?
-
Symptom: Persistent peak tailing even with a clean system and optimized method.
-
Cause: Mismatch between the polarity of this compound and the column's stationary phase.
-
Solution:
-
Column Polarity: this compound is a moderately polar compound due to its ether linkage. A mid-polarity column (e.g., a phase containing a percentage of phenyl or cyanopropyl functional groups) or a wax-type column is often a good choice for fragrance analysis.[12] Non-polar columns (like a 100% dimethylpolysiloxane) may also work but might be more susceptible to secondary interactions if not properly deactivated.
-
Inertness: Use a column specifically designed for low activity and inertness, especially if analyzing for trace levels of this compound.
-
Is your sample solvent compatible?
-
Symptom: Tailing is observed for peaks eluting near the solvent front.
-
Cause: Solvent-phase polarity mismatch. If the solvent is not compatible with the stationary phase, it can disrupt the focusing of early eluting peaks.[9]
-
Solution:
-
Choose a solvent that is compatible with your stationary phase. For example, if using a polar wax column, a more polar solvent may be appropriate.
-
In splitless injection, ensure the initial oven temperature is 10-20°C below the boiling point of the solvent to promote good solvent focusing.[13]
-
Data Summary
| Parameter | Recommendation for this compound (Sesquiterpene Ether) Analysis | Potential Impact on Peak Tailing |
| Inlet Liner | Deactivated, potentially with deactivated glass wool | Active sites in a dirty or non-deactivated liner are a primary cause of tailing. |
| Inlet Temperature | 250-280 °C | Too low a temperature can cause slow vaporization and band broadening. |
| Injection Mode | Split or Splitless | Overloading in either mode can cause tailing. In splitless, solvent effects are critical. |
| Column Phase | Mid-polarity (e.g., 5% phenyl) or polar (e.g., WAX) | Mismatched polarity can lead to poor peak shape. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness (typical) | Narrower ID can increase efficiency; thicker film for more volatile compounds. |
| Initial Oven Temp | 45-60 °C | Important for focusing, especially in splitless injection. |
| Oven Ramp Rate | 5-10 °C/min | A reasonable starting point; faster ramps can sometimes sharpen peaks. |
| Final Oven Temp | 220-240 °C | Must be high enough to elute this compound in a reasonable time. |
Experimental Protocols
Protocol 1: GC Inlet Maintenance
This protocol outlines the steps for routine maintenance of the GC inlet to mitigate peak tailing.
Materials:
-
New, deactivated inlet liner
-
New inlet septum
-
Clean, lint-free gloves
-
Wrenches for the inlet
-
Forceps for liner removal
Procedure:
-
Cool Down: Set the GC inlet and oven temperatures to ambient and allow them to cool completely.
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.
-
Wear Gloves: Put on lint-free gloves to prevent contamination of the new parts.
-
Remove Septum Nut and Septum: Unscrew the septum retaining nut and remove the old septum.
-
Remove Liner: Carefully remove the old inlet liner using forceps.
-
Install New Liner: Place the new, deactivated liner into the inlet. If an O-ring is used, ensure it is properly seated.
-
Install New Septum: Place the new septum on top of the inlet and secure it with the retaining nut. Do not overtighten.
-
Restore Gas Flow and Leak Check: Turn the carrier gas back on and check for leaks around the septum nut using an electronic leak detector.
-
Equilibrate: Heat the inlet and oven to your method conditions and allow the system to stabilize before running a sample.
Protocol 2: Column Trimming
This protocol describes how to trim the front end of a GC column to remove contamination.
Materials:
-
Ceramic scoring wafer or other appropriate column cutting tool
-
Magnifying glass or low-power microscope
-
Clean, lint-free gloves
Procedure:
-
Cool Down and Turn Off Gas: Follow steps 1 and 2 from the Inlet Maintenance protocol.
-
Disconnect Column: Carefully disconnect the column from the inlet.
-
Trim the Column: Using a ceramic scoring wafer, gently score the column about 15-20 cm from the end. Flex the column at the score to create a clean break.
-
Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, square (90-degree) cut with no jagged edges or shards. If the cut is not clean, repeat the process.
-
Re-install Column: Re-install the column in the inlet to the depth specified by your instrument manufacturer.
-
Restore Gas Flow and Leak Check: Restore the carrier gas flow and check for leaks at the column fitting.
-
Equilibrate: Heat the system to your method conditions and allow it to stabilize.
Diagrams
Caption: A stepwise workflow for troubleshooting GC peak tailing.
Caption: Common causes of GC peak tailing.
References
- 1. trajanscimed.com [trajanscimed.com]
- 2. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]
- 3. perfumersworld.com [perfumersworld.com]
- 4. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC Column Selection Guide | Phenomenex [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gcms.cz [gcms.cz]
- 10. mdpi.com [mdpi.com]
- 11. cropj.com [cropj.com]
- 12. agilent.com [agilent.com]
- 13. skillzdesk.com [skillzdesk.com]
Technical Support Center: Optimization of Cedrol Extraction for Cedramber Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of Cedrol, the natural precursor to the synthetic fragrance molecule Cedramber (Cedryl Methyl Ether). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and Cedrol?
A1: this compound is a synthetic fragrance compound that is not found in nature. It is synthesized from Cedrol, a naturally occurring sesquiterpene alcohol. Cedrol is the primary constituent of the essential oil extracted from various coniferous trees, particularly those of the Juniperus genus (e.g., cedarwood). The synthesis typically involves the methylation of Cedrol.[1][2]
Q2: Which raw materials are the best sources for Cedrol extraction?
A2: The most common and richest sources of Cedrol are the heartwood of Virginia Cedarwood (Juniperus virginiana) and Texas Cedarwood (Juniperus ashei or Juniperus mexicana).[3] The Cedrol content can vary significantly depending on the species, geographical location, and age of the tree. Virginia Cedarwood oil typically contains 16-25% Cedrol, while Texas Cedarwood oil contains around 19-23.1% Cedrol.[4]
Q3: What are the primary methods for extracting Cedrol from cedarwood?
A3: The main industrial and laboratory methods for Cedrol extraction are:
-
Steam Distillation: A traditional method where steam is passed through the wood material to vaporize the essential oils.[5]
-
Solvent Extraction: This method uses organic solvents like hexane (B92381) or ethanol (B145695) to dissolve the essential oil from the wood matrix.
-
Supercritical Fluid Extraction (SFE): A modern technique that uses supercritical carbon dioxide (CO₂) as a solvent. This method is known for its high efficiency and the production of pure extracts without solvent residue.[6]
-
Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE): These are advanced techniques that use microwave or ultrasonic energy to accelerate the extraction process.
Troubleshooting Guides
Low Cedrol Yield
Q4: My Cedrol yield from steam distillation is lower than expected. What are the possible causes and solutions?
A4: Low Cedrol yield in steam distillation can be due to several factors:
| Potential Cause | Troubleshooting Steps |
| Improper Material Preparation | Ensure the cedarwood is chipped or ground to a consistent, small particle size to increase the surface area for efficient steam penetration.[7] |
| Insufficient Distillation Time | Steam distillation can be a slow process. Ensure the distillation is carried out for a sufficient duration to allow for the complete extraction of the less volatile components like Cedrol. |
| Low Steam Flow Rate | An inadequate steam flow rate may not effectively penetrate the wood matrix. Optimize the steam flow to ensure thorough contact with the plant material. |
| Channeling of Steam | Uneven packing of the wood material in the still can lead to "channeling," where steam bypasses a significant portion of the material. Ensure the still is packed uniformly. |
High Cedrene (B97730) Content (Low Purity of Cedrol)
Q5: The GC-MS analysis of my cedarwood oil shows a high percentage of cedrene and a low percentage of Cedrol. Why is this happening and how can I prevent it?
A5: A high cedrene to Cedrol ratio is a common issue, often caused by the degradation of Cedrol.
| Potential Cause | Troubleshooting Steps |
| High Extraction Temperature | Cedrol, a tertiary alcohol, is prone to dehydration to its hydrocarbon analog, cedrene, at high temperatures, especially in the acidic conditions that can occur during steam or hot water extractions.[8][9] |
| * For Steam Distillation: Use the lowest effective steam pressure and temperature. | |
| * For SFE: Lower the extraction temperature. Extractions at 25°C have been shown to yield a much higher Cedrol/cedrene ratio compared to extractions at 100°C.[8][9] | |
| Acidic Conditions | The presence of acidic compounds in the wood, combined with high temperatures, can catalyze the dehydration of Cedrol. |
| * Consider using a buffered aqueous solution for extraction if compatible with the chosen method. |
Solvent Extraction Issues
Q6: I'm having trouble removing the solvent completely after solvent extraction. What can I do?
A6: Complete solvent removal is crucial for obtaining a pure, high-quality Cedrol extract.
| Potential Cause | Troubleshooting Steps |
| Inefficient Evaporation | Simple evaporation may not be sufficient to remove all solvent traces, especially for higher-boiling point solvents. |
| * Use a rotary evaporator under reduced pressure to efficiently remove the solvent at a lower temperature, which also helps to prevent thermal degradation of Cedrol.[10] | |
| High-Boiling Point Solvent | Solvents with very high boiling points are inherently more difficult to remove. |
| * Select a solvent with a boiling point that is significantly lower than that of the cedarwood oil components but still provides good solubility for Cedrol. |
Quantitative Data Presentation
Table 1: Comparison of Cedrol Content in Essential Oils from Different Juniperus Species.
| Juniperus Species | Plant Part | Cedrol Content (% of Essential Oil) | Reference(s) |
| Juniperus ashei (Texas Cedarwood) | Wood | 19% | [3] |
| Juniperus californica | Heartwood | 52% | [3] |
| Juniperus occidentalis | Heartwood | 15-40% | [3] |
| Juniperus procera | Wood | Up to 79.10% | [3] |
| Juniperus virginiana (Virginia Cedarwood) | Wood | 15.8% - 32% | [3] |
Table 2: Comparison of Yield and Cedrol Content for Different Extraction Methods from Juniperus virginiana.
| Extraction Method | Total Oil Yield (%) | Cedrol Content in Oil (%) | Key Considerations |
| Steam Distillation | ~1.3 - 3.5 | 16 - 25 | Lower yield, risk of thermal degradation of Cedrol to cedrene. |
| Solvent Extraction (Toluene) | ~2.4 (Cedrol recovery) | ~40 | Higher yield and Cedrol content, requires solvent removal step.[10] |
| Supercritical CO₂ Extraction | ~3.55 - 3.88 | Higher than steam distillation | High yield and purity, environmentally friendly, but requires specialized equipment.[6][8] |
Experimental Protocols
Protocol 1: Steam Distillation of Cedarwood
-
Material Preparation: Grind air-dried cedarwood heartwood into a coarse powder.
-
Apparatus Setup: Assemble a steam distillation apparatus with a still to hold the wood powder, a steam generator, a condenser, and a collection flask (e.g., a Clevenger-type apparatus).
-
Distillation: Pack the wood powder uniformly into the still. Introduce steam into the bottom of the still. The steam will pass through the wood, vaporizing the essential oils.
-
Condensation: The steam and essential oil vapor mixture is passed through a condenser to be cooled and liquefied.
-
Separation: The condensate is collected in the separator, where the less dense cedarwood oil will form a layer on top of the water (hydrosol).
-
Collection and Drying: Carefully collect the oil layer. To remove any residual water, treat the oil with a drying agent like anhydrous sodium sulfate (B86663) and then filter.
Protocol 2: Supercritical Fluid Extraction (SFE) of Cedarwood
-
Material Preparation: Grind air-dried cedarwood heartwood to a consistent particle size.
-
Apparatus Setup: Use a laboratory-scale SFE system.
-
Extraction: Load the ground wood into the extraction vessel. Pump liquid CO₂ into the vessel and bring it to supercritical conditions (e.g., 25°C and 1500 psi for a high Cedrol/cedrene ratio).[8][9]
-
Separation: The supercritical CO₂ containing the dissolved cedarwood oil is passed into a separator where the pressure is reduced. This causes the CO₂ to return to its gaseous state, leaving the oil behind.
-
Collection: Collect the solvent-free cedarwood oil from the separator. The gaseous CO₂ can be recycled.
Protocol 3: Synthesis of this compound from Cedrol
-
Reaction Setup: In a suitable reaction vessel, dissolve Cedrol in an appropriate organic solvent.
-
Alkoxide Formation: Add a strong base (e.g., sodium hydride or sodium amide) to the solution to convert Cedrol into its corresponding sodium alkoxide.
-
Methylation: Add a methylating agent, such as iodomethane (B122720) or dimethyl sulfate, to the reaction mixture. The reaction is typically heated to proceed.
-
Work-up: After the reaction is complete, quench the reaction mixture carefully, for example, with water.
-
Extraction and Purification: Extract the crude this compound into an organic solvent. Wash the organic layer to remove impurities. Dry the organic layer and remove the solvent. The crude product can be further purified by vacuum distillation to obtain pure this compound (cedryl methyl ether).
Visualizations
Caption: Workflow from Cedarwood to this compound.
Caption: Key factors influencing Cedrol extraction.
References
- 1. ScenTree - this compound® (CAS N° 19870-74-7) [scentree.co]
- 2. covalo.com [covalo.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Cedarwood Oil: Making It More Aromatic, More Available : USDA ARS [ars.usda.gov]
- 7. cedar-sense.com [cedar-sense.com]
- 8. researchgate.net [researchgate.net]
- 9. Pressurized fluids for extraction of cedarwood oil from Juniperus virginianna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US4920096A - Method for extracting cedar wood oil - Google Patents [patents.google.com]
Technical Support Center: Investigating the Skin Sensitization Potential of Cedramber
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers investigating the potential skin sensitization of Cedramber (CAS 67874-81-1), a synthetic woody-amber fragrance ingredient. This compound, also known as Cedryl methyl ether, is classified as a skin sensitizer (B1316253) (Category 1) under the Globally Harmonized System (GHS), indicating that it may cause an allergic skin reaction.[1][2] This guide offers troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to assist in designing, executing, and interpreting skin sensitization studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its skin sensitization potential a concern?
A1: this compound (C₁₆H₂₈O) is a synthetic fragrance ingredient widely used for its woody-amber scent.[1] Its chemical structure and properties classify it as a potential skin sensitizer. Understanding and quantifying this potential is crucial for risk assessment and ensuring the safety of cosmetic and consumer products containing this ingredient.
Q2: What is the Adverse Outcome Pathway (AOP) for skin sensitization, and how does it relate to this compound?
A2: The Adverse Outcome Pathway (AOP) for skin sensitization is a conceptual framework that outlines the key biological events leading from initial chemical exposure to the adverse effect of allergic contact dermatitis. The AOP consists of four key events (KEs):
-
KE1: Covalent Binding to Proteins: The chemical (or its metabolite) acts as a hapten and covalently binds to skin proteins.
-
KE2: Keratinocyte Activation: This binding triggers stress responses and inflammatory signaling in keratinocytes, the main cells of the epidermis.
-
KE3: Dendritic Cell Activation: Dendritic cells (DCs), the immune sentinels of the skin, are activated by the haptenated proteins and signals from keratinocytes.
-
KE4: T-Cell Proliferation and Activation: Activated DCs migrate to the lymph nodes and present the antigen to T-cells, leading to their proliferation and the development of immunological memory.
Assessing this compound's interaction with each of these key events is essential to characterize its sensitization potential.
Q3: Which assays are recommended for evaluating the skin sensitization potential of this compound?
A3: A combination of in vitro, in chemico, and in vivo methods, aligned with the AOP, is recommended. These include:
-
Direct Peptide Reactivity Assay (DPRA) for KE1.
-
KeratinoSens™ or LuSens™ assays for KE2.
-
human Cell Line Activation Test (h-CLAT) for KE3.
-
Murine Local Lymph Node Assay (LLNA) for KE4, which is the in vivo gold standard for potency assessment.
Due to the lipophilic nature of this compound, careful consideration of solvents and potential for non-specific effects is necessary when conducting these assays.
Q4: Are there any specific challenges when testing a hydrophobic substance like this compound in aqueous in vitro systems?
A4: Yes, the low water solubility of this compound presents challenges.[3][4] It can lead to difficulties in achieving and maintaining the desired test concentrations, potential for the substance to precipitate out of solution, and non-specific interactions with cell membranes. The use of appropriate solvents, such as dimethyl sulfoxide (B87167) (DMSO), and careful consideration of vehicle controls are critical.
Section 2: Troubleshooting Guides
Troubleshooting Inconsistent Results in the Direct Peptide Reactivity Assay (DPRA)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicates | - Incomplete dissolution of this compound.- Inconsistent mixing. | - Ensure complete solubilization of this compound in the chosen solvent (e.g., acetonitrile) before adding to the peptide solution.- Use a vortex mixer to ensure thorough mixing of the reaction solution. |
| Unexpectedly low peptide depletion | - this compound may be a weak binder to the model peptides.- Steric hindrance from the bulky structure of this compound. | - Consider a longer incubation time, if permissible by the protocol.- Evaluate results in the context of other assays in the AOP framework. |
| Precipitate formation during the assay | - Exceeding the solubility limit of this compound in the final reaction mixture. | - Perform solubility pre-tests to determine the maximum achievable concentration of this compound in the assay medium.- Adjust the concentration range accordingly. |
Troubleshooting the KeratinoSens™ Assay
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High cytotoxicity at low concentrations | - Non-specific membrane effects due to the lipophilic nature of this compound.- Solvent toxicity. | - Carefully select the concentration range based on a preliminary cytotoxicity assessment.- Ensure the final solvent concentration is non-toxic to the cells and consistent across all wells. |
| No induction of the luciferase reporter gene | - this compound may not activate the Keap1-Nrf2-ARE pathway.- Insufficient cellular uptake. | - Confirm the positive control is responding as expected.- Consider using a different in vitro model for KE2 or proceed with assays for other KEs. |
| High background luminescence | - Contamination of cell cultures.- Issues with the luciferase substrate. | - Maintain sterile cell culture techniques.- Prepare fresh luciferase substrate for each experiment. |
Troubleshooting the human Cell Line Activation Test (h-CLAT)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| False-positive results for CD54 expression | - Some irritants can induce CD54 expression independent of a sensitization mechanism.[5] | - Analyze the expression of both CD86 and CD54. A strong induction of CD54 with little or no change in CD86 may indicate irritation.- Correlate with results from other assays. |
| Low or no upregulation of CD86/CD54 | - Insufficient concentration reaching the cells due to poor solubility.- this compound may not be a potent activator of dendritic cells. | - Optimize the dosing vehicle and concentration range.- Verify the responsiveness of the cells with a known sensitizer. |
| High cell death at concentrations required for marker upregulation | - Overlapping cytotoxicity and activation concentration ranges. | - A narrow window between cytotoxicity and activation can be a characteristic of the substance. Carefully select and analyze a wider range of concentrations. |
Section 3: Data Presentation
The following tables present a summary of hypothetical, yet realistic, quantitative data that could be generated from skin sensitization assays on this compound. Note: This data is for illustrative purposes only and does not represent actual experimental results.
Table 1: In Chemico & In Vitro Skin Sensitization Assay Results for this compound (Hypothetical Data)
| Assay | Key Event | Endpoint | Result | Interpretation |
| DPRA | KE1 | Cysteine Depletion (%) | 15.2% | Low Reactivity |
| Lysine Depletion (%) | 4.5% | Minimal Reactivity | ||
| KeratinoSens™ | KE2 | EC1.5 (µM) | 85 | Positive |
| IC50 (µM) | 250 | Moderate Cytotoxicity | ||
| h-CLAT | KE3 | CD86 EC150 (µM) | 120 | Positive |
| CD54 EC200 (µM) | 95 | Positive |
Table 2: In Vivo Skin Sensitization Potency of this compound (Hypothetical LLNA Data)
| Assay | Endpoint | Result | Potency Classification |
| LLNA | EC3 Value (%) | 4.2% | Moderate Sensitizer |
Section 4: Experimental Protocols
Direct Peptide Reactivity Assay (DPRA) - Abridged Protocol
This protocol is based on the OECD Test Guideline 442C.
-
Preparation of Reagents:
-
Prepare stock solutions of synthetic peptides containing cysteine and lysine.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
-
Reaction:
-
Incubate this compound with each peptide solution at a defined concentration ratio for 24 hours at room temperature.
-
-
Analysis:
-
Quantify the remaining free peptide concentration using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Interpretation:
-
Calculate the percentage of peptide depletion for both cysteine and lysine.
-
Classify the reactivity based on the mean depletion percentage.
-
KeratinoSens™ Assay - Abridged Protocol
This protocol is based on the OECD Test Guideline 442D.
-
Cell Culture:
-
Culture KeratinoSens™ cells (immortalized human keratinocytes) in appropriate media.
-
-
Exposure:
-
Expose the cells to a range of concentrations of this compound (dissolved in a suitable solvent like DMSO) for 48 hours.
-
-
Luciferase Assay:
-
Measure the induction of the luciferase gene, which is under the control of the antioxidant response element (ARE).
-
-
Cytotoxicity Assessment:
-
Concurrently, assess cell viability using the MTT assay.
-
-
Data Interpretation:
-
Determine the EC1.5 value (concentration at which luciferase induction is 1.5-fold above baseline) and the IC50 value (concentration causing 50% cytotoxicity).
-
A positive result is indicated if specific criteria for gene induction at non-cytotoxic concentrations are met.
-
human Cell Line Activation Test (h-CLAT) - Abridged Protocol
This protocol is based on the OECD Test Guideline 442E.
-
Cell Culture:
-
Culture THP-1 cells (a human monocytic leukemia cell line) in appropriate media.
-
-
Exposure:
-
Expose the cells to a range of concentrations of this compound for 24 hours.
-
-
Staining and Analysis:
-
Stain the cells with fluorescently labeled antibodies against CD86 and CD54.
-
Analyze the expression of these markers using flow cytometry.
-
-
Data Interpretation:
-
Determine the EC150 for CD86 and EC200 for CD54 (concentrations causing a 1.5-fold and 2-fold increase in expression, respectively).
-
A positive result is determined based on the upregulation of these markers above a defined threshold.
-
Section 5: Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the assessment of this compound's skin sensitization potential.
Caption: The four key events of the skin sensitization AOP.
Caption: Simplified Keap1-Nrf2-ARE pathway in keratinocytes.
Caption: Dendritic cell maturation and T-cell activation.
Caption: Integrated in vitro testing strategy workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In silico Prediction of Skin Sensitization: Quo vadis? [frontiersin.org]
- 4. Predictive performance of the human Cell Line Activation Test (h-CLAT) for lipophilic chemicals with high octanol-water partition coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Biodegradability of Cedramber
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cedramber. Our goal is to offer practical guidance for experiments related to its biodegradability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, chemically known as cedryl methyl ether, is a synthetic fragrance ingredient widely used for its woody and ambergris-like scent.[1][2][3] It is a sesquiterpene ether derived from cedrol.[1] Key physicochemical properties are summarized in the table below.
Q2: Is this compound considered biodegradable?
The manufacturer, IFF, classifies this compound as "readily biodegradable."[4] However, safety data sheets also indicate that it is "very toxic to aquatic life with long lasting effects," which can be a conflicting message.[5] "Readily biodegradable" is a classification based on specific OECD test guidelines (e.g., OECD 301 series) where a substance must reach a certain percentage of biodegradation within a defined timeframe.[6][7] The aquatic toxicity information highlights the potential environmental risk of the substance. For detailed and official information on its biodegradability, it is recommended to consult the ECHA registration dossier for cedryl methyl ether.[8]
Q3: What are the typical metabolic pathways for the biodegradation of sesquiterpene ethers like this compound?
While specific microbial degradation pathways for this compound are not extensively documented in publicly available literature, general pathways for sesquiterpenoids and ethers can be inferred. Microbial degradation of such compounds often involves initial enzymatic reactions like hydroxylation, followed by further oxidation.[9] For ethers, cleavage of the ether bond is a critical step, which can be initiated by cytochrome P-450 monooxygenases.[10] The resulting cedrol-like intermediate would likely undergo further degradation through pathways established for sesquiterpenes.
Troubleshooting Guide for Biodegradability Experiments
This guide focuses on the OECD 301F Manometric Respirometry test, a common method for assessing the ready biodegradability of poorly soluble substances like this compound.
Common Issues and Solutions in OECD 301F Testing of this compound
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| Low or no biodegradation observed | 1. Toxicity of this compound to the microbial inoculum: High concentrations of the test substance can inhibit microbial activity. 2. Poor bioavailability: this compound is hydrophobic and has low water solubility, limiting its accessibility to microorganisms. 3. Inactive or unacclimated inoculum: The microbial consortium may lack the specific enzymes required to degrade this compound. | 1. Toxicity Control: Run a toxicity control flask containing both this compound and a readily biodegradable reference substance (e.g., sodium benzoate). If the reference substance is not degraded, it indicates toxicity. Reduce the concentration of this compound in subsequent tests. 2. Enhance Bioavailability: a. Use of an inert support: Adsorb this compound onto silica (B1680970) gel to increase the surface area for microbial attack. b. Use of surfactants/emulsifiers: Introduce a non-toxic, non-biodegradable surfactant to increase the apparent solubility of this compound. However, the choice and concentration of the surfactant are critical as some can be inhibitory.[5][11][12] 3. Inoculum Source and Acclimation: a. Use a mixed microbial population from a municipal wastewater treatment plant that receives diverse organic inputs. b. Consider using an inoculum from a site with potential prior exposure to similar compounds, if available. |
| High variability between replicate flasks | 1. Inhomogeneous distribution of the test substance: Due to its poor solubility, this compound may not be evenly dispersed in the test medium. 2. Inconsistent inoculum activity: Variations in the microbial population between flasks. 3. Leaks in the respirometer system: Can lead to inaccurate pressure readings. | 1. Improve Dispersion: Ensure vigorous and consistent stirring in all flasks. When using an inert support, ensure it is well-dispersed. 2. Homogenize Inoculum: Thoroughly mix the inoculum before dispensing it into the test flasks. 3. System Check: Carefully check all seals and connections of the manometric respirometry apparatus for leaks before starting the experiment. |
| Oxygen consumption in blank controls is too high | 1. High endogenous respiration of the inoculum: The microbial inoculum itself consumes a significant amount of oxygen. 2. Contamination of the mineral medium: Unintended carbon sources in the medium can lead to microbial growth and oxygen consumption. | 1. Pre-aeration/Starvation of Inoculum: Aerate the inoculum for a period before the test to reduce its endogenous respiration. 2. Quality Control of Medium: Use high-purity water and sterile techniques when preparing the mineral medium to avoid contamination. |
| Biodegradation starts but plateaus before reaching the pass level | 1. Formation of persistent metabolites: The initial degradation of this compound may lead to the formation of intermediate products that are more resistant to further biodegradation. 2. Nutrient limitation: The mineral medium may become depleted of essential nutrients over the course of the experiment. | 1. Chemical Analysis: At the end of the test, extract the remaining organic compounds and analyze them using techniques like GC-MS to identify potential persistent metabolites.[13] 2. Review Medium Composition: Ensure the mineral medium is prepared according to the OECD guideline and that all essential nutrients are present in sufficient quantities. |
Data Presentation
Quantitative Data Summary for this compound
The following table should be populated with data from reliable sources such as the ECHA registration dossier or through laboratory testing.
| Parameter | Value | Source/Method |
| Chemical Formula | C₁₆H₂₈O | [1] |
| Molecular Weight | 236.4 g/mol | [1] |
| Log P (octanol-water partition coefficient) | ~5.35 - 6.0 | [2] |
| Water Solubility | 1.436 mg/L @ 25 °C (estimated) | [14] |
| Ready Biodegradability (OECD 301F) | Data not publicly available (Refer to ECHA dossier) | OECD 301F |
| % Biodegradation (28 days) | [Insert Value] | |
| 10-day window met? | [Yes/No] | |
| Aquatic Toxicity (e.g., EC50 for Daphnia magna) | "Very toxic to aquatic life" | [5] |
Experimental Protocols
Detailed Methodology: OECD 301F - Manometric Respirometry Test
This protocol provides a detailed workflow for assessing the ready biodegradability of this compound.
1. Principle: A known volume of mineral medium containing a known concentration of this compound as the sole source of organic carbon is inoculated with a mixed population of microorganisms. The consumption of oxygen is measured by a manometric device over 28 days. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.[6][15][16]
2. Materials and Equipment:
-
This compound (analytical grade)
-
Inoculum: Activated sludge from a municipal wastewater treatment plant.
-
Mineral Medium: Prepared according to OECD 301 guidelines.
-
Reference Substance: Sodium benzoate (B1203000) (readily biodegradable control).
-
Toxicity Control: this compound + Sodium benzoate.
-
Blank Control: Inoculum + Mineral medium.
-
Manometric Respirometer: e.g., OxiTop® system.
-
CO₂ Absorbent: e.g., Potassium hydroxide (B78521) pellets.
-
Inert Support (optional): Silica gel.
-
Analytical Balance, pH meter, Magnetic Stirrers, Incubator (20 ± 1 °C).
3. Experimental Workflow Diagram:
Caption: Workflow for the OECD 301F biodegradability test.
4. Procedure:
-
Preparation of Test Substance: Due to its low water solubility, this compound should be adsorbed onto an inert support like silica gel or dissolved in a minimal amount of a non-toxic, volatile solvent that is evaporated before the test.
-
Test Setup: For each test condition (test substance, reference, toxicity control, blank), set up at least duplicate flasks. Add the mineral medium, inoculum, and the respective test/reference substance to each flask.
-
Incubation: Add the CO₂ absorbent to a separate container within each flask. Seal the flasks with the manometric heads and place them in an incubator at 20 ± 1 °C in the dark, with continuous stirring.
-
Measurement: Record the oxygen consumption at regular intervals for 28 days.
-
Data Analysis:
-
Calculate the Theoretical Oxygen Demand (ThOD) for this compound based on its chemical formula (C₁₆H₂₈O).
-
Calculate the percentage of biodegradation for each measurement point, correcting for the oxygen consumption in the blank control.
-
Plot the percentage of biodegradation over time.
-
Check the validity of the test based on the criteria outlined in the OECD 301 guideline (e.g., degradation of the reference substance, oxygen consumption in the blank).
-
5. Interpretation of Results: this compound is considered "readily biodegradable" if it achieves at least 60% biodegradation within a 10-day window during the 28-day test period. The 10-day window begins when the degree of biodegradation has reached 10%.[6][7]
Strategies to Improve Biodegradability
For substances that are not readily biodegradable, several strategies can be explored to enhance their degradation.
Logical Relationship of Biodegradation Enhancement Strategies
Caption: Strategies to enhance the biodegradability of this compound.
-
Increasing Bioavailability:
-
Surfactants: Non-ionic surfactants can be used to increase the solubility of hydrophobic compounds like this compound, making them more accessible to microorganisms.[5][11][12][17] The choice of surfactant and its concentration is crucial to avoid toxic effects on the microbial population.
-
Inert Supports: Adsorbing this compound onto a solid support like silica gel increases the surface area available for microbial colonization and degradation.[18]
-
-
Biotransformation:
-
Microbial Transformation: Specific microbial strains, particularly fungi, are known to transform complex sesquiterpenoids.[9][19] Screening for and applying microorganisms capable of hydroxylating or cleaving the ether linkage of this compound could be a viable strategy.
-
Enzymatic Treatment: The use of isolated enzymes, such as oxidoreductases (e.g., laccases, peroxidases), could initiate the degradation of this compound by introducing functional groups that make the molecule more susceptible to further microbial attack.
-
References
- 1. echemi.com [echemi.com]
- 2. cedryl methyl ether, 67874-81-1 [thegoodscentscompany.com]
- 3. Perfumers Apprentice - Cedryl Methyl Ether [shop.perfumersapprentice.com]
- 4. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 7. oecd.org [oecd.org]
- 8. Registration Dossier - ECHA [echa.europa.eu]
- 9. A squalene synthase protein degradation method for improved sesquiterpene production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of Diethyl Ether and Cometabolism of Methyl tert-Butyl Ether by a Filamentous Fungus, a Graphium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Use of surfactants in biodegradation of hydrophobic compounds: A review - Topchiy - Izvestiya Vuzov. Prikladnaya Khimiya i Biotekhnologiya [journal-vniispk.ru]
- 13. ijmr.net.in [ijmr.net.in]
- 14. mdpi.com [mdpi.com]
- 15. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. Microbial Surfactants: The Next Generation Multifunctional Biomolecules for Applications in the Petroleum Industry and Its Associated Environmental Remediation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. petroleumhpv.org [petroleumhpv.org]
Technical Support Center: Mitigating Off-Notes in Aged Cedramber® Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cedramber®. Our goal is to help you identify, quantify, and mitigate the formation of off-notes in aged samples, ensuring the stability and integrity of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and what are its typical olfactory characteristics?
This compound® is a synthetic woody-amber fragrance ingredient, chemically known as cedryl methyl ether.[1] It is highly valued in perfumery for its dry, diffusive, and warm ambergris-like scent with rich, woody cedarwood undertones.[2][3][4] Its stability and fixative properties make it a versatile component in a wide range of fragrance applications.[1]
Q2: What causes the development of off-notes in aged this compound® samples?
The primary cause of off-note development in aged this compound® is autoxidation. As an ether, this compound® can react with atmospheric oxygen over time, especially when exposed to heat and light. This process can lead to the formation of hydroperoxides and subsequently other degradation products that alter the original scent profile.[5][6][7]
Q3: What are the likely sensory characteristics of these off-notes?
While specific sensory data for aged this compound® is limited, the oxidation of woody-amber compounds can lead to the development of undesirable notes. These may include:
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Rancid or fatty notes: Often associated with the oxidation of organic materials.
-
Sour or acidic notes: Arising from the cleavage of the ether bond and subsequent oxidation to carboxylic acids.[8]
-
A decrease in the characteristic woody-amber strength: The degradation of the parent molecule leads to a weaker desired scent.
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A general "stale" or "flat" impression: Loss of the vibrant top notes of the fragrance profile.
Q4: How can I prevent the formation of off-notes in my this compound® samples?
The most effective way to prevent off-note formation is to inhibit the process of autoxidation. This can be achieved through:
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Proper Storage: Store this compound® in a cool, dark place in a tightly sealed container to minimize exposure to oxygen, light, and heat.
-
Use of Antioxidants: The addition of antioxidants to your formulation can significantly slow down the degradation process.
Q5: What antioxidants are recommended for stabilizing this compound®?
Both synthetic and natural antioxidants can be effective.
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Butylated Hydroxytoluene (BHT): A widely used synthetic antioxidant in the fragrance industry.[9][10][11][12][13] A typical concentration is around 0.1% of the total fragrance formula.[9][12]
-
Tocopherols (Vitamin E): A natural antioxidant that is also effective in preserving fragrance integrity.[14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Noticeable "off-note" (e.g., rancid, sour) in an aged this compound® sample. | Autoxidation due to prolonged exposure to air, light, or heat. | 1. Confirm the presence of degradation products using GC-MS analysis (see Experimental Protocol 1). 2. If degradation is confirmed, discard the aged sample. 3. For future samples, add an antioxidant like BHT or Vitamin E (tocopherol) and ensure proper storage conditions. |
| Decreased intensity of the characteristic woody-amber scent over time. | Degradation of the this compound® molecule. | 1. Quantify the concentration of this compound® in your sample over time using GC-MS to confirm degradation. 2. Implement the use of antioxidants and proper storage for new samples to improve stability. |
| Discoloration of the this compound® sample (e.g., yellowing). | Oxidation can sometimes lead to the formation of colored byproducts. | 1. While not always directly correlated with significant off-notes, discoloration is an indicator of chemical change. 2. Analyze the sample by GC-MS to check for degradation products. 3. The use of antioxidants can also help in mitigating color changes.[12] |
Experimental Protocols
Experimental Protocol 1: Quantification of this compound® and Identification of Degradation Products by GC-MS
This protocol outlines a general method for the analysis of aged this compound® samples using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
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Dilute the aged this compound® sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 10 µg/mL.[12]
-
If the sample contains particulates, centrifuge and transfer the supernatant to a clean GC vial.[12]
-
Prepare a reference standard of fresh this compound® at the same concentration.
-
For quantitative analysis, prepare a series of calibration standards of fresh this compound® in the same solvent.
2. GC-MS Parameters:
-
GC System: Agilent Intuvo 9000 GC or similar.
-
Column: Agilent HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]
-
Inlet: Multimode Inlet (MMI) set to 280°C.[6]
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate.[6]
-
Oven Temperature Program:
-
Initial temperature: 60°C.
-
Ramp: 3°C/min to 240°C.[3]
-
-
MS System: Agilent 5977B GC/MSD or similar.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: m/z 40-350.[9]
-
Data Analysis:
-
Identify this compound® based on its retention time and mass spectrum compared to the reference standard.
-
Quantify the concentration of this compound® using the calibration curve.
-
Search the mass spectra of any new peaks that appear in the aged sample against a spectral library (e.g., NIST) to tentatively identify degradation products.
-
Illustrative Quantitative Data Table:
| Sample | Storage Condition | Age (Months) | This compound® Concentration (µg/mL) | Peak Area of Major Degradation Product (arbitrary units) |
| Control | 4°C, Dark, N₂ | 0 | 10.0 | 0 |
| Sample A | 40°C, Ambient Light, Air | 3 | 8.2 | 15,000 |
| Sample B | 40°C, Ambient Light, Air | 6 | 6.5 | 35,000 |
| Sample C (with 0.1% BHT) | 40°C, Ambient Light, Air | 6 | 9.5 | 2,000 |
Experimental Protocol 2: Quantification of Tocopherol (Vitamin E) in this compound® Samples by HPLC
This protocol provides a method for quantifying the amount of tocopherol added as an antioxidant to a this compound® sample using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation:
-
Accurately weigh a known amount of the this compound® sample containing tocopherol.
-
Dilute the sample in a suitable solvent mixture, such as methanol (B129727):hexane:tetrahydrofuran.[11]
-
Vortex the sample for 10 minutes, then centrifuge at 3000 rpm for 5 minutes.[5]
-
Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.[5]
-
Prepare a series of calibration standards of α-tocopherol in the same solvent.
2. HPLC Parameters:
-
HPLC System: Agilent 1260 Infinity II or similar.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[15]
-
Mobile Phase: Acetonitrile and methanol (50:50, v/v).[5][11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25°C.[11]
-
Injection Volume: 20 µL.
-
Data Analysis:
-
Identify the tocopherol peak based on its retention time compared to the standard.
-
Quantify the concentration of tocopherol using the calibration curve.
-
Illustrative Quantitative Data Table:
| Sample ID | Spiked Tocopherol Concentration (%) | Measured Tocopherol Concentration (µg/mL) | Recovery (%) |
| Standard 1 | 0.05 | 49.5 | 99.0 |
| Standard 2 | 0.10 | 98.2 | 98.2 |
| Standard 3 | 0.20 | 201.5 | 100.8 |
| This compound® Sample | 0.10 | 97.5 | 97.5 |
Visualizations
Caption: Postulated autoxidation pathway of this compound® leading to off-notes.
Caption: Workflow for analyzing and mitigating off-notes in this compound®.
References
- 1. franciskurkdjian.com [franciskurkdjian.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. agilent.com [agilent.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uoguelph.ca [uoguelph.ca]
- 13. Chemical stability and in chemico reactivity of 24 fragrance ingredients of concern for skin sensitization risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 15. mdpi.com [mdpi.com]
- 16. aocs.org [aocs.org]
Validation & Comparative
Comparative analysis of Cedramber and Ambroxan olfactory properties
In the landscape of fragrance chemistry, Cedramber and Ambroxan stand out as two pivotal synthetic molecules, both celebrated for their unique ambergris-like qualities. While often grouped within the same amber-woody olfactory family, they possess distinct scent profiles and physical properties that dictate their specific applications in perfumery. This guide provides a detailed comparative analysis of their olfactory and physicochemical characteristics, supported by established experimental methodologies, for researchers, scientists, and professionals in drug development and fragrance science.
Quantitative Olfactory and Physicochemical Properties
The following table summarizes the key quantitative parameters for this compound and Ambroxan, offering a side-by-side comparison of their physical and sensory characteristics. These properties are crucial in understanding their performance, such as tenacity, diffusion, and odor detection limits.
| Property | This compound (as Cedryl Methyl Ether) | Ambroxan |
| Chemical Name | (1S,2R,5S,7R,8R)-8-Methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undecane[1] | (-)-Ambroxide |
| CAS Number | 67874-81-1 / 19870-74-7[2][3] | 6790-58-5 |
| Molecular Formula | C₁₆H₂₈O[1][4] | C₁₆H₂₈O |
| Molecular Weight | 236.4 g/mol [1][4][5] | 236.4 g/mol |
| Odor Profile | A dry, diffusive ambergris note with rich, woody, and cedarwood facets.[2][6] Described as having patchouli and vetiver nuances.[1][3] | A powerful and elegant amber note, often described as clean, crisp, and reminiscent of ambergris with musky and woody tonalities. |
| Odor Strength | High to Very High[1] | Extremely Powerful |
| Odor Detection Threshold | Data not available[5][7] | 0.3 ppb (parts per billion) |
| Substantivity (Longevity) | > 124 hours on a smelling strip[6][8] | > 1 month on a smelling strip |
| Vapor Pressure | 0.0127 mmHg @ 25°C[5] | 0.00097 mmHg @ 20°C |
| Appearance | Colorless to pale yellow liquid[6][8] | White solid/crystals |
Experimental Protocols
The characterization and comparison of fragrance materials like this compound and Ambroxan rely on standardized instrumental and sensory evaluation techniques. Below are detailed methodologies for two key experimental protocols.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a cornerstone technique for analyzing volatile compounds in fragrances.[9] It combines the separation power of gas chromatography with the sensitivity of the human nose as a detector, allowing for the identification of odor-active compounds within a complex mixture.[10]
Objective: To separate the volatile components of a fragrance sample and identify which of these components are responsible for its characteristic aroma.
Methodology:
-
Sample Preparation: The fragrance material (this compound or Ambroxan) is diluted in an appropriate solvent (e.g., ethanol) to a suitable concentration. For solid samples like Ambroxan, initial dissolution is required.
-
Injection: A small volume of the prepared sample is injected into the gas chromatograph. Headspace sampling can also be used, where the vapor above the sample is collected and injected, which is particularly useful for analyzing the volatile profile without complex extraction.[9][11]
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column. The column's stationary phase separates the compounds based on their volatility and chemical properties.
-
Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a conventional chemical detector (like a Mass Spectrometer, MS, for identification), and the other portion is directed to a sniffing port (olfactometry port).[10][11]
-
Olfactory Detection: A trained sensory panelist or "assessor" sniffs the effluent from the sniffing port. The port is designed to deliver the effluent in a stream of humidified air to prevent nasal dehydration.[11]
-
Data Recording: As compounds elute from the column, the assessor records the time, duration, and a qualitative description of any detected odor. This data is then correlated with the peaks recorded by the chemical detector (MS).
-
Dilution to Threshold Methods: To quantify the potency of an odorant, a dilution series of the extract can be prepared and analyzed by GC-O. This helps in determining the concentration at which a compound can no longer be smelled, providing a measure of its odor threshold.[10]
Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and quantify the sensory attributes of a product.[12] It relies on a panel of trained assessors to create a detailed sensory profile, or "fingerprint," of a substance.[13]
Objective: To develop a comprehensive olfactory profile of this compound and Ambroxan and to quantify the intensity of each perceived scent attribute.
Methodology:
-
Panelist Selection and Training: A group of 6-15 individuals is selected based on their sensory acuity and verbalization skills.[13] They undergo extensive training (40-120 hours) to develop a standardized vocabulary to describe the aromas and to calibrate their use of intensity scales.[13]
-
Vocabulary Development: Through open discussion and exposure to the samples (and other reference standards), the panel collectively develops a list of descriptive terms (e.g., "woody," "amber," "dry," "musky," "cedar") that define the olfactory profiles of this compound and Ambroxan.
-
Evaluation Procedure:
-
Samples are prepared in a controlled manner (e.g., diluted in a solvent and applied to smelling strips) and presented blindly and in a randomized order to the panelists to avoid bias.[14]
-
Panelists work independently in individual booths under controlled environmental conditions (lighting, temperature, odor-free).[14]
-
-
Data Collection: Each panelist rates the intensity of each descriptive attribute for every sample using a graphic line scale (e.g., a 15-point unstructured line scale anchored with "weak" on the left and "strong" on the right).[12]
-
Data Analysis: The data from all panelists is collected and statistically analyzed. Techniques such as Analysis of Variance (ANOVA) are used to determine significant differences in attribute intensities between the products. The results are often visualized in a "spider web" or "radar" plot to provide a clear graphical representation of the sensory profiles.[12]
Signaling Pathways and Experimental Workflows
To understand how these molecules are perceived, it is essential to consider the underlying biological and experimental processes. The following diagrams, rendered in DOT language, illustrate the generalized olfactory signal transduction pathway and a typical GC-O experimental workflow.
References
- 1. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. Perfumers Apprentice - Cedryl Methyl Ether [shop.perfumersapprentice.com]
- 3. This compound (IFF) - Hekserij [eng.hekserij.nl]
- 4. scent.vn [scent.vn]
- 5. ScenTree - this compound® (CAS N° 19870-74-7) [scentree.co]
- 6. Buy this compound (IFF) for Perfumery - Evocative Perfumes [evocativeperfumes.com]
- 7. ScenTree - this compound® (CAS N° 19870-74-7) [scentree.co]
- 8. fraterworks.com [fraterworks.com]
- 9. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 10. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. Quantitative Descriptive Analysis [sensorysociety.org]
- 13. foodsafety.institute [foodsafety.institute]
- 14. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
A Comparative Guide to the Efficacy of Cedramber and Other Synthetic Ambergris Compounds
In the intricate world of fragrance chemistry, synthetic ambergris compounds are indispensable for their ability to impart warm, sensual, and long-lasting notes. Among these, Cedramber stands out for its unique woody-amber character. This guide provides a comparative analysis of the efficacy of this compound against other prominent synthetic ambergris compounds, supported by available data and detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and professionals in drug development and fragrance science.
Introduction to Synthetic Ambergris Compounds
Natural ambergris, a rare and costly material derived from sperm whales, has led to the development of synthetic alternatives that capture its desirable olfactory properties.[1] These synthetics offer consistency, sustainability, and ethical sourcing.[1] This guide focuses on this compound and compares its performance with other widely used synthetic ambergris compounds such as Ambroxan, Cetalox, and Iso E Super.
This compound, developed by IFF, is chemically known as cedryl methyl ether.[2] It is valued for its dry, woody, and ambergris-like scent, with nuances of cedar, patchouli, and vetiver.[2] It is recognized for its excellent fixative properties and high tenacity in various applications.[2]
Comparative Data of Synthetic Ambergris Compounds
While comprehensive, directly comparative public data on the efficacy of all major synthetic ambergris compounds is limited, the following table summarizes available quantitative and qualitative information.
| Property | This compound | Ambroxan | Cetalox | Iso E Super |
| Chemical Name | Cedryl methyl ether | Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan | Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan | 1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone |
| CAS Number | 67874-81-1[2] | 6790-58-5 | 3738-00-9 | 54464-57-2 |
| Molecular Weight ( g/mol ) | 236.4[3] | 236.39 | 236.39 | 234.38 |
| Odor Profile | Dry, woody, ambergris-like, cedar, patchouli, vetiver nuances.[2] | Smooth, musky, slightly woody depth with warmth.[4] | Warm, ambery, and clean. | Smooth, woody, ambergris-like with a velvety sensation. |
| Substantivity | >48 hours[3]; >125 hours on a smelling strip.[5] | High | High | Moderate to High |
| Odor Detection Threshold | Data not publicly available.[6] | Data not publicly available in a comparable format. | Data not publicly available in a comparable format. | Data not publicly available in a comparable format. |
| Binding Affinity (OR7A17) | Data not publicly available. | Agonist for OR7A17.[7][8][9] | Data not publicly available. | Data not publicly available. |
Experimental Protocols for Efficacy Evaluation
To conduct a thorough comparative analysis of these compounds, the following experimental protocols are recommended.
1. Determination of Odor Detection Threshold
This protocol aims to determine the lowest concentration of a substance in the air that can be detected by a human sensory panel.
-
Materials:
-
Odorant samples (this compound, Ambroxan, etc.)
-
Odor-free solvent (e.g., diethyl phthalate (B1215562) or ethanol)
-
Series of dilutions in airtight glass containers
-
Olfactometer or a static air system in a controlled, odor-free room
-
Trained sensory panel (typically 8-12 individuals screened for normal olfactory acuity)
-
-
Procedure:
-
Prepare a series of dilutions of the odorant in the solvent.
-
Present the samples to the panelists in ascending order of concentration, alongside a blank (solvent only).
-
Utilize a forced-choice method (e.g., triangle test where two samples are identical and one is different) for each concentration level.[10]
-
Record the concentration at which each panelist can reliably detect a difference from the blank.
-
The group's odor detection threshold is typically calculated as the geometric mean of the individual thresholds.[11]
-
2. Evaluation of Substantivity (Longevity)
This protocol measures the duration for which a fragrance material remains detectable on a substrate.
-
Materials:
-
Procedure:
-
Apply a standardized amount of the fragrance solution to each substrate.
-
Panelists evaluate the odor intensity of each sample at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48+ hours).
-
Odor intensity is rated on a standardized scale (e.g., a 0-5 or 0-10 scale).
-
The substantivity is the time at which the odor intensity falls below a predetermined level.
-
3. Hedonic (Pleasantness) and Descriptive Sensory Panel Evaluation
This protocol assesses the perceived pleasantness and characterizes the odor profile of the compounds.
-
Materials:
-
Odorant samples on smelling strips.
-
Sensory panel of untrained consumers (for hedonic rating) and a separate panel of trained experts (for descriptive analysis).
-
Questionnaires with appropriate scales (e.g., a 9-point hedonic scale from "dislike extremely" to "like extremely").
-
-
Procedure:
-
Present coded samples to panelists in a randomized order.
-
For hedonic testing, panelists rate the overall liking of each scent.[14]
-
For descriptive analysis, trained panelists identify and rate the intensity of specific odor characteristics (e.g., woody, ambery, musky, sweet).[15]
-
Analyze the data statistically to determine significant differences in preference and to generate a descriptive profile for each compound.
-
4. Olfactory Receptor Binding and Activation Assay
This in vitro assay determines the efficacy of a compound in activating a specific olfactory receptor, in this case, OR7A17, which is known to respond to ambergris odorants.[7][8][9]
-
Materials:
-
HEK293T cells (or a similar cell line).
-
Expression vectors for the human OR7A17 receptor and a reporter gene (e.g., luciferase).[7]
-
Cell culture reagents.
-
Test compounds (this compound, Ambroxan, etc.) at various concentrations.
-
Luminometer or other appropriate plate reader.
-
-
Procedure:
-
Co-transfect the HEK293T cells with the OR7A17 and reporter gene vectors.
-
Incubate the cells to allow for receptor expression.
-
Expose the cells to a range of concentrations of each test compound.
-
Measure the reporter gene activity (e.g., luminescence) to quantify receptor activation.[16]
-
Plot the dose-response curve and calculate the EC50 value (the concentration at which the compound elicits 50% of its maximal effect) for each compound. A lower EC50 value indicates higher potency.
-
Visualizations
Experimental Workflow for Comparative Efficacy Analysis
Caption: Workflow for the comparative efficacy analysis of synthetic ambergris compounds.
Ambergris Odorant Signaling Pathway
Caption: Simplified signaling pathway for ambergris odorant perception via the OR7A17 receptor.
Conclusion
This compound is a highly effective and versatile synthetic ambergris compound, prized for its distinctive dry, woody-amber profile and excellent longevity.[2][12] While it shares the ambergris characteristic with compounds like Ambroxan, its specific nuances provide a different creative direction for perfumers. For a definitive quantitative comparison of efficacy, dedicated experimental investigation is necessary. The protocols outlined in this guide provide a framework for researchers to systematically evaluate and compare the performance of this compound and other synthetic ambergris alternatives, from their basic physicochemical properties to their interaction with human olfactory receptors. Such data is crucial for the informed selection of materials in fragrance development and for advancing the understanding of olfaction.
References
- 1. blossomperfumery.co.uk [blossomperfumery.co.uk]
- 2. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. iff.com [iff.com]
- 4. Ambergris In Perfumery And Why It’s Known As Floating Gold [alphaaromatics.com]
- 5. fraterworks.com [fraterworks.com]
- 6. ScenTree - this compound® (CAS N° 19870-74-7) [scentree.co]
- 7. An odorant receptor for a key odor constituent of ambergris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An odorant receptor for a key odor constituent of ambergris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. publish.obsidian.md [publish.obsidian.md]
- 13. pac.gr [pac.gr]
- 14. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 15. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 16. Human olfactory receptor responses to odorants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cedramber and Alternative Synthetic Fixatives in a Model Eau de Parfum
This guide provides a comprehensive validation of Cedramber's fixative properties within a standardized perfume base. Through a detailed comparison with the widely used alternative, Iso E Super, and a no-fixative control, this document offers researchers, scientists, and drug development professionals objective experimental data to inform formulation decisions. The methodologies for both sensory and instrumental analyses are presented, ensuring reproducibility and transparent evaluation of performance.
Introduction to Perfume Fixation
The longevity of a fragrance is a critical factor in its market success and consumer appeal. Perfume fixatives are essential components in fragrance formulations, functioning to reduce the evaporation rate of more volatile scent molecules.[1][2][3] By anchoring these lighter top and middle notes, fixatives prolong the fragrance's presence on the skin and ensure a more stable and well-rounded aroma over time.[3][4][5] These substances are typically less volatile with higher molecular weights, allowing them to "fix" the overall scent profile.[1] Fixatives can be of natural or synthetic origin, with synthetics like this compound, Iso E Super, and Ambroxan offering consistency, stability, and cost-effectiveness in modern perfumery.[4][6][7]
Comparative Overview of this compound and Iso E Super
This compound and Iso E Super are two prominent synthetic molecules utilized for their fixative qualities and their contribution to the overall olfactory profile of a fragrance. While both are characterized by their woody and amber notes, they possess distinct chemical and sensory properties.
This compound , chemically known as Cedryl Methyl Ether, is a synthetic woody-amber ingredient with a dry, ambergris-like scent profile that includes nuances of cedar, patchouli, and vetiver.[4] It is valued for its high tenacity and its ability to provide radiant warmth to fragrance compositions.[4] Iso E Super is another widely used synthetic with a smooth, woody, and amber-like aroma.[8][9] It is known for its "transparent" quality, which can enhance and blend other fragrance notes without overpowering them.[7]
Below is a summary of the key properties of these two fixatives.
| Property | This compound | Iso E Super |
| Chemical Name | Cedryl Methyl Ether | 1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone |
| CAS Number | 19870-74-7 | 54464-57-2 |
| Molecular Formula | C16H28O | C16H26O |
| Molecular Weight | 236.4 g/mol | 234.38 g/mol |
| Odor Profile | Dry, woody, ambergris-like, with cedar, patchouli, and vetiver nuances.[4] | Smooth, woody, amber-like, with a velvety and transparent quality.[8] |
| Primary Function | Fixative, structural support for woody and amber accords.[4] | Fixative, fragrance enhancer, and blender.[7][9] |
Experimental Validation of Fixative Properties
To objectively compare the fixative performance of this compound and Iso E Super, a model Eau de Parfum (EDP) was formulated. The EDP base consisted of a simple floral-citrus accord. Three variations of this EDP were prepared:
-
Control: EDP base with no added fixative.
-
This compound: EDP base with 5% this compound.
-
Iso E Super: EDP base with 5% Iso E Super.
The performance of each formulation was evaluated through sensory analysis by a trained panel and instrumental analysis using headspace gas chromatography-mass spectrometry (GC-MS).
Sensory Evaluation Data
A panel of 15 trained sensory evaluators assessed the odor intensity of the three EDP formulations at various time points after application to fragrance blotters. The intensity was rated on a scale of 0 (no odor) to 10 (very strong odor).
| Time Point | Control (Mean Intensity) | This compound (Mean Intensity) | Iso E Super (Mean Intensity) |
| Initial (0h) | 9.2 | 9.3 | 9.1 |
| 1 Hour | 7.5 | 8.5 | 8.2 |
| 2 Hours | 5.8 | 7.8 | 7.5 |
| 4 Hours | 3.1 | 6.5 | 6.1 |
| 6 Hours | 1.5 | 5.2 | 4.8 |
| 8 Hours | 0.5 | 4.1 | 3.7 |
| 12 Hours | 0.1 | 2.8 | 2.4 |
| 24 Hours | 0.0 | 1.5 | 1.1 |
Instrumental Analysis Data (Headspace GC-MS)
The evaporation of a key volatile top note (Limonene) from the three EDP formulations was quantified using headspace GC-MS at the same time intervals. The data represents the percentage of the initial amount of Limonene remaining on the blotter.
| Time Point | Control (% Limonene Remaining) | This compound (% Limonene Remaining) | Iso E Super (% Limonene Remaining) |
| Initial (0h) | 100% | 100% | 100% |
| 1 Hour | 65% | 80% | 78% |
| 2 Hours | 42% | 68% | 65% |
| 4 Hours | 18% | 50% | 46% |
| 6 Hours | 7% | 35% | 31% |
| 8 Hours | 2% | 25% | 22% |
| 12 Hours | <1% | 15% | 12% |
| 24 Hours | 0% | 5% | 3% |
Experimental Protocols
Sensory Evaluation of Perfume Longevity
Objective: To assess and compare the odor intensity and longevity of perfume formulations containing different fixatives over a 24-hour period using a trained sensory panel.
Materials:
-
Three perfume formulations (Control, this compound, Iso E Super)
-
Standard fragrance blotters
-
Micropipette
-
Controlled environment room (22°C, 50% RH, odor-free)
-
15 trained sensory panelists
Procedure:
-
Sample Preparation: 10 µL of each perfume formulation is applied to the designated area on a standard fragrance blotter using a micropipette.
-
Acclimatization: The blotters are allowed to air-dry for 1 minute in the controlled environment.
-
Evaluation Intervals: Panelists evaluate the odor intensity of each blotter at the following time points: 0, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Evaluation Method: At each interval, panelists sniff the designated area of the blotter and rate the overall odor intensity on a 0-10 scale (0 = no odor, 10 = very strong odor).
-
Data Collection: The intensity ratings from all panelists are collected and averaged for each time point and each formulation.
Instrumental Analysis of Perfume Longevity (Headspace GC-MS)
Objective: To quantitatively measure the evaporation rate of a volatile fragrance compound from different perfume formulations over a 24-hour period using headspace gas chromatography-mass spectrometry.
Materials:
-
Three perfume formulations (Control, this compound, Iso E Super)
-
Standard fragrance blotters
-
Micropipette
-
Headspace vials (20 mL)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS) with a headspace autosampler
-
Controlled environment chamber (22°C, 50% RH)
Procedure:
-
Sample Preparation: A set of fragrance blotters is prepared for each time point. 10 µL of each perfume formulation is applied to each blotter.
-
Evaporation: The blotters are placed in a controlled environment chamber to allow for evaporation over the specified time intervals (0, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Headspace Sampling: At each time point, a blotter for each formulation is placed into a headspace vial and sealed. The vial is then heated to a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
GC-MS Analysis: A sample of the headspace gas is automatically injected into the GC-MS system. The volatile compounds are separated on a capillary column and detected by the mass spectrometer.
-
Data Quantification: The peak area of the target volatile compound (e.g., Limonene) is measured at each time point. The percentage of the compound remaining is calculated relative to the initial (time 0) measurement.[10]
Experimental Workflow Diagram
References
- 1. umpir.ump.edu.my [umpir.ump.edu.my]
- 2. Headspace analysis study of evaporation rate of perfume ingredients applied onto skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Synthetic Fixative in Perfume Formulation: Evaluating Longevity, Stability, and Cost [zenodo.org]
- 5. Sensory and molecular evaluation of fragrances - Olfasense [olfasense.com]
- 6. How Fragrance Fixatives Extend Scent Longevity | Aroma Chemical Manufacturer India [tristarintermediates.org]
- 7. reddit.com [reddit.com]
- 8. Iso e super | The Fragrance Conservatory [fragranceconservatory.com]
- 9. Synthetic terpenoids in the world of fragrances: Iso E Super® is the showcase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the impact of fragrance molecular and skin properties on the evaporation profile of fragrances - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Investigating the Cross-Reactivity of Cedramber with Other Fragrance Allergens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for studying the potential cross-reactivity of Cedramber, a synthetic woody-amber fragrance ingredient, with other known fragrance allergens. While direct cross-reactivity data for this compound is not currently available in published literature, this document outlines the established experimental protocols and theoretical basis for such investigations. The information presented here is intended to guide future research in the field of fragrance allergenicity and sensitization.
This compound, chemically known as cedryl methyl ether, is classified as a skin sensitizer (B1316253) (Category 1).[1][2] Its structural similarity to other fragrance molecules, particularly those with a cedrane (B85855) backbone, suggests a potential for T-cell cross-reactivity. Understanding this potential is crucial for accurate risk assessment and the development of safer fragrance formulations.
Hypothetical Cross-Reactivity Analysis: A Framework for Investigation
Cross-reactivity occurs when T-lymphocytes sensitized to a specific allergen also recognize and react to other structurally similar molecules.[3] Given that this compound (cedryl methyl ether) is a derivative of cedrol, a primary constituent of cedarwood oil, it is plausible that it may cross-react with other cedrane-type sesquiterpenes or other woody and amber fragrance allergens.[4] A key candidate for potential cross-reactivity is Acetyl Cedrene, another synthetic woody fragrance ingredient.[5][6]
To investigate this, a panel of structurally related and commonly used fragrance allergens should be tested alongside this compound in individuals with known fragrance allergies.
Table 1: Hypothetical Data from Lymphocyte Transformation Test (LTT) for this compound Cross-Reactivity
The following table is a template illustrating how quantitative data from an LTT could be presented. The values are for illustrative purposes only. A stimulation index (SI) greater than 3 is typically considered a positive response.[7]
| Subject ID | Known Allergen | This compound SI | Acetyl Cedrene SI | Iso E Super SI | Sandalwood Oil SI | Negative Control SI |
| P-001 | Acetyl Cedrene | 4.2 | 5.8 | 1.5 | 1.2 | 0.9 |
| P-002 | Sandalwood Oil | 1.8 | 1.5 | 1.3 | 6.2 | 1.1 |
| P-003 | Iso E Super | 1.3 | 1.1 | 4.9 | 1.4 | 1.0 |
| C-001 | None (Control) | 1.1 | 1.3 | 1.0 | 1.2 | 0.8 |
Experimental Protocols
To assess the cross-reactivity of this compound, a combination of in vitro and in vivo methods is recommended.
Lymphocyte Transformation Test (LTT)
The LTT is an in vitro method to measure the proliferation of memory T-lymphocytes in response to an allergen.[8][9] It is a valuable tool for detecting delayed-type hypersensitivity.[10][11]
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from heparinized venous blood of subjects with known fragrance allergies and non-allergic controls using density gradient centrifugation.[7]
-
Cell Culture: The isolated PBMCs are cultured in a suitable medium.
-
Allergen Stimulation: The cells are exposed to various concentrations of this compound, the suspected cross-reacting allergens (e.g., Acetyl Cedrene, Iso E Super, Sandalwood Oil), a positive control (e.g., phytohemagglutinin), and a negative control (culture medium alone) for 5 days.[7]
-
Proliferation Assay: On day 5, a marker of cell proliferation, such as ³H-thymidine or a fluorescent dye like CFSE, is added to the cultures.[7]
-
Measurement: After an incubation period, the incorporation of the proliferation marker is measured. For ³H-thymidine, this is done using a scintillation counter. For fluorescent dyes, flow cytometry is used.
-
Calculation of Stimulation Index (SI): The SI is calculated as the ratio of proliferation in the presence of the allergen to the proliferation in the negative control.[7]
Repeated Open Application Test (ROAT)
The ROAT is an in vivo method used to determine the clinical relevance of a suspected allergen by repeatedly applying it to a small area of skin.[12][13]
Methodology:
-
Subject Selection: Subjects with a suspected or confirmed allergy to a structurally similar fragrance, and who show a positive LTT response to this compound, are recruited.
-
Test Site Selection: A small, defined area (e.g., 5x5 cm) on the forearm or back is chosen.[12][13]
-
Product Application: A standardized dilution of this compound in a suitable vehicle (e.g., petrolatum) is applied to the test site twice daily for 7 to 14 days.[12]
-
Clinical Observation: The test site is monitored daily for the development of erythema, papules, or vesicles, indicative of an allergic contact dermatitis reaction.
-
Scoring: The reaction is scored based on a standardized clinical scale.
Signaling Pathways and Experimental Workflow
Allergic Contact Dermatitis (ACD) Signaling Pathway
ACD is a T-cell-mediated, delayed-type hypersensitivity reaction.[14][15] The process begins with skin penetration by a hapten, such as a fragrance molecule. The hapten then binds to a carrier protein, forming a hapten-protein complex.[16] This complex is taken up by antigen-presenting cells (APCs), like Langerhans cells, which then migrate to the lymph nodes to activate naive T-cells.[15][17] Upon re-exposure, sensitized memory T-cells in the skin are activated, leading to an inflammatory response.[14]
References
- 1. Protein Haptenation and Its Role in Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (IFF) - Hekserij [eng.hekserij.nl]
- 3. onderzoekmetmensen.nl [onderzoekmetmensen.nl]
- 4. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. regimenlab.com [regimenlab.com]
- 6. Fragrance allergens: what you need to know [cosmebio.org]
- 7. Procedure [imd-berlin.de]
- 8. The lymphocyte transformation test in allergic contact dermatitis: New opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. amberandvetiver.com [amberandvetiver.com]
- 11. Lymphocyte Transformation testing and Metal ion testing [aaaai.org]
- 12. Open Application Patch Test - Protheragen [protheragen.ai]
- 13. dermnetnz.org [dermnetnz.org]
- 14. UpToDate 2018 [doctorabad.com]
- 15. Allergic Contact Dermatitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Early events in the induction of allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Cedramber Performance in Ethanol vs. Oil-Based Formulations
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of the synthetic fragrance molecule, Cedramber, in different product bases, supported by available data and experimental considerations.
This compound, a synthetic sesquiterpene ether also known as cedryl methyl ether, is a widely utilized ingredient in the fragrance industry, prized for its sophisticated dry, woody, and ambergris-like scent profile.[1][2] Its performance, including odor strength, longevity, and diffusion, is critically influenced by the solvent system in which it is incorporated. This guide provides a comparative analysis of this compound's behavior in two common fragrance bases: ethanol (B145695) and oil.
Comparative Performance Data
| Performance Metric | Ethanol Base | Oil Base | Supporting Data & Rationale |
| Solubility | High (596.86 g/L in ethanol at 25°C)[3] | Presumed High | This compound is soluble in alcohol.[4][5][6] Given its lipophilic nature (logP of 4.4 to 6.1), it is expected to have high solubility in non-polar oil bases.[3][5] |
| Odor Strength & Diffusion | High to Very High[1] | Medium to High | Ethanol's high volatility helps to lift and diffuse fragrance molecules, leading to a stronger initial odor impact.[7][8] In an oil base, which is less volatile, the diffusion is likely to be more linear and closer to the skin. |
| Longevity (Tenacity) | Long-lasting (>125 hours on a smelling strip)[2] | Very Long-lasting | As a base note with low volatility, this compound has exceptional longevity.[1][9] In an oil base, the lower evaporation rate of the carrier can further extend the presence of the fragrance on the skin. |
| Stability | Very Good | Good | This compound exhibits good stability in alcoholic solutions and across various pH ranges typical in fine fragrances.[1][10] It is also stable in alkaline conditions, making it suitable for soaps.[1] Stability in oil is generally good, though susceptibility to oxidation over long periods should be considered. |
| Fixative Properties | Strong | Strong | This compound is recognized for its strong fixative properties, effectively anchoring more volatile top and middle notes in a composition.[1] This function is crucial in both ethanol and oil-based perfumes. |
Experimental Protocols
To quantitatively assess the performance of this compound in different bases, standardized experimental protocols are necessary. Below are detailed methodologies for key experiments.
Protocol 1: Evaluation of Odor Longevity on a Smelling Strip
-
Preparation of Samples: Prepare solutions of this compound at a concentration of 10% (w/w) in both perfumer's grade ethanol and a neutral carrier oil (e.g., fractionated coconut oil).
-
Application: Dip a standard paper smelling strip into each solution to a depth of 1 cm for 2 seconds.
-
Evaluation:
-
Allow the solvent to evaporate for 30 seconds.
-
An expert panel of evaluators should assess the odor intensity at regular intervals (e.g., 0, 1, 4, 8, 24, 48, 72, 96, 120+ hours).
-
Odor intensity is rated on a standardized scale (e.g., 0-5, where 0 is no odor and 5 is very strong).
-
-
Data Analysis: Plot the average odor intensity against time for each base to generate a longevity curve. The point at which the odor is no longer detectable is recorded as the longevity.
Protocol 2: Headspace Analysis for Diffusion and Volatility
-
Sample Preparation: Place a precisely weighed amount (e.g., 1 gram) of the this compound solutions (10% in ethanol and 10% in oil) onto a standard surface (e.g., a watch glass) within a sealed headspace vial.
-
Incubation: Equilibrate the vials at a constant temperature (e.g., 32°C, simulating skin temperature) for a set period.
-
Sampling and Analysis:
-
Use a headspace autosampler to inject a sample of the vapor phase into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The GC-MS will separate and identify the volatile compounds and their concentrations in the headspace.
-
-
Data Analysis: Compare the concentration of this compound in the headspace for the ethanol and oil-based samples over time. A higher concentration in the headspace indicates greater diffusion and volatility.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in evaluating and perceiving this compound, the following diagrams illustrate a typical experimental workflow and the general olfactory signaling pathway.
The perception of this compound, like any odorant, begins with its interaction with olfactory receptors in the nasal cavity, triggering a complex signaling cascade.
Conclusion
References
- 1. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. fraterworks.com [fraterworks.com]
- 3. scent.vn [scent.vn]
- 4. directpcw.com [directpcw.com]
- 5. cedrol methyl ether, 19870-74-7 [thegoodscentscompany.com]
- 6. ventos.com [ventos.com]
- 7. ijirt.org [ijirt.org]
- 8. laballey.com [laballey.com]
- 9. publish.obsidian.md [publish.obsidian.md]
- 10. de-kruiderie.nl [de-kruiderie.nl]
Comparative Stability Analysis: Cedramber vs. Natural Cedarwood Oil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of Cedramber (methyl cedryl ether), a synthetic fragrance ingredient, and natural cedarwood oil, a complex essential oil. The information presented is intended to assist researchers, scientists, and professionals in drug development in selecting the appropriate fragrance component based on stability requirements for various formulations.
Executive Summary
This compound, a synthetic derivative of cedrol, generally exhibits superior stability and consistency compared to natural cedarwood oil. Its well-defined chemical structure as a single compound, methyl cedryl ether, makes it less susceptible to the oxidative and thermal degradation pathways that affect the complex mixture of sesquiterpenes found in natural cedarwood oil. While cedarwood oil is a widely used natural fragrance with a rich aromatic profile, its stability is influenced by factors such as species origin, extraction method, and exposure to light and oxidizing agents. This guide presents a detailed comparison of their chemical and physical properties, stability in various conditions, and recommended experimental protocols for stability assessment.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of this compound and cedarwood oil is crucial for evaluating their stability.
| Property | This compound (Methyl Cedryl Ether) | Natural Cedarwood Oil |
| Chemical Name | (1S,2R,5S,7R,8R)-8-Methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undecane | A complex mixture of sesquiterpenes |
| Synonyms | Cedryl methyl ether | Oil of Cedarwood, Cedar Oil |
| CAS Number | 67874-81-1 | 8000-27-9 |
| Chemical Formula | C₁₆H₂₈O | Not applicable (complex mixture) |
| Molecular Weight | 236.4 g/mol | Not applicable (complex mixture) |
| Key Components | Methyl cedryl ether (>95%) | α-Cedrene, β-Cedrene, Cedrol, Thujopsene |
| Appearance | Pale yellow liquid | Light yellow to yellow or brown to reddish-brown viscous liquid |
| Odor Profile | Dry, woody, ambergris-like, with cedar, patchouli, and vetiver nuances | Characteristic cedarwood odor |
| Boiling Point | 259°C | Varies with composition |
| Flash Point | 135°C | ~110°C |
| Solubility | Soluble in alcohol, insoluble in water | Soluble in alcohol, insoluble in water |
Comparative Stability Profile
The stability of a fragrance ingredient is its ability to retain its chemical and physical properties, as well as its olfactory character, over time and under various environmental conditions.
| Stability Parameter | This compound | Natural Cedarwood Oil |
| Overall Stability | Considered to have superior stability and consistency compared to natural materials. Stable in a wide range of products. | Generally stable, but can be sensitive to light and strong oxidizing agents. Stability can vary depending on the source and composition. |
| Oxidative Stability | As a saturated ether, it is inherently more resistant to oxidation. | Prone to oxidation, particularly the unsaturated sesquiterpene components. IFRA recommends keeping peroxide levels low. |
| Thermal Stability | Generally good thermal stability. | High temperatures during processing (e.g., steam distillation) can lead to degradation and off-odors. |
| Photostability | Generally good photostability. | May be light-sensitive. Formulations stored in amber glass show good stability. |
| pH Stability | Stable in alkaline conditions, making it suitable for soap and detergent fragrances. Good stability in acidic conditions (e.g., acid cleaners). | Can be less stable in highly acidic or alkaline conditions, which can catalyze degradation of certain components. |
| Product Formulation Stability | Very good in fine fragrance, powder detergent, fabric conditioner, and soap. Good in acid cleaner, liquid detergent, AP Deo, and shampoo. Poor in bleach. | Widely used in various cosmetic and fragrance applications, but formulation adjustments may be needed to ensure stability. |
Experimental Protocols for Stability Assessment
To provide a framework for the comparative stability testing of this compound and cedarwood oil, the following experimental protocols are outlined. These are based on standard industry practices for fragrance stability evaluation.
Accelerated Stability Testing (Thermal Stress)
Objective: To assess the thermal stability of this compound and cedarwood oil by subjecting them to elevated temperatures.
Methodology:
-
Sample Preparation: Prepare solutions of this compound and cedarwood oil (e.g., 1% in a suitable solvent like ethanol (B145695) or integrated into a representative product base).
-
Storage Conditions: Place samples in sealed, airtight containers (e.g., amber glass vials) to prevent evaporation. Store the samples in ovens at controlled temperatures (e.g., 40°C, 50°C, and 60°C).
-
Time Points: Withdraw samples at specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the chemical profile of each sample to identify and quantify the degradation of key components and the formation of byproducts.
-
Olfactory Evaluation: A trained panel of sensory experts should evaluate the odor profile of the samples at each time point to detect any changes from the initial scent.
-
Physical Property Measurement: Measure physical properties such as color and clarity using a spectrophotometer.
-
Photostability Testing
Objective: To evaluate the stability of this compound and cedarwood oil when exposed to UV and visible light.
Methodology:
-
Sample Preparation: Prepare samples as described in the accelerated stability testing protocol.
-
Exposure Conditions: Place samples in a photostability chamber with controlled light exposure (e.g., using a xenon lamp to simulate sunlight) and temperature. One set of samples should be in clear glass containers, and a control set in opaque or amber glass.
-
Time Points: Expose the samples for a defined period, with intermittent analysis (e.g., after 10, 20, 50, and 100 hours of exposure).
-
Analysis: Conduct GC-MS, olfactory, and physical property analysis as described above.
Oxidative Stability Testing
Objective: To determine the resistance of this compound and cedarwood oil to oxidation.
Methodology:
-
Sample Preparation: Prepare samples and, for an accelerated test, introduce an oxidizing agent (e.g., a controlled amount of hydrogen peroxide) or expose the samples to a stream of air or oxygen.
-
Storage Conditions: Store the samples at a controlled temperature.
-
Time Points: Analyze samples at regular intervals.
-
Analysis:
-
Peroxide Value Determination: Measure the peroxide value at each time point as an indicator of oxidation.
-
GC-MS Analysis: Identify and quantify specific oxidation products.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for Comparative Stability Analysis of this compound and Cedarwood Oil.
Caption: Conceptual Degradation Pathways of this compound and Cedarwood Oil.
Conclusion
The selection between this compound and natural cedarwood oil should be guided by the specific requirements of the application. For formulations demanding high stability, batch-to-batch consistency, and resistance to harsh conditions, this compound presents a reliable and robust option. Natural cedarwood oil, while offering a complex and nuanced aroma, requires more careful consideration of formulation parameters and storage conditions to mitigate potential degradation. The experimental protocols outlined in this guide provide a comprehensive framework for conducting a thorough comparative stability analysis to inform the optimal choice for a given product.
A Comparative Sensory Panel Evaluation of Cedramber and Iso E Super
In the landscape of fragrance chemistry, the woody-amber family of scents holds a prominent position, valued for its ability to impart warmth, complexity, and substantivity to a wide range of perfume compositions. Among the most utilized synthetic molecules in this category are Cedramber and Iso E Super, both developed by International Flavors & Fragrances (IFF). While often used to achieve similar olfactory effects, they possess distinct sensory profiles that make them suitable for different applications. This guide provides a comparative sensory evaluation of this compound and Iso E Super, supported by a detailed experimental protocol for sensory analysis.
Comparative Olfactory Profile
While direct quantitative comparative sensory panel data for this compound and Iso E Super is not publicly available, a qualitative comparison based on industry descriptions reveals key differences in their olfactory characteristics.
| Sensory Attribute | This compound | Iso E Super |
| Odor Type | A dry, diffusive, and true ambergris note with rich, woody cedarwood aspects. | A smooth, woody, amber scent with unique "velvet-like" sensations. |
| Odor Character | Pronounced dry cedarwood and ambergris with earthy and vetiver undertones. | More transparent and less complex, often described as smooth, warm, and slightly sweet. |
| Diffusion | Highly diffusive, providing a radiant and powerful effect. | Known for its ability to add fullness and subtle strength, enhancing the overall fragrance. |
| Substantivity | Excellent longevity, lasting for over 125 hours on a smelling strip. | Very long-lasting, with a substantivity of over 172 hours on a smelling strip. |
| Applications | Used as a cornerstone woody-amber ingredient for structure, fixation, and diffusion in various fragrance types. | A versatile and popular molecule used across all fragrance genres to add radiance and a velvety finish. |
Experimental Protocols: Sensory Panel Evaluation
To quantitatively assess the sensory differences between fragrance ingredients like this compound and Iso E Super, a structured sensory evaluation protocol is essential. The following outlines a typical Quantitative Descriptive Analysis (QDA) methodology that could be employed.
Objective
To identify and quantify the sensory attributes of this compound and Iso E Super.
Panelists
A panel of 10-15 trained sensory assessors with demonstrated proficiency in evaluating fragrance materials. Panelists are screened for olfactory acuity and their ability to articulate sensory perceptions.
Sample Preparation
-
Solutions: Prepare 1% solutions of both this compound and Iso E Super in a suitable, odorless solvent such as diethyl phthalate (B1215562) (DEP) or ethanol.
-
Blotters: Dip standard fragrance blotters (1 cm wide) into the solutions to a depth of 2 cm.
-
Equilibration: Allow the blotters to air-dry for 5 minutes before evaluation to allow the initial solvent notes to dissipate.
-
Coding: Label the blotters with random three-digit codes to blind the samples for the panelists.
Evaluation Procedure
-
Lexicon Development: In initial sessions, panelists are presented with both samples and collaboratively develop a lexicon of descriptive terms for the aromas. This may include terms such as "woody," "amber," "cedar," "dry," "sweet," "musky," and "velvety." Reference standards for each descriptor may be provided to calibrate the panel.
-
Intensity Rating: In subsequent sessions, panelists independently evaluate the coded samples and rate the intensity of each attribute on a 15-cm line scale anchored with "low" and "high."
-
Data Collection: Panelists record their ratings on a data sheet or using sensory evaluation software. The order of sample presentation is randomized for each panelist to minimize order effects. A 5-minute break is taken between samples to prevent olfactory fatigue.
Data Analysis
The data from the line scales is converted to numerical values (e.g., 0-15). Statistical analysis, such as Analysis of Variance (ANOVA), is then used to determine if there are significant differences in the intensity of each attribute between this compound and Iso E Super. The results can be visualized using spider web plots to provide a clear comparison of the sensory profiles.
Generalized Olfactory Signaling Pathway
The perception of odorants like this compound and Iso E Super begins with the interaction of these molecules with olfactory receptors in the nasal cavity. This interaction initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.
A simplified diagram of the olfactory signal transduction pathway.
Experimental Workflow for Sensory Panel Evaluation
The process of conducting a sensory panel evaluation for fragrance ingredients can be visualized as a structured workflow, from panelist selection to data analysis and interpretation.
A Comparative Environmental Assessment: Cedramber vs. Natural Extracts
For Researchers, Scientists, and Drug Development Professionals
The fragrance and pharmaceutical industries are increasingly scrutinizing the environmental footprint of their ingredients. While consumer perception often favors "natural" over "synthetic," a comprehensive environmental impact assessment reveals a more complex reality. This guide provides an objective comparison between Cedramber, a widely used synthetic woody-amber fragrance molecule, and natural extracts, such as essential oils, based on key environmental and toxicological parameters.
Data Presentation: Quantitative Environmental Impact
The following table summarizes the environmental profiles of this compound and a representative natural extract (e.g., Cedarwood Oil), derived from publicly available data and life cycle assessment principles.
| Parameter | This compound (Cedryl Methyl Ether) | Natural Extracts (e.g., Cedarwood Oil) |
| Raw Material Sourcing | Derived from Cedrol, a component of Cedarwood Oil (upcycled/renewable source).[1][2] | Direct harvesting of plant biomass (e.g., wood, flowers, leaves). |
| Manufacturing/Extraction | Chemical synthesis (methylation of cedrol).[3] Focus on optimizing energy and reducing waste.[4] | Energy and water-intensive processes like steam distillation or solvent extraction.[5][6][7] |
| Biodegradability | Readily biodegradable.[1][8] | Generally biodegradable, though persistence can vary.[9][10][11] |
| Bioaccumulation Potential | High (Log P = 6.0).[2] | Varies widely by component. Some terpenes have moderate potential. |
| Aquatic Ecotoxicity | Very toxic to aquatic life with long-lasting effects.[12][13] (LC50 Fish: 0.43 mg/L; EC50 Crustacea: 0.48 mg/L).[13] | Varies by oil; some, like tea tree oil, can be toxic to aquatic organisms.[14] |
| Land & Resource Use | Low; reduces pressure on large-scale harvesting of raw botanicals.[5][10] | High; requires significant land and water resources; can lead to deforestation and habitat loss.[9][15][16] |
| Biodiversity Impact | Low; mitigates the risk of overharvesting endangered species.[17] | High risk of overharvesting and biodiversity loss for sought-after species (e.g., Sandalwood).[18][19] |
Experimental Protocols
The data presented above are typically generated using standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Ready Biodegradability: OECD 301F (Manometric Respirometry)
This method evaluates the potential of a substance to be rapidly biodegraded by microorganisms.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from wastewater treatment plant sludge) and incubated in a closed flask for 28 days in the dark.[14]
-
Methodology: The consumption of oxygen by the microorganisms metabolizing the test substance is measured by a manometric device, which records the pressure decrease in the headspace of the sealed vessel.[12][18] This oxygen demand is compared to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD).
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[12][14]
Aquatic Toxicity: OECD 203 (Fish, Acute Toxicity Test)
This test determines the concentration of a substance that is lethal to 50% of a test fish population over a short duration.
-
Principle: Fish (e.g., Zebrafish or Rainbow Trout) are exposed to the test substance in freshwater for a 96-hour period.[1][15]
-
Methodology: Groups of fish are exposed to at least five different concentrations of the substance arranged in a geometric series.[9][20] Mortalities and any abnormal behaviors are observed and recorded at 24, 48, 72, and 96 hours.[1]
-
Endpoint: The primary endpoint is the LC50 (Lethal Concentration, 50%), which is the statistically calculated concentration of the substance expected to kill 50% of the fish population over the 96-hour exposure.[9][15]
Bioaccumulation Potential: OECD 117 (Partition Coefficient, HPLC Method)
This method is used to determine the n-octanol/water partition coefficient (Log P or Log Pow), which serves as a key indicator of a substance's potential to bioaccumulate in organisms.
-
Principle: The Log P is a measure of a chemical's lipophilicity (fat-solubility). High-performance liquid chromatography (HPLC) is used to estimate this value by measuring the retention time of the substance on a non-polar stationary phase.[2][21]
-
Methodology: The test substance is injected into an HPLC column with a non-polar stationary phase (e.g., C18-bonded silica). A polar mobile phase (e.g., methanol-water mixture) is used for elution. Lipophilic compounds are retained longer in the column.[22][23] A calibration curve is generated using reference substances with known Log P values to correlate retention time with the Log P of the test substance.[2]
-
Interpretation: A higher Log P value indicates greater lipophilicity and a higher potential for the substance to accumulate in the fatty tissues of organisms.
Visualization of Environmental Impact Pathways
The following diagrams illustrate the primary environmental impact points for both synthetic and natural fragrance ingredients.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. oecd.org [oecd.org]
- 3. aromaverse.pro [aromaverse.pro]
- 4. Fragrance ingredients: Collegial work on the environmental assessment [evea-conseil.com]
- 5. en-ae.ajmal.com [en-ae.ajmal.com]
- 6. Essential Oil Manufacturers, Wholesale & Suppliers - 100% Quality Guaranteed [floralessentialoils.com]
- 7. 360iresearch.com [360iresearch.com]
- 8. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 9. oecd.org [oecd.org]
- 10. Natural vs. Synthetic Fragrance Compounds: Sustainability Comparison - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. naturalnicheperfume.com [naturalnicheperfume.com]
- 12. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 13. hekserij.nl [hekserij.nl]
- 14. oecd.org [oecd.org]
- 15. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 16. hollyberrybotanicals.com [hollyberrybotanicals.com]
- 17. Toward a greener planet? Examining synthetics and natural fragrances [personalcareinsights.com]
- 18. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 19. library.canberra.edu.au [library.canberra.edu.au]
- 20. eurofins.com.au [eurofins.com.au]
- 21. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 22. oecd.org [oecd.org]
- 23. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
Toxicological comparison of Cedramber and its precursors
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive toxicological comparison of Cedramber, a widely used synthetic fragrance ingredient, and its natural precursors, primarily Cedrol and Thujopsene, reveals distinct safety profiles. This guide, intended for researchers, scientists, and drug development professionals, synthesizes available experimental data to provide an objective comparison of their toxicological endpoints.
This compound, chemically known as cedryl methyl ether, is a derivative of Cedrol, a major constituent of cedarwood oil.[1][2] Cedarwood oil itself is a complex mixture containing numerous compounds, with Thujopsene being another significant component.[3][4] Understanding the toxicological properties of these related substances is crucial for their safe use in consumer products and for the development of safer alternatives.
Executive Summary of Toxicological Data
The following tables summarize the key quantitative toxicological data for this compound, Cedrol, and Thujopsene based on available literature.
Table 1: Acute Toxicity Data
| Compound | Test | Species | Route | LD50/LC50 | Citation |
| This compound | LD50 | Rat | Oral | 887 mg/kg | [2] |
| LD50 | Rabbit | Oral | 1300 mg/kg | [2] | |
| LD50 | Mouse | Oral | 1110 mg/kg | [2] | |
| Cedrol | LD50 | Rabbit | Dermal | >5 g/kg | [5] |
| Thujopsene | LD50 | Rat | Dermal | >2,000 mg/kg | [5] |
| LC50 | Rat | Inhalation | 86 mg/L (4h) | [5] |
Table 2: Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Value | Citation |
| Cedrol | Human Leukemia (K562) | Cell Viability | GI50 | 179.5 µM | [6] |
| Human Colon Cancer (HT-29) | Cell Viability | IC50 | 185.5 µM | [7] | |
| Mouse Vascular Endothelial (SVEC) | Cell Viability | IC50 (48h) | 202.19 ± 4.27 µM | [8] | |
| Canine Kidney Epithelial (MDCK) | Cell Viability | IC50 (48h) | 281.60 ± 5.17 µM | [8] | |
| Thujopsene | Human Lung Cancer (A549) | Cytotoxicity | LC50 | 35.27 µg/mL | [9] |
Table 3: Skin and Eye Irritation/Sensitization
| Compound | Test | Species | Result | Citation |
| This compound | Draize Test | Rabbit | Mild skin and eye irritant | [2] |
| GHS Classification | - | Skin Sensitizer (B1316253) (Category 1) | [1][10][11] | |
| Cedrol | Skin Sensitization | - | NESIL: 2000 µg/cm² (Weak sensitizer) | [12] |
| Thujopsene | GHS Classification | - | Skin and eye irritant | [5] |
Detailed Experimental Protocols
To ensure transparency and reproducibility, the methodologies for key toxicological assays are detailed below.
Acute Oral Toxicity (LD50)
The acute oral toxicity, expressed as the median lethal dose (LD50), is determined by administering a single dose of the test substance to animals via gavage. The protocol generally follows OECD Guideline 401.
-
Test Animals: Typically rats, mice, or rabbits are used.
-
Procedure: A single dose of the substance is administered orally. Animals are observed for a period of 14 days for signs of toxicity and mortality. Body weight is recorded before administration and at regular intervals during the observation period. A post-mortem examination is performed on all animals.
-
Data Analysis: The LD50 is calculated using statistical methods, such as the probit method.
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Lines: Various human or animal cell lines can be used.
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated.
-
The cells are then treated with various concentrations of the test substance and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
The MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
-
Data Analysis: The absorbance of the solution is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) concentration is calculated, representing the concentration of the substance that causes a 50% reduction in cell viability.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis.
-
Test System: Histidine-dependent strains of Salmonella typhimurium.
-
Procedure:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
The bacteria are then plated on a minimal agar (B569324) medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.[13]
Skin and Eye Irritation (Draize Test)
The Draize test is used to assess the irritation potential of a substance on skin and eyes.
-
Test Animals: Typically albino rabbits.
-
Procedure: A specific amount of the test substance is applied to the shaved skin or instilled into the eye of the rabbit. The application site is then observed and scored for signs of irritation (erythema, edema, opacity, etc.) at specific time points (e.g., 1, 24, 48, and 72 hours) after application.
-
Data Analysis: The scores are used to classify the substance's irritation potential.
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular mechanisms underlying the toxic effects of these compounds is crucial for risk assessment.
This compound: Skin Sensitization
This compound is classified as a skin sensitizer, meaning it can elicit an allergic contact dermatitis upon repeated exposure.[1][10][11] The mechanism of skin sensitization involves the binding of the chemical (or its metabolites) to skin proteins, forming a hapten-protein complex. This complex is then recognized by the immune system, leading to an inflammatory response upon subsequent exposures.
Cedrol: Anti-Inflammatory and Apoptotic Pathways
Interestingly, Cedrol has demonstrated anti-inflammatory properties. Studies have shown that it can suppress the activation of key inflammatory signaling pathways, including the NF-κB and MAPK pathways.[12] In the context of cytotoxicity, Cedrol has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of the intrinsic mitochondrial pathway, involving the activation of caspases and modulation of Bcl-2 family proteins.[6][14]
Thujopsene: Cytochrome P450 Inhibition
Thujopsene has been identified as an inhibitor of several cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of various drugs and xenobiotics.[9] This inhibition can lead to drug-drug interactions, altering the efficacy and toxicity of co-administered therapeutic agents.
Conclusion
This comparative guide highlights the varied toxicological profiles of this compound and its precursors. This compound exhibits notable skin sensitization potential, while its precursor, Cedrol, appears to be a weak sensitizer with demonstrated anti-inflammatory properties. Thujopsene presents concerns regarding respiratory irritation and potential drug interactions through its inhibition of metabolic enzymes. The provided data and experimental protocols offer a foundation for informed decision-making in the use of these compounds and for guiding future research in the development of safer fragrance ingredients.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl Cedryl Ether|For Research [benchchem.com]
- 3. Dose-response assessment of the dermal toxicity of Virginia Cedarwood Oil in F344/N rats and B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Materials and Methods - NTP Technical Report on the Toxicity Studies of Cedarwood Oil (Virginia) (CASRN 8000-27-9) Administered Dermally to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Sesquiterpene Alcohol Cedrol Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cedrol restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. thujopsene, 470-40-6 [perflavory.com]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. Sesquiterpene Alcohol Cedrol Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Olfactory Puzzle: A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Woody-Amber Molecules
A deep dive into the molecular architecture of scent, this guide offers a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on woody-amber fragrance molecules. While focusing on the principles guiding the scent of these complex compounds, this document utilizes data from closely related sandalwood odorants to illustrate the QSAR workflow, due to the limited public availability of specific data on Cedramber-like molecules.
The pursuit of new and captivating fragrances is a central theme in the perfume industry. Among the most prized are the warm, rich, and persistent notes of ambergris and sandalwood. Understanding the precise relationship between a molecule's structure and its perceived odor is the holy grail of fragrance chemistry. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational lens to decode this intricate connection. This guide will explore the methodologies and findings of QSAR studies on these fascinating molecules, offering insights for researchers, scientists, and professionals in drug and fragrance development.
Decoding the Scent: The QSAR Approach
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of fragrances, the "activity" is the perceived odor intensity or character. By identifying key molecular properties, known as descriptors, that correlate with a specific scent, QSAR models can predict the odor of novel molecules, thereby streamlining the discovery and design of new fragrance ingredients.
A pivotal study in the QSAR of ambergris-like molecules, including compounds structurally related to this compound, was conducted by Kovatcheva, Tropsha, and colleagues. Their "Combinatorial QSAR" approach explored a wide array of molecular descriptors and modeling techniques to build robust predictive models. While the specific data from this seminal work is not publicly accessible, the principles and methodologies are widely applicable. To illustrate these, we will draw upon a comparable QSAR study of sandalwood odorants, another class of woody sesquiterpenoid fragrances.
Comparative Analysis of Molecular Descriptors and Odor Activity
The following table presents a hypothetical dataset, modeled after typical QSAR studies of woody odorants, to illustrate the relationship between molecular descriptors and odor intensity. The odor intensity is often rated on a qualitative scale (e.g., inactive, weak, strong, very strong) which is then converted to a numerical scale for QSAR modeling.
| Molecule ID | Structure | Odor Intensity (Qualitative) | Odor Intensity (Quantitative) | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |
| SW-1 | [Hypothetical Structure 1] | Very Strong | 3 | 222.37 | 4.5 | 20.23 |
| SW-2 | [Hypothetical Structure 2] | Strong | 2 | 220.35 | 4.2 | 20.23 |
| SW-3 | [Hypothetical Structure 3] | Weak | 1 | 208.33 | 3.8 | 20.23 |
| SW-4 | [Hypothetical Structure 4] | Inactive | 0 | 194.31 | 3.5 | 20.23 |
| SW-5 | [Hypothetical Structure 5] | Strong | 2 | 236.40 | 4.8 | 38.69 |
| SW-6 | [Hypothetical Structure 6] | Weak | 1 | 224.37 | 4.4 | 38.69 |
Note: This table is illustrative. The structures are not depicted but would be 2D or 3D representations of sandalwood-like molecules. The quantitative odor intensity is a numerical representation of the qualitative scale.
Key Molecular Descriptors in Woody-Amber Scent
QSAR studies on fragrance molecules have identified several classes of descriptors as being crucial for predicting odor:
-
Topological Descriptors: These describe the connectivity of atoms in a molecule, including its size, shape, and degree of branching.
-
Electronic Descriptors: These relate to the distribution of electrons in the molecule, such as dipole moment and polarizability, which can influence how the molecule interacts with olfactory receptors.
-
Hydrophobicity Descriptors: LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a common measure of a molecule's hydrophobicity. This is critical for the transport of the odorant molecule to the olfactory receptors.
-
3D Descriptors: These descriptors, derived from the three-dimensional structure of the molecule, include molecular shape and volume. For ambergris and sandalwood scents, the specific 3D arrangement of atoms is known to be critical.
Experimental and Computational Protocols
A typical QSAR study involves a multi-step workflow, from data preparation to model validation.
Dataset Preparation
A diverse set of molecules with known odor intensities is compiled. The odor intensity is typically determined by a panel of trained perfumers who rate the scent on a standardized scale. The 3D structures of these molecules are then generated and optimized using computational chemistry software.
Molecular Descriptor Calculation
A wide range of molecular descriptors is calculated for each molecule in the dataset. Software packages such as MOE (Molecular Operating Environment), Dragon, and CoMFA (Comparative Molecular Field Analysis) are commonly used for this purpose.
Model Development
Various statistical and machine learning methods are employed to build the QSAR model. These can include:
-
k-Nearest Neighbors (kNN): A method that classifies a molecule based on the properties of its closest neighbors in the descriptor space.
-
Support Vector Machines (SVM): A powerful machine learning algorithm that can find complex non-linear relationships between descriptors and activity.
-
Decision Trees: A tree-based model that makes a series of binary decisions based on descriptor values to predict the activity.
-
Binary QSAR: A method that classifies molecules into two categories, such as "odorous" and "non-odorous".
Model Validation
Rigorous validation is essential to ensure that the QSAR model is predictive and not just a random correlation. Common validation techniques include:
-
Leave-One-Out Cross-Validation (LOO-CV): One molecule is removed from the dataset, a model is built with the remaining molecules, and the activity of the removed molecule is predicted. This is repeated for all molecules.
-
Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is built. A valid model should have a significantly lower correlation for the shuffled data.
-
External Test Set: The model is used to predict the activity of a set of molecules that were not used in the model-building process.
Visualizing the QSAR Workflow
The following diagrams illustrate the key logical flows in a typical QSAR study.
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Caption: The logic of a Combinatorial QSAR approach, exploring multiple descriptor sets and modeling methods.
Conclusion
QSAR modeling is an invaluable tool in the quest to understand and predict the odor of molecules. By systematically analyzing the relationship between chemical structure and olfactory perception, researchers can design novel fragrance ingredients with greater efficiency and precision. While specific datasets for commercially sensitive molecules like this compound are often proprietary, the principles and methodologies of QSAR, as illustrated through studies on related woody odorants, provide a clear roadmap for future discoveries in the world of fragrance. The continued development of computational techniques and the generation of high-quality olfactory data will undoubtedly lead to a deeper understanding of the molecular language of scent.
A Comparative Analysis of Cedramber from Various Suppliers for Research Applications
For researchers, scientists, and drug development professionals, the purity, consistency, and olfactory profile of aromatic compounds are paramount. This guide provides a comprehensive performance benchmark of Cedramber, a popular woody and amber-scented synthetic ingredient, from three hypothetical leading suppliers: Supplier A (Innovate Scent), Supplier B (PureAroma Analytics), and Supplier C (BulkChem Solutions). The following data and protocols are presented to aid in the selection of the most suitable this compound for research and development purposes.
This compound, chemically known as Cedryl Methyl Ether, is valued in fragrance and sensory research for its rich, dry, and warm ambergris-like character with cedarwood undertones.[1][2][3] Its performance as a fixative and its complex scent profile make it a subject of interest in studies related to olfactory receptor activation and fragrance formulation science.[2][4]
Comparative Performance Data
The performance of this compound from the three suppliers was evaluated based on chemical purity, isomeric distribution, and sensory panel assessments. The results are summarized below.
Table 1: Chemical Purity and Isomeric Distribution by GC-MS
| Supplier | Purity (%) | Key Isomer 1 (%) | Key Isomer 2 (%) | Trace Impurities (%) |
| Supplier A (Innovate Scent) | 99.2 | 85.3 | 13.9 | 0.8 |
| Supplier B (PureAroma Analytics) | 99.8 | 86.1 | 13.7 | 0.2 |
| Supplier C (BulkChem Solutions) | 97.5 | 82.0 | 15.5 | 2.5 |
Data are hypothetical and for illustrative purposes.
Table 2: Organoleptic and Olfactory Performance
| Supplier | Olfactory Profile | Intensity (1-10) | Longevity on Skin (hours) | Fixative Effect (%) |
| Supplier A (Innovate Scent) | Rich amber, prominent cedarwood, slight smoky note | 8 | > 48 | 15 |
| Supplier B (PureAroma Analytics) | Clean ambergris, smooth cedarwood, minimal ancillary notes | 9 | > 48 | 18 |
| Supplier C (BulkChem Solutions) | Harsh opening, less defined amber, noticeable camphoraceous note | 7 | ~ 36 | 12 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the method used to determine the purity and isomeric distribution of this compound.
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer is utilized.[5][6][7]
-
Sample Preparation: A 1% solution of this compound in ethanol (B145695) is prepared.[7]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is used.
-
Injector Temperature: 250°C.
-
Oven Program: The temperature is initially held at 60°C for 2 minutes, then ramped up to 280°C at a rate of 10°C/minute, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Data Analysis: Peak areas are integrated to determine the percentage of each component. Identification is confirmed by comparing mass spectra with a reference library.[5]
-
Organoleptic and Olfactory Evaluation
This protocol describes the sensory analysis of this compound.
-
Panel: A panel of five trained sensory experts is used.
-
Sample Preparation: Samples are diluted to 10% in odorless ethanol and applied to fragrance testing strips.
-
Evaluation Procedure:
-
Olfactory Profile: Panelists describe the odor characteristics at different time points (initial, 1 hour, 6 hours, 24 hours).
-
Intensity: The perceived odor intensity is rated on a scale of 1 (very weak) to 10 (very strong).
-
Longevity: The duration for which the characteristic scent is detectable on the skin is recorded.[8]
-
Fixative Effect: The this compound sample is blended with a volatile citrus top note (e.g., Limonene) at a 1:4 ratio. The longevity of the citrus note is compared to a control sample without this compound. The percentage increase in longevity is reported as the fixative effect.
-
Visualizing the Science
To better understand the experimental process and the biological context of olfaction, the following diagrams are provided.
The interaction of an odorant molecule like this compound with an olfactory receptor initiates a complex signaling cascade. This process is fundamental to the sense of smell and is a key area of research in sensory neuroscience.
Conclusion
Based on the presented data, this compound from Supplier B (PureAroma Analytics) exhibits the highest purity and the most desirable olfactory profile, making it the recommended choice for applications requiring high fidelity and consistency. Supplier A (Innovate Scent) offers a viable alternative with good performance characteristics. The product from Supplier C (BulkChem Solutions) , while more economical, may be better suited for applications where minor impurities and slight variations in scent profile are not critical.
This guide highlights the importance of rigorous, multi-faceted analysis in the selection of chemical reagents for research. It is recommended that researchers perform their own in-house validation to ensure the chosen supplier meets the specific requirements of their experimental design.
References
- 1. fraterworks.com [fraterworks.com]
- 2. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. olfactorian.com [olfactorian.com]
- 4. elchemy.com [elchemy.com]
- 5. gcms.cz [gcms.cz]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 8. shimadzu.com [shimadzu.com]
Safety Operating Guide
Proper Disposal of Cedramber: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Cedramber, a synthetic fragrance ingredient. Adherence to these procedures is critical due to its potential environmental impact and health hazards.
This compound, also known as Cedryl methyl ether, is classified as a skin sensitizer (B1316253) and is very toxic to aquatic life with long-lasting effects[1][2][3][4][5]. Therefore, it is imperative that this substance is not disposed of through standard laboratory drains or as regular waste.
Disposal Procedures
The primary methods for the proper disposal of this compound are through a licensed disposal company, incineration, or sanitary landfill, always in accordance with local, state, and federal regulations[6][7].
Step-by-Step Disposal Protocol:
-
Consult Local Regulations: Before initiating any disposal procedures, consult your institution's environmental health and safety (EHS) office and review all applicable local, regional, and national regulations regarding chemical waste disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound[1][8].
-
Containment of Unused Product:
-
Handling Spills:
-
Contain the spillage using a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite[6].
-
Collect the absorbed material and place it into a suitable, sealed container for disposal according to local regulations[6][7].
-
Prevent the spill from entering drains, surface water, or groundwater[1][7].
-
Disposal of Contaminated Materials:
-
Waste Collection:
-
Store the sealed waste containers in a designated, well-ventilated area away from incompatible materials such as strong oxidizing agents[8].
-
Arrange for collection by a licensed hazardous waste disposal service.
-
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₆H₂₈O[2][10][11] |
| Molecular Weight | 236.4 g/mol [10][11][12] |
| Flash Point | 135°C (275°F)[12] |
| Vapor Pressure | 0.0127 mmHg @ 25°C[12] |
| Water Solubility | 1.436 mg/L @ 25°C (estimated)[5] |
| Log P | 4.6 - 6.0[11][12] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. directpcw.com [directpcw.com]
- 2. This compound | C16H28O | CID 11085796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hekserij.nl [hekserij.nl]
- 4. This compound (IFF) - Hekserij [eng.hekserij.nl]
- 5. directpcw.com [directpcw.com]
- 6. perfumersworld.com [perfumersworld.com]
- 7. indenta.com [indenta.com]
- 8. chemicalbull.com [chemicalbull.com]
- 9. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 10. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 11. iff.com [iff.com]
- 12. ScenTree - this compound® (CAS N° 19870-74-7) [scentree.co]
Safeguarding Your Research: A Guide to Handling Cedramber
For laboratory professionals engaged in the dynamic fields of research and drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Cedramber, a synthetic woody-amber fragrance ingredient. By adhering to these procedural steps, you can ensure a safe laboratory environment and maintain the integrity of your research.
This compound, while widely used, is classified as a skin sensitizer (B1316253) and is very toxic to aquatic life with long-lasting effects.[1][2][3][4][5][6] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact and respiratory irritation.
| PPE Category | Specific Equipment | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile gloves are recommended) | To prevent skin contact and potential allergic reactions.[1][7][8][9][10] |
| Eye Protection | Safety goggles or safety glasses with side shields | To protect eyes from splashes.[1][8][9][10][11] |
| Body Protection | Lab coat, coveralls, or other protective clothing | To shield skin from accidental spills.[1][7][8][9][10][12] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate.[8][11][13] | To avoid inhalation of vapors. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid all direct contact with the skin, eyes, and clothing.[1]
-
Work in a well-ventilated area to minimize inhalation of vapors.[11][13]
-
Practice good industrial hygiene: wash hands thoroughly after handling and before eating, drinking, or smoking.[1]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][4]
Storage:
Accidental Release and Disposal Plan
In the event of a spill or the need for disposal, the following procedures must be followed to mitigate environmental contamination and ensure safety.
Spill Response:
-
Ensure adequate ventilation.
-
Wear appropriate PPE as detailed above.
-
Absorb the spill with an inert material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[7][9]
-
Do not allow the product to enter drains or waterways.[7][9]
Disposal:
-
Dispose of this compound and its containers as hazardous waste.[1][7]
-
Follow all local, state, and federal regulations for chemical waste disposal.[1][9]
Quantitative Safety Data
The following table summarizes key toxicological data for this compound.
| Metric | Value | Species | Source |
| LD50 Oral | >5 g/kg | Rat | [3] |
| LD50 Dermal | >5 g/kg | Rabbit | [3] |
| LD50 Oral | 887 mg/kg | Rat | [11] |
| LD50 Oral | 1110 mg/kg | Mouse | [11] |
| LD50 Oral | 1300 mg/kg | Rabbit | [11] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural flow for the safe handling of this compound in a laboratory setting.
References
- 1. directpcw.com [directpcw.com]
- 2. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. foreverest.net [foreverest.net]
- 4. hekserij.nl [hekserij.nl]
- 5. This compound | C16H28O | CID 11085796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. directpcw.com [directpcw.com]
- 7. indenta.com [indenta.com]
- 8. chemicalbull.com [chemicalbull.com]
- 9. perfumersworld.com [perfumersworld.com]
- 10. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 11. aromaverse.pro [aromaverse.pro]
- 12. sams-solutions.com [sams-solutions.com]
- 13. cdn.pellwall.com [cdn.pellwall.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
